molecular formula C17H38NO4P B1670865 Dodecylphosphocholine CAS No. 29557-51-5

Dodecylphosphocholine

Katalognummer: B1670865
CAS-Nummer: 29557-51-5
Molekulargewicht: 351.5 g/mol
InChI-Schlüssel: QBHFVMDLPTZDOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dodecylphosphocholine is a phosphocholine that is the monododecyl ester of phosphocholine It has a role as a detergent.
phospholipase A2 inhibitor;  RN refers to chloride

Eigenschaften

IUPAC Name

dodecyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHFVMDLPTZDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00952050
Record name Dodecyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29557-51-5
Record name Dodecylphosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029557515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DODECYLPHOSPHOCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5CF6282DD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Critical Micelle Concentration of Dodecylphosphocholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecylphosphocholine (DPC), also known as Fos-Choline-12, is a zwitterionic detergent widely employed in membrane biochemistry and structural biology. Its unique properties make it an invaluable tool for solubilizing, stabilizing, and purifying membrane proteins for functional and structural studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] A key parameter governing the behavior of DPC in aqueous solutions is its Critical Micelle Concentration (CMC), the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger aggregates known as micelles. This guide provides a comprehensive overview of the CMC of DPC, the experimental methods for its determination, and its relevance in various research applications.

Understanding this compound

DPC is an amphipathic molecule featuring a hydrophilic phosphocholine (B91661) headgroup and a 12-carbon hydrophobic alkyl chain.[2] This structure allows it to form stable, spherical micelles in aqueous solutions above its CMC.[4] These micelles create a membrane-mimetic environment that can effectively solubilize membrane proteins while often preserving their native-like conformations.[2] Beyond protein stabilization, DPC is utilized in studies of drug delivery systems, amyloid fibril formation, and the modulation of cellular permeability.[1][5][6]

Critical Micelle Concentration of DPC

The CMC of this compound is not a single, fixed value but is influenced by experimental conditions such as temperature, pH, ionic strength, and the presence of solutes in the buffer. The reported values typically fall within the range of 1.1 mM to 1.5 mM in pure water.

Summary of Reported CMC Values
CMC (mM)Experimental ConditionsMethod of DeterminationSource
~1.5Water (H₂O)Not specifiedCayman Chemical[1], Anatrace[7]
1.1Not specifiedSurface Tension / ³¹P NMRSigma-Aldrich[8], Benchchem[2]
1.0Aqueous SolutionNot specifiedResearchGate[4]
1.5WaterIsothermal Titration Calorimetry (ITC)ResearchGate[4]
0.91< 150 mM Lithium Chloride (LiCl)FluorimetryResearchGate[4]
1.49Phosphate-Buffered Saline (PBS)Not specifiedResearchGate[9]

The presence of electrolytes, such as salts, can significantly affect the CMC of zwitterionic detergents like DPC. Increased ionic strength shields the charges on the polar headgroups, reducing repulsion and promoting micelle formation at a lower concentration.[4][9]

Experimental Protocols for CMC Determination

Several biophysical techniques are employed to determine the CMC of surfactants. These methods rely on detecting the sharp change in a specific physical property of the solution as the surfactant concentration crosses the CMC and micelles begin to form.

Surface Tension Measurement

This is a classic and widely used method for determining the CMC.[10][11]

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. Beyond the CMC, any added surfactant forms micelles in the bulk solution rather than further populating the interface, and the surface tension remains relatively constant. The CMC is identified as the concentration at the inflection point of a plot of surface tension versus the logarithm of the surfactant concentration.[10][11]

Detailed Methodology:

  • Solution Preparation: A series of solutions with varying concentrations of DPC in the desired buffer or solvent are prepared.

  • Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method). Temperature control is critical for accurate measurements.

  • Data Analysis: The measured surface tension (γ) is plotted against the logarithm of the DPC concentration (log C).

  • CMC Determination: The resulting plot typically shows two linear regions. The intersection of the regression lines drawn through these two regions corresponds to the CMC.[10][12]

Fluorescence Spectroscopy

This sensitive technique often utilizes a hydrophobic fluorescent probe, such as pyrene (B120774).

Principle: Pyrene has low solubility in water but preferentially partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In a polar aqueous environment (below the CMC), the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is high. When micelles form, pyrene moves into the nonpolar micellar core, causing a significant decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of the I₁/I₃ ratio plotted against the surfactant concentration.

Detailed Methodology:

  • Probe Addition: A small, constant amount of pyrene (from a stock solution in a volatile solvent) is added to a series of vials. The solvent is evaporated, leaving a thin film of the probe.

  • Solution Preparation: The prepared DPC solutions of varying concentrations are added to the vials, and the solutions are equilibrated (e.g., by sonication or overnight incubation) to allow for pyrene solubilization.

  • Fluorescence Measurement: The fluorescence emission spectrum of each sample is recorded (typically with an excitation wavelength around 335 nm). The intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks are measured.

  • Data Analysis: The I₁/I₃ ratio is plotted as a function of the DPC concentration. The data is often fitted to a sigmoidal curve, and the CMC is determined from the midpoint of the transition.

Light Scattering

Dynamic Light Scattering (DLS) or Static Light Scattering (SLS) can be used to detect the formation of micelles.[13]

Principle: The intensity of light scattered by a solution is proportional to the size and concentration of particles. Below the CMC, the solution contains only small DPC monomers, and light scattering is minimal. Above the CMC, the formation of much larger micelles leads to a sharp increase in scattering intensity.[13]

Detailed Methodology:

  • Solution Preparation: A series of meticulously filtered (to remove dust) DPC solutions are prepared.

  • Measurement: The light scattering intensity of each solution is measured at a fixed angle and wavelength.

  • Data Analysis: The scattering intensity is plotted against the DPC concentration.

  • CMC Determination: The plot will show a distinct break or inflection point. The concentration at which the scattering intensity begins to increase sharply corresponds to the CMC.[13]

Visualizations: Workflows and Logical Relationships

DPC in Membrane Protein Solubilization Workflow

The primary application of DPC is in the extraction and stabilization of membrane proteins for structural studies.

DPC_Protein_Solubilization cluster_membrane Cellular Membrane cluster_solution Aqueous Buffer cluster_analysis Structural Analysis Membrane Membrane with Embedded Protein DPC_Micelles DPC Micelles (> CMC) Membrane->DPC_Micelles Addition of DPC (> CMC) Protein Target Protein DPC_Monomers DPC Monomers (< CMC) Solubilized_Protein Protein-DPC Micelle Complex DPC_Micelles->Solubilized_Protein Solubilization NMR NMR Spectroscopy Solubilized_Protein->NMR Purification & Sample Prep Structure 3D Protein Structure NMR->Structure Data Acquisition & Processing

Caption: Workflow for membrane protein solubilization using DPC for NMR studies.

DPC-Mediated Enhancement of Paracellular Permeability

DPC can be used to modulate tight junctions between epithelial cells, a process relevant to drug delivery research.[6]

DPC_Permeability_Pathway DPC This compound (DPC) Addition TJ Tight Junctions (e.g., ZO-1 protein) DPC->TJ Modulates/Disrupts TEER Transepithelial Electrical Resistance (TEER) TJ->TEER Leads to Decrease Permeability Paracellular Permeability (Hydrophilic Molecules) TJ->Permeability Leads to Increase Drug Enhanced Drug Absorption Permeability->Drug

Caption: Logical pathway of DPC's effect on epithelial cell tight junctions.

DPC as a Drug Delivery System (DDS)

The self-assembly of DPC into micelles makes it a candidate for encapsulating and delivering therapeutic agents.[5]

DPC_Drug_Delivery_Workflow cluster_formulation Formulation Step cluster_assembly Self-Assembly cluster_delivery Delivery & Release DPC_Monomers DPC Monomers Mix Mixing in Aqueous Solution DPC_Monomers->Mix Drug Hydrophobic Drug (e.g., Doxorubicin) Drug->Mix Micelle Drug-Loaded DPC Micelle Mix->Micelle Concentration > CMC Target Target Cell Micelle->Target Systemic Administration Release Drug Release Target->Release Cellular Interaction

Caption: Workflow illustrating the use of DPC for drug encapsulation and delivery.

References

The Dual Role of Dodecylphosphocholine (DPC): A Technical Guide for Membrane Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dodecylphosphocholine (DPC) is a zwitterionic detergent widely employed in the study of membrane proteins. Its unique properties make it an invaluable tool, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy, for elucidating the structure of these challenging biological macromolecules. However, its application is not without significant caveats that researchers must carefully consider. This guide provides a comprehensive overview of DPC, its physicochemical properties, detailed experimental protocols, and a critical discussion of its advantages and limitations in membrane protein research.

Physicochemical Properties of this compound

DPC is a single-chain phosphocholine (B91661) detergent that forms small, uniform micelles in aqueous solutions, making it suitable for high-resolution NMR studies.[1] Its zwitterionic headgroup mimics the phosphatidylcholine lipids found in eukaryotic cell membranes, while its 12-carbon alkyl chain provides the hydrophobicity necessary to solubilize integral membrane proteins.[2]

A summary of its key quantitative properties is presented below.

PropertyValueUnitReferences
Molecular Formula C₁₇H₃₈NO₄P[3][4]
Molecular Weight 351.5 g/mol [3][4]
Critical Micelle Concentration (CMC) ~1.5mM[4]
Aggregation Number ~70molecules/micelle[1]
Micelle Molecular Weight ~16kDa[1]

Core Applications in Membrane Protein Research

The primary application of DPC is in the structural determination of membrane proteins by solution NMR.[4][5][6][7][8] About 40% of all known NMR structures of membrane proteins have been solved using DPC.[5] Its ability to form small, rapidly tumbling protein-detergent complexes is crucial for obtaining the high-resolution, well-dispersed spectra necessary for structural analysis.[5][9]

Beyond NMR, DPC is also used for:

  • Solubilization and Purification: As a detergent, it is effective at extracting membrane proteins from their native lipid bilayer environment.[10][11]

  • Biophysical Characterization: DPC micelles provide a membrane-mimetic environment for studying protein-ligand interactions and dynamics, although the physiological relevance of these findings must be critically evaluated.[5][12]

  • Amyloid Fibril Formation Studies: DPC micelles have been shown to induce the formation of amyloid fibrils from certain peptides, providing a model system to study this pathological process.[4]

Experimental Protocols and Methodologies

Successful use of DPC requires careful optimization of experimental conditions. Below are generalized protocols for membrane protein solubilization and sample preparation for NMR spectroscopy.

Protocol 1: Membrane Protein Solubilization with DPC

This protocol outlines the general steps for extracting an integral membrane protein from a crude membrane preparation.

  • Membrane Preparation:

    • Start with a crude membrane fraction containing the overexpressed protein of interest, prepared by cell lysis and ultracentrifugation.[13][14] The pellet containing the membranes should be stored at -80°C until use.

  • Buffer Preparation:

    • Prepare a solubilization buffer (e.g., 20 mM Sodium Phosphate at pH 6.8, 100 mM NaCl).[15] Add protease inhibitors to prevent protein degradation.

  • Detergent Concentration:

    • Determine the optimal DPC concentration. A common starting point is a concentration at least 5 times the Critical Micelle Concentration (CMC) or a detergent-to-protein mass ratio of at least 4:1.[13][] For initial screening, a final concentration of 0.5-1.0% (w/v) DPC can be tested.[17]

  • Solubilization:

    • Resuspend the membrane pellet in the solubilization buffer containing DPC.

    • Incubate the mixture at 4°C with gentle agitation (e.g., stirring or end-over-end rotation) for a period ranging from 30 minutes to overnight.[13][14] The optimal time must be determined empirically.

  • Clarification:

    • Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized membrane fragments and aggregated protein.[14]

  • Purification:

    • Carefully collect the supernatant, which contains the solubilized protein-DPC complexes.

    • Proceed immediately with purification techniques such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) or ion-exchange chromatography.[][18] It is crucial that all buffers used during purification contain DPC at a concentration above its CMC to maintain protein solubility.[18]

Protocol 2: NMR Sample Preparation

This protocol describes the final steps to prepare a DPC-solubilized membrane protein for solution NMR analysis.

  • Protein Concentration:

    • After purification, concentrate the protein sample using a centrifugal filter device with an appropriate molecular weight cut-off (e.g., 10,000 Da).[15]

  • Buffer Exchange:

    • During concentration, perform a buffer exchange into the final NMR buffer (e.g., 20 mM MES buffer, pH ~6).[19] This buffer should contain the desired final concentration of DPC (e.g., 200-300 mM) and 10% D₂O for the NMR lock.[15][19] Deuterated DPC (d₃₈-DPC) is often used to reduce background signals in ¹H-based NMR experiments.[19]

  • Alternative Lyophilization Method:

    • An alternative method involves co-lyophilization. Dissolve the purified protein and the required amount of DPC together in a solvent like hexafluoro-isopropanol (HFIP), sonicate, and then lyophilize the mixture.[19] The resulting residue can be re-dissolved directly in the final aqueous NMR buffer.[19]

  • Final Sample Preparation:

    • Adjust the final protein concentration to the desired level for NMR, typically in the range of 0.1 to 0.5 mM.[19]

    • Transfer the final sample to an NMR tube for analysis.

Visualizing Workflows and Concepts with DPC

Diagrams created using the DOT language help to visualize the complex workflows and concepts in membrane protein research involving DPC.

Membrane_Protein_Solubilization_Workflow cluster_prep Preparation cluster_solubilization Solubilization & Purification cluster_analysis Analysis CellCulture 1. Cell Culture & Protein Expression MembraneIsolation 2. Membrane Isolation (Ultracentrifugation) CellCulture->MembraneIsolation Solubilization 3. Solubilization (Buffer + DPC) MembraneIsolation->Solubilization Clarification 4. Clarification Spin (Remove Debris) Solubilization->Clarification Purification 5. Affinity Chromatography (DPC in all buffers) Clarification->Purification Analysis 6. Purified Protein in DPC Micelles Purification->Analysis

Fig 1. Workflow for membrane protein solubilization and purification using DPC.

DPC_Micelle_Structure cluster_micelle Protein-DPC Micelle Complex cluster_dpc DPC Monomer Protein Membrane Protein p1 DPC Protein->p1 p2 DPC Protein->p2 p3 DPC Protein->p3 p4 DPC Protein->p4 p5 DPC Protein->p5 p6 DPC Protein->p6 p7 DPC Protein->p7 p8 DPC Protein->p8 DPC_Monomer Zwitterionic Headgroup C12 Alkyl Tail

Fig 2. Diagram of a membrane protein embedded within a DPC detergent micelle.

Advantages and Critical Limitations of DPC

While DPC is a powerful tool, researchers must be aware of its significant drawbacks.

Advantages:

  • Ideal for NMR: Forms small, homogenous micelles that tumble rapidly in solution, leading to high-quality, well-resolved NMR spectra.[5]

  • Good Solubilizing Power: Effectively extracts a wide range of membrane proteins from the lipid bilayer.

  • Chemical Stability: DPC is chemically stable and commercially available in high purity, including deuterated forms for NMR.

Limitations and Controversies:

  • Potential for Denaturation: DPC is considered a relatively harsh detergent.[1] For many proteins, especially more delicate ones, it can disrupt the native tertiary structure, leading to non-functional or denatured states.[5][7]

  • Questionable Physiological Relevance: A growing body of evidence suggests that structures determined in DPC may not represent the physiologically relevant state of the protein.[5][6][20] Studies have shown that proteins solubilized in DPC can lose their ability to bind substrates specifically or exhibit altered thermal stability compared to when they are in milder detergents like DDM or in lipid bilayers.[5][6] For example, mitochondrial carriers in DPC, while yielding high-resolution NMR spectra, were found to be in nonfunctional states.[5][8]

  • Altered Protein-Ligand Interactions: The affinity of ligands can be dramatically reduced in DPC micelles compared to lipid bilayers. For instance, the affinity of the inhibitor CATR for the AAC protein was found to be about three orders of magnitude weaker in DPC.[5][6]

Conclusion

This compound remains a cornerstone detergent for the structural biology of membrane proteins, particularly for solution NMR spectroscopy. Its ability to generate high-quality spectral data is unparalleled for certain classes of proteins. However, the scientific community is increasingly aware of its potential to alter protein structure and function. Therefore, it is imperative that structural data obtained in DPC be validated with complementary biophysical and functional assays, such as thermal stability shift assays or functional reconstitution in lipid bilayers, to confirm the physiological relevance of the findings.[5][21] The choice of detergent is a critical step in membrane protein research, and while DPC is a powerful option, it must be used with a clear understanding of its potential to influence the very structure and function that researchers aim to study.

References

Dodecylphosphocholine (DPC): An In-depth Technical Guide to its Application as a Membrane Mimetic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylphosphocholine (DPC), a zwitterionic detergent, has emerged as a important tool in the study of membrane proteins and in the formulation of drug delivery systems. Its ability to form stable micelles that mimic the cellular membrane environment makes it particularly valuable for the solubilization, stabilization, and structural determination of integral membrane proteins, which are notoriously challenging to study in their native state. This technical guide provides a comprehensive overview of the core properties of DPC, detailed experimental protocols for its use, and its applications in research and drug development.

DPC's structure, consisting of a 12-carbon alkyl chain and a phosphocholine (B91661) headgroup, allows it to self-assemble in aqueous solutions into micelles above a certain concentration, known as the critical micelle concentration (CMC). These micelles create a hydrophobic core that can accommodate the transmembrane domains of membrane proteins, while the hydrophilic phosphocholine headgroups face the aqueous solvent, thereby keeping the protein-micelle complex soluble.[1] This membrane-mimicking property is crucial for a variety of biophysical and structural biology techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

Physicochemical Properties of this compound

The efficacy of DPC as a membrane mimetic is rooted in its well-defined physicochemical properties. These parameters are critical for designing experiments and interpreting results.

PropertyValueUnitReferences
Molecular Weight 351.47 g/mol [4]
Critical Micelle Concentration (CMC) 1.1 - 1.5mM[5][6]
Aggregation Number (N) 53 - 70monomers/micelle[6][7]
Micelle Molecular Weight 18,600 - 24,600 g/mol [7]
Hydrophilic-Lipophilic Balance (HLB) ~14.7[Calculated]

Experimental Protocols

General Protocol for Solubilization of Integral Membrane Proteins using DPC

This protocol outlines a general procedure for the extraction and solubilization of a target integral membrane protein from a cell membrane preparation using DPC.

Materials:

  • Cell membrane pellet containing the target protein

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol (B35011) (or other suitable buffer)

  • This compound (DPC) stock solution (e.g., 10% w/v in water)

  • Protease inhibitor cocktail

  • Ultracentrifuge and appropriate tubes

  • End-over-end rotator or magnetic stirrer

Procedure:

  • Resuspend Membrane Pellet: Resuspend the cell membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL. Ensure the suspension is homogenous by gentle pipetting or douncing.

  • Add Protease Inhibitors: Add the recommended concentration of a protease inhibitor cocktail to prevent protein degradation.

  • Detergent Addition: Add the DPC stock solution to the membrane suspension to achieve a final DPC concentration that is well above its CMC (typically 1-2% w/v). The optimal detergent-to-protein ratio (w/w) often needs to be determined empirically but a starting point of 10:1 (DPC:protein) is common.

  • Incubation: Incubate the mixture at 4°C for 1-4 hours with gentle agitation (e.g., using an end-over-end rotator) to allow for the disruption of the membrane and solubilization of the protein into DPC micelles.

  • Clarification: Centrifuge the suspension at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized membrane fragments and other debris.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane protein in DPC micelles.

  • Verification: Analyze a small aliquot of the supernatant by SDS-PAGE and Western blotting (if an antibody is available) to confirm the successful solubilization of the target protein.

cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_separation Separation MembranePellet Cell Membrane Pellet Resuspend Resuspend in Solubilization Buffer MembranePellet->Resuspend AddInhibitors Add Protease Inhibitors Resuspend->AddInhibitors AddDPC Add DPC (above CMC) AddInhibitors->AddDPC Incubate Incubate at 4°C with Agitation AddDPC->Incubate Centrifuge Ultracentrifugation (100,000 x g) Incubate->Centrifuge Supernatant Collect Supernatant (Solubilized Protein) Centrifuge->Supernatant Pellet Discard Pellet (Unsolubilized Material) Centrifuge->Pellet

Workflow for Membrane Protein Solubilization with DPC.
Detailed Protocol for Reconstitution of a Membrane Protein into DPC Micelles for NMR Studies

This protocol is adapted from methods used for preparing samples of membrane proteins, such as GPCR fragments, for structural analysis by NMR spectroscopy.

Materials:

  • Lyophilized purified membrane protein

  • Perdeuterated this compound-d38 (DPC-d38) for proton NMR experiments

  • Hexafluoro-isopropanol (HFIP)

  • NMR Buffer: 20 mM MES pH 6.0, 50 mM NaCl, 10% D₂O, 0.02% NaN₃

  • Lyophilizer

  • Vortex mixer

  • Water bath sonicator

  • NMR tubes (e.g., Shigemi tubes)

Procedure:

  • Co-solubilization in HFIP: Dissolve the lyophilized protein and DPC-d38 together in HFIP. A typical molar ratio of DPC to protein is around 100:1 to 200:1. The use of HFIP helps to break any protein aggregates and ensures a homogeneous mixture of protein and detergent.

  • First Lyophilization: Sonicate the HFIP solution for 10-15 minutes and then lyophilize overnight or until a dry, oily residue remains. This step removes the HFIP.

  • Rehydration and Second Lyophilization: Redissolve the residue in a small volume of water or a suitable buffer (e.g., 20 mM MES, pH 6.0). This step is crucial for the proper formation of mixed protein-detergent micelles. Lyophilize the sample again to complete dryness to remove all residual solvent.

  • Final Sample Preparation: Dissolve the final lyophilized powder in the desired NMR buffer (e.g., 90% H₂O/10% D₂O) to the target protein concentration (typically 0.5-1.0 mM). Vortex gently until the solution is clear.

  • Incubation and Transfer: Incubate the sample at a temperature suitable for the protein's stability (e.g., 37°C) for 15-30 minutes to ensure complete micelle formation and protein incorporation.

  • Transfer to NMR Tube: Transfer the final sample to an appropriate NMR tube. For sensitive proteins or long experiments, using a susceptibility-matched Shigemi tube can improve spectral quality.

  • Quality Control: Acquire a preliminary 1D ¹H or 2D ¹H-¹⁵N HSQC spectrum to assess the quality of the sample. A well-prepared sample should show sharp and well-dispersed peaks.

Start Lyophilized Protein + DPC-d38 CoSolubilize Co-dissolve in HFIP Start->CoSolubilize Lyophilize1 Lyophilize to Dryness CoSolubilize->Lyophilize1 Rehydrate Rehydrate in Aqueous Buffer Lyophilize1->Rehydrate Lyophilize2 Lyophilize to Dryness Again Rehydrate->Lyophilize2 DissolveNMR Dissolve in Final NMR Buffer Lyophilize2->DissolveNMR Incubate Incubate for Micelle Formation DissolveNMR->Incubate Transfer Transfer to NMR Tube Incubate->Transfer NMR_QC NMR Quality Control (1D/2D Spectra) Transfer->NMR_QC

Workflow for NMR Sample Preparation in DPC Micelles.

Applications of this compound in Research and Drug Development

Structural Biology of Membrane Proteins

DPC is extensively used in solution NMR spectroscopy to determine the three-dimensional structures of membrane proteins and their fragments.[8] The relatively small and uniform size of DPC micelles results in a total complex size that is often within the feasible range for solution NMR studies. The use of deuterated DPC (DPC-d38) is common to reduce the background signal from the detergent in proton NMR experiments.

Functional Studies of Reconstituted Proteins

While DPC is primarily known for its use in structural studies, it can also be employed for functional assays of certain membrane proteins, provided the protein retains its activity in the micellar environment. This includes studying enzyme kinetics, ligand binding, and ion channel gating. However, it is crucial to validate that the DPC micelle environment does not significantly alter the protein's functional properties compared to a more native-like lipid bilayer.

Drug Discovery and Formulation

DPC micelles can serve as a platform for screening small molecule libraries for their interaction with a target membrane protein. The solubilized and stable protein-micelle complex allows for the use of various biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), to characterize drug binding.

Furthermore, DPC's biocompatibility and ability to encapsulate hydrophobic molecules have led to its investigation as a component of drug delivery systems. DPC-containing formulations can enhance the solubility and bioavailability of poorly water-soluble drugs.[4]

Studying Signaling Pathways in a DPC-Micelle Environment

Reconstituting multi-protein signaling complexes within a DPC micelle presents significant challenges. However, simplified signaling events, such as ligand-induced conformational changes in a G protein-coupled receptor (GPCR), can be effectively studied. Below is a generalized workflow for investigating such an event.

cluster_reconstitution Receptor Reconstitution cluster_ligand_binding Ligand Interaction cluster_analysis Biophysical Analysis Reconstitute Reconstitute GPCR in DPC Micelles AddLigand Add Agonist or Antagonist Reconstitute->AddLigand IncubateBinding Incubate for Binding AddLigand->IncubateBinding NMR NMR Spectroscopy (Conformational Changes) IncubateBinding->NMR CD Circular Dichroism (Secondary Structure) IncubateBinding->CD Fluorescence Fluorescence Spectroscopy (Binding Affinity) IncubateBinding->Fluorescence

Generalized Workflow for Studying GPCR-Ligand Interactions in DPC.

This workflow illustrates the process of reconstituting a GPCR into DPC micelles, followed by the addition of a ligand (agonist or antagonist) and subsequent analysis using various biophysical techniques to probe the structural and conformational changes associated with ligand binding.

Conclusion

This compound is a versatile and powerful membrane mimetic agent that has significantly advanced our ability to study the structure and function of membrane proteins. Its well-characterized physicochemical properties and its compatibility with a wide range of biophysical techniques, particularly NMR spectroscopy, make it an indispensable tool for researchers in academia and the pharmaceutical industry. While careful consideration must be given to the potential effects of the micellar environment on protein function, the use of DPC, guided by the protocols and principles outlined in this guide, will continue to facilitate groundbreaking discoveries in membrane protein biology and drug development.

References

Understanding Dodecylphosphocholine (DPC) Micelle Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecylphosphocholine (DPC), a zwitterionic surfactant, is a crucial tool in various scientific disciplines, particularly in the study of membrane proteins and as a vehicle for drug delivery. Its amphiphilic nature—possessing a hydrophilic phosphocholine (B91661) head group and a hydrophobic dodecyl tail—drives its self-assembly in aqueous solutions into organized structures known as micelles. This guide provides a comprehensive technical overview of DPC micelle formation, including its critical micelle concentration (CMC), aggregation number, and the thermodynamics governing the process. Detailed experimental protocols for characterizing these properties are also presented to aid researchers in their practical applications.

Core Concepts of DPC Micelle Formation

The formation of micelles is a spontaneous and cooperative process that occurs when the concentration of a surfactant in solution reaches a critical threshold. Below this concentration, DPC molecules exist predominantly as monomers. As the concentration increases, these monomers adsorb at interfaces, such as the air-water interface, to minimize the unfavorable interaction between their hydrophobic tails and the surrounding water molecules.

Once the interface is saturated, a further increase in DPC concentration leads to the self-assembly of monomers into micelles within the bulk solution. This process is primarily driven by the hydrophobic effect, which favors the sequestration of the nonpolar dodecyl chains away from water. The hydrophilic phosphocholine head groups form the outer surface of the micelle, interacting favorably with the aqueous environment. This arrangement is thermodynamically favorable as it increases the overall entropy of the system by releasing ordered water molecules from around the hydrophobic tails.

Quantitative Properties of DPC Micelles

The physicochemical properties of DPC micelles are critical for their application. The following tables summarize key quantitative data for DPC micelle formation.

PropertyValueConditionsReference(s)
Critical Micelle Concentration (CMC) 1.1 mM - 1.5 mMIn pure water at room temperature[1][2]
~0.91 mMIn the presence of low salt concentrations (<150 mM LiCl)[3]
Aggregation Number (Nagg) 56 ± 5In aqueous solution[3]
Radius of Gyration (Rg) 16.0 ± 1.0 ÅPure DPC micelle[4]

Table 1: Key Physicochemical Properties of this compound (DPC) Micelles.

Thermodynamic ParameterValue/ObservationMethodReference(s)
Gibbs Free Energy of Micellization (ΔGmic) Negative, indicating a spontaneous process.Isothermal Titration Calorimetry (ITC)[5][6]
Enthalpy of Micellization (ΔHmic) Varies with temperature; can be endothermic or exothermic. The process becomes more exothermic with the addition of salt.Isothermal Titration Calorimetry (ITC)[5][6]
Entropy of Micellization (ΔSmic) Generally positive, driven by the hydrophobic effect. Decreases as temperature rises.Isothermal Titration Calorimetry (ITC)[5][6]

Table 2: Thermodynamic Parameters of DPC Micellization.

Experimental Protocols for Characterizing DPC Micelles

Accurate determination of the physicochemical properties of DPC micelles is essential for their effective use. The following sections detail the methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter and can be determined by monitoring a physical property of the DPC solution as a function of its concentration. An abrupt change in the measured property indicates the onset of micelle formation.

Principle: Surface tension decreases as DPC monomers adsorb at the air-water interface. Once micelles form, the monomer concentration remains relatively constant, and thus the surface tension plateaus. The CMC is the concentration at which this plateau begins.

Protocol:

  • Preparation of Solutions: Prepare a stock solution of DPC in deionized water. Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC (e.g., 0.1 mM to 10 mM).

  • Instrumentation: Use a tensiometer, such as one employing the du Noüy ring or Wilhelmy plate method.

  • Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of each DPC solution, starting from the lowest concentration.

    • Thoroughly clean the ring or plate between measurements to prevent cross-contamination.

    • Maintain a constant temperature throughout the experiment.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the DPC concentration. The plot will show two intersecting lines. The concentration at the point of intersection is the CMC.[1][7]

Principle: The fluorescent probe pyrene (B120774) is hydrophobic and preferentially partitions into the nonpolar core of micelles. The ratio of the intensity of the first (I1) and third (I3) vibronic peaks in the pyrene emission spectrum is sensitive to the polarity of its microenvironment. A significant change in the I1/I3 ratio indicates the formation of micelles.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 0.2 mM.

    • Prepare a series of DPC solutions in deionized water.

    • Add a small, constant volume of the pyrene stock solution to each DPC solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM). Ensure the organic solvent is completely evaporated.

  • Instrumentation: Use a fluorescence spectrophotometer.

  • Measurement:

    • Set the excitation wavelength to approximately 334 nm.

    • Record the emission spectrum from 350 nm to 450 nm for each sample.

    • Measure the intensities of the first (I1, around 372 nm) and third (I3, around 383 nm) emission peaks.

  • Data Analysis: Plot the ratio of I1/I3 against the DPC concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[6][8]

Determination of Micelle Aggregation Number (Nagg)

The aggregation number is the average number of DPC monomers that constitute a single micelle.

Principle: This method utilizes a fluorescent probe (fluorophore) and a quencher that both partition into the micelle. The quenching of the fluorophore's fluorescence depends on the probability of finding a quencher in the same micelle, which is related to the micelle concentration.

Protocol:

  • Selection of Fluorophore and Quencher: Pyrene can be used as the fluorophore, and a hydrophobic molecule like Coumarin 153 can act as an efficient quencher.

  • Preparation of Solutions:

    • Prepare a series of DPC solutions at a concentration well above the CMC.

    • Add a constant, low concentration of the fluorophore to each solution.

    • Add varying concentrations of the quencher to these solutions.

  • Measurement:

    • Measure the fluorescence intensity of the fluorophore in the absence (I0) and presence (I) of the quencher.

  • Data Analysis: The data is analyzed using the following equation, which is derived from Poisson statistics: ln(I0/I) = [Quencher] / ([DPC] - CMC) / Nagg A plot of ln(I0/I) versus the quencher concentration will yield a straight line, from which the aggregation number (Nagg) can be calculated.[5][9]

Determination of Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with micelle formation and dilution, allowing for the determination of the enthalpy (ΔHmic), entropy (ΔSmic), and Gibbs free energy (ΔGmic) of micellization.

Protocol:

  • Instrumentation: Use an Isothermal Titration Calorimeter.

  • Sample Preparation:

    • Prepare a concentrated solution of DPC (e.g., 10-20 times the CMC) in the desired buffer. This will be the titrant in the syringe.

    • Fill the sample cell with the same buffer.

  • Measurement:

    • Inject small aliquots of the concentrated DPC solution into the buffer-filled cell.

    • The instrument measures the heat absorbed or released during the dilution of the DPC solution, which corresponds to the demicellization process.

  • Data Analysis: The resulting titration curve will show a characteristic sigmoidal shape. The inflection point of this curve corresponds to the CMC. The enthalpy of micellization (ΔHmic) is determined from the difference in the heat of dilution before and after the CMC. The Gibbs free energy (ΔGmic) can be calculated from the CMC, and the entropy of micellization (ΔSmic) can then be determined using the Gibbs-Helmholtz equation (ΔG = ΔH - TΔS).[10][11]

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using the DOT language provide clear visual representations of experimental processes and the interplay of factors influencing micelle formation.

CMC_Determination_Surface_Tension cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare DPC Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension of Each Dilution prep_dilutions->measure_st calibrate Calibrate Tensiometer calibrate->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC from Intersection of Linear Fits plot_data->determine_cmc result CMC Value determine_cmc->result

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC) of DPC using surface tensiometry.

Factors_Affecting_Micellization cluster_factors Influencing Factors cluster_properties Micellar Properties temp Temperature cmc Critical Micelle Concentration (CMC) temp->cmc thermo Thermodynamics (ΔG, ΔH, ΔS) temp->thermo salt Ionic Strength (Salt Concentration) salt->cmc n_agg Aggregation Number (Nagg) salt->n_agg structure Surfactant Structure (Alkyl Chain Length, Head Group) structure->cmc structure->n_agg

Caption: Logical relationship of key factors influencing the properties of DPC micelles.

Applications in Research and Drug Development

The ability of DPC micelles to create a membrane-mimicking environment makes them invaluable for the structural and functional studies of membrane proteins using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[12] In drug development, DPC micelles can serve as effective solubilizing agents for poorly water-soluble drugs, enhancing their bioavailability.[13] Furthermore, DPC has been shown to modulate tight junctions in epithelial cell layers, suggesting its potential as a permeability enhancer for paracellular drug transport.

Conclusion

A thorough understanding of this compound micelle formation is paramount for its effective application in research and development. By employing the detailed experimental protocols outlined in this guide, scientists can accurately characterize the critical properties of DPC micelles, enabling the optimization of their use in membrane protein studies, drug delivery systems, and other advanced applications. The provided quantitative data and visual workflows serve as a practical resource for both novice and experienced researchers in the field.

References

Dodecylphosphocholine: A Substrate-Type Inhibitor of Phospholipase A2 - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecylphosphocholine (DPC), a single-chain phosphocholine (B91661), serves as a potent substrate-type inhibitor of phospholipase A2 (PLA2) enzymes. By mimicking the structure of natural phospholipid substrates, DPC competitively binds to the active site of PLA2, thereby preventing the hydrolysis of endogenous phospholipids (B1166683) and the subsequent production of pro-inflammatory lipid mediators. This technical guide provides an in-depth overview of the inhibitory mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating the therapeutic potential of PLA2 inhibitors.

Introduction to Phospholipase A2 and the Role of Inhibitors

Phospholipase A2 (PLA2) enzymes are a superfamily of lipolytic enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] This enzymatic activity is a critical rate-limiting step in the production of various bioactive lipid mediators.[2] The released arachidonic acid, in particular, is a precursor to eicosanoids, including prostaglandins (B1171923) and leukotrienes, which are potent signaling molecules involved in inflammation, immune responses, and other cellular processes.[3]

Given their central role in inflammatory cascades, PLA2 enzymes have emerged as significant therapeutic targets for a range of inflammatory conditions, including arthritis, cardiovascular diseases, and neurological disorders.[3] PLA2 inhibitors are compounds designed to block the activity of these enzymes, thereby reducing the production of arachidonic acid and its downstream metabolites.[4] These inhibitors can be classified based on their mechanism of action, with substrate-type inhibitors representing a key class that competitively bind to the enzyme's active site.

This compound as a Substrate-Type Inhibitor

This compound (DPC), also known as n-dodecylphosphorylcholine, is a synthetic single-chain phospholipid analog that acts as a substrate-type inhibitor of PLA2.[5] Its molecular structure, featuring a polar phosphocholine head group and a hydrophobic dodecyl tail, allows it to mimic natural phospholipid substrates and bind to the active site of PLA2 enzymes.

Mechanism of Inhibition

The inhibitory action of this compound is primarily attributed to its ability to function as a competitive inhibitor. It competes with the natural phospholipid substrates for binding to the catalytic site of the PLA2 enzyme.

The crystal structure of the complex between bovine pancreas phospholipase A2 and n-dodecylphosphorylcholine has been determined by X-ray diffraction, providing a detailed view of the binding interaction.[6] The dodecyl hydrocarbon chain of DPC is stably held within the hydrophobic channel of the enzyme, a region that normally accommodates the fatty acid chain of the substrate.[6] Specifically, the dodecyl chain establishes hydrophobic contacts with the N-terminal region of PLA2, involving residues such as Leu-2, Phe-5, and Ile-9.[6] The phosphocholine headgroup of DPC interacts with a hydrophobic pocket created by the side chains of Lys-53 and Lys-56.[6] By occupying the active site, this compound prevents the binding and subsequent hydrolysis of natural phospholipid substrates.

dot

cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound PLA2 Phospholipase A2 (Enzyme) Products Arachidonic Acid + Lysophospholipid PLA2->Products Hydrolysis Substrate Phospholipid (Substrate) Substrate->PLA2 Binds to Active Site DPC This compound (Inhibitor) PLA2_inhibited Phospholipase A2 (Inhibited) DPC->PLA2_inhibited Binds to Active Site NoReaction No Reaction PLA2_inhibited->NoReaction

Caption: Competitive inhibition of PLA2 by this compound.

Quantitative Data on PLA2 Inhibition

While this compound is a well-established substrate-type inhibitor of pancreas phospholipase A2, specific quantitative data on its inhibitory potency (e.g., IC50, Ki) across a range of PLA2 isoforms is not extensively documented in publicly available literature.[5] The inhibitory efficacy of substrate analogs can vary significantly depending on the specific PLA2 isoform and the assay conditions employed. For comparative purposes, the following table summarizes the inhibitory activities of other known PLA2 inhibitors against various isoforms. This data provides a benchmark for researchers aiming to quantify the inhibitory potential of this compound.

Inhibitor NamePLA2 IsoformIC50 / Ki ValueAssay ConditionsReference
Varespladib Group V sPLA2IC50: 124.0 nM, 500.0 nMNot SpecifiedAAT Bioquest
Indoxam Group V sPLA2IC50: 100.0 nMNot SpecifiedAAT Bioquest
1-O-Octyl-2-heptylphosphonyl-SN-glycero-3-phosphoethanolamine Group IIC sPLA2IC50: 1000.0 nMNot SpecifiedAAT Bioquest
Monolysocardiolipin Mitochondrial PLA2I50: 40 nMNot Specified[7]
Dilysocardiolipin Mitochondrial PLA2I50: ~400-1200 nMNot Specified[7]

Note: This table is for illustrative purposes and does not contain data for this compound due to its unavailability in the cited literature.

Experimental Protocols for Assessing PLA2 Inhibition

The following sections provide detailed methodologies for key experiments to assess the inhibitory activity of this compound on phospholipase A2. These protocols are based on established methods for PLA2 inhibition assays and can be adapted for use with this compound.

General Phospholipase A2 Inhibition Assay (Colorimetric)

This protocol describes a general method for measuring PLA2 activity and its inhibition using a chromogenic substrate.

Materials:

  • Phospholipase A2 enzyme (e.g., from bee venom, cobra venom, or pancreas)

  • This compound (inhibitor)

  • 1,2-dithio analog of diheptanoyl phosphatidylcholine (substrate)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2 and 100 mM KCl)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 or 414 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the PLA2 enzyme in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Prepare serial dilutions to test a range of inhibitor concentrations.

    • Prepare the substrate solution by dissolving the 1,2-dithio analog of diheptanoyl phosphatidylcholine in Assay Buffer.

    • Prepare the DTNB solution in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to the appropriate wells:

      • Blank wells: Assay Buffer.

      • Control wells (no inhibitor): PLA2 enzyme solution and solvent control (e.g., DMSO).

      • Inhibitor wells: PLA2 enzyme solution and this compound solution at various concentrations.

    • Add the DTNB solution to all wells.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately start monitoring the change in absorbance at 405 or 414 nm over time using a microplate reader. The color change is due to the reaction of the free thiols produced by PLA2 hydrolysis with DTNB.

    • Record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • Subtract the rate of the blank wells from all other wells.

    • Determine the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

dot

start Prepare Reagents (Enzyme, Inhibitor, Substrate, DTNB) setup Set up 96-well plate (Blank, Control, Inhibitor wells) start->setup add_dtns Add DTNB to all wells setup->add_dtns preincubate Pre-incubate plate add_dtns->preincubate initiate Initiate reaction with Substrate preincubate->initiate measure Measure absorbance change over time initiate->measure analyze Calculate reaction rates and % inhibition measure->analyze end Determine IC50 value analyze->end

Caption: Workflow for the colorimetric PLA2 inhibition assay.

X-ray Crystallography for Structural Analysis

To elucidate the precise binding mode of this compound to a specific PLA2 isoform, X-ray crystallography can be employed.

Procedure Outline:

  • Protein Expression and Purification: Express and purify the target PLA2 isoform to high homogeneity.

  • Crystallization:

    • Co-crystallize the purified PLA2 with this compound. This involves screening a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to obtain well-diffracting crystals of the enzyme-inhibitor complex.

    • Alternatively, soak pre-formed crystals of the apo-enzyme in a solution containing this compound.

  • Data Collection:

    • Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron source).

    • Collect diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using molecular replacement, using a known structure of a homologous PLA2 as a search model.

    • Build the atomic model of the PLA2-dodecylphosphocholine complex into the electron density map.

    • Refine the model to improve its agreement with the experimental data.

  • Structural Analysis:

    • Analyze the final refined structure to identify the specific interactions (e.g., hydrophobic contacts, hydrogen bonds) between this compound and the amino acid residues in the active site of the PLA2 enzyme.

dot

start Express and Purify PLA2 crystallize Co-crystallize PLA2 with This compound start->crystallize data_collection X-ray Diffraction Data Collection crystallize->data_collection structure_solution Structure Determination (Molecular Replacement) data_collection->structure_solution model_building Model Building and Refinement structure_solution->model_building analysis Analyze Protein-Inhibitor Interactions model_building->analysis end Elucidate Binding Mode analysis->end

Caption: Workflow for X-ray crystallographic analysis of PLA2-inhibitor complex.

Signaling Pathways Affected by PLA2 Inhibition

Inhibition of PLA2 by this compound has significant downstream effects on cellular signaling pathways that are dependent on the products of PLA2-mediated phospholipid hydrolysis. The primary pathway affected is the arachidonic acid cascade.

dot

cluster_downstream Downstream Effects Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Substrate for AA Arachidonic Acid PLA2->AA Releases DPC This compound DPC->PLA2 Inhibits COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Immune Immune Response Leukotrienes->Immune

Caption: Inhibition of the Arachidonic Acid Cascade by this compound.

By blocking the release of arachidonic acid from membrane phospholipids, this compound effectively curtails the production of prostaglandins and leukotrienes. This interruption of the eicosanoid signaling pathway is the basis for the potential anti-inflammatory and therapeutic effects of PLA2 inhibitors.

Conclusion

This compound represents a well-characterized substrate-type inhibitor of phospholipase A2. Its mechanism of action, elucidated through structural studies, involves competitive binding to the enzyme's active site, thereby preventing the hydrolysis of natural phospholipids. While specific quantitative data on its inhibitory potency across various PLA2 isoforms requires further investigation, the experimental protocols and pathway analyses presented in this guide provide a robust framework for future research and development. The study of this compound and similar substrate-mimicking inhibitors continues to be a promising avenue for the development of novel therapeutics targeting PLA2-mediated inflammatory and pathological processes.

References

Methodological & Application

Preparing Dodecylphosphocholine (DPC) Micelles for High-Resolution NMR Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecylphosphocholine (DPC) is a zwitterionic detergent widely favored for in vitro studies of membrane proteins and peptides using Nuclear Magnetic Resonance (NMR) spectroscopy. Its ability to form stable, relatively small micelles provides a membrane-mimetic environment that can solubilize and stabilize these biomolecules while maintaining their native-like conformations, making it an indispensable tool for structural biology and drug discovery.[1][2] This document provides a detailed guide to the preparation of DPC micelles for NMR studies, including quantitative data, experimental protocols, and visual workflows.

DPC Micelle Properties: A Quantitative Overview

The formation and characteristics of DPC micelles are dependent on several factors, including concentration, temperature, and the ionic strength of the buffer. Understanding these parameters is critical for preparing reproducible and high-quality NMR samples.

ParameterValueConditions/Notes
Molecular Weight 351.5 g/mol
Critical Micelle Concentration (CMC) ~1.1 - 1.5 mMIn aqueous solution.[1][2] The CMC can be influenced by the addition of salts; for instance, it decreases with the addition of lithium chloride.[3]
Aggregation Number 44 - 71This number can vary depending on the DPC concentration, temperature, and the presence of a solubilized protein or peptide.[4] For example, at a DPC concentration of 98 mM, the aggregation number is approximately 56, while at 228 mM, it is around 44 ± 5.[4] The presence of peptides can also increase the aggregation number.[5]
Typical Concentration for NMR Studies 75 mM - 300 mMA concentration of 75 mM may offer narrower NMR line widths, while 150 mM can accommodate a higher protein concentration.[6][7][8]
Solubility >25 mg/mlIn PBS (pH 7.2).[1]

Experimental Protocols

Protocol 1: Basic Preparation of DPC Micelles

This protocol outlines the fundamental steps for preparing a stock solution of DPC micelles.

Materials:

  • This compound (DPC) powder (high purity)

  • Deuterium oxide (D₂O) for NMR lock

  • Buffer components (e.g., sodium phosphate, Tris-HCl)

  • pH meter

  • Vortex mixer

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Buffer Preparation: Prepare the desired buffer (e.g., 20 mM sodium phosphate) at the target pH (typically between 6.0 and 7.0).[7] Ensure the buffer is prepared with high-purity water.

  • DPC Weighing: Accurately weigh the required amount of DPC powder to achieve the desired final concentration (e.g., for 1 mL of 150 mM DPC, weigh 52.73 mg).

  • Dissolution: Add the weighed DPC powder to a clean vial. Add the prepared buffer to the desired final volume.

  • Homogenization: Gently vortex the solution until the DPC powder is completely dissolved. Avoid vigorous shaking to prevent excessive foaming. The solution should be clear and colorless.

  • D₂O Addition: For NMR samples, add D₂O to a final concentration of 5-10% (v/v) for the spectrometer lock.

  • pH Check and Adjustment: Verify the pH of the final micelle solution and adjust if necessary using small aliquots of dilute acid or base.

  • Filtration (Optional): For samples with visible particulates, filtration through a 0.22 µm syringe filter may be performed, though this is not always necessary.

Protocol 2: Reconstitution of a Membrane Protein/Peptide into DPC Micelles

This protocol describes a common method for incorporating a purified membrane protein or peptide into pre-formed DPC micelles.

Materials:

  • Purified membrane protein or peptide (lyophilized or in a suitable buffer)

  • Prepared DPC micelle stock solution (from Protocol 1)

  • NMR tubes

Procedure:

  • Protein/Peptide Preparation: If lyophilized, dissolve the protein or peptide in a minimal amount of the same buffer used for the DPC micelles.

  • Titration: Gradually add the DPC micelle stock solution to the protein/peptide solution while gently mixing. Monitor the sample for any signs of precipitation. The final DPC concentration should be well above the CMC.

  • Incubation: Allow the mixture to incubate for a period of time (e.g., 30 minutes to several hours) at a controlled temperature (e.g., room temperature or 4°C) to facilitate insertion into the micelles.

  • Concentration: If necessary, concentrate the sample to the desired final protein and DPC concentrations using an appropriate method such as centrifugal filtration. Be mindful of the filter's molecular weight cutoff to avoid loss of the protein-micelle complex.

  • Final Quality Control: Transfer the final sample to an NMR tube. A well-prepared sample should be clear and homogeneous. It is advisable to acquire a simple 1D ¹H or 2D ¹H-¹⁵N HSQC spectrum to assess the quality of the sample.

Protocol 3: Co-solubilization with an Organic Solvent (for challenging proteins)

For some membrane proteins that are difficult to reconstitute directly, co-solubilization with a mild organic solvent like hexafluoroisopropanol (HFIP) can be effective.[8]

Materials:

  • Purified membrane protein or peptide (lyophilized)

  • DPC powder

  • Hexafluoroisopropanol (HFIP)

  • Lyophilizer

  • Buffer solution

Procedure:

  • Co-dissolution: Dissolve both the lyophilized protein/peptide and DPC powder together in HFIP.[8]

  • Lyophilization: Lyophilize the mixture until an oily or dry residue remains. This step removes the organic solvent.[8]

  • Rehydration: Re-dissolve the residue in the desired aqueous buffer containing D₂O.[8]

  • Second Lyophilization (Optional but Recommended): For complete removal of any residual HFIP, a second lyophilization step can be performed.[8]

  • Final Dissolution: Dissolve the final dried material in the NMR buffer to the target concentrations. This method often results in a well-integrated protein within the DPC micelles.[8]

Experimental Workflow and Logical Relationships

To visualize the process and the interplay of critical factors in DPC micelle preparation, the following diagrams are provided.

G cluster_prep DPC Micelle Preparation Workflow cluster_reconstitution Protein Reconstitution Workflow start Start weigh Weigh DPC Powder start->weigh buffer Prepare Aqueous Buffer start->buffer dissolve Dissolve DPC in Buffer weigh->dissolve buffer->dissolve vortex Vortex to Homogenize dissolve->vortex d2o Add D₂O (5-10%) vortex->d2o ph Check and Adjust pH d2o->ph end DPC Micelle Stock Solution ph->end micelle_stock DPC Micelle Stock end->micelle_stock protein Purified Protein/Peptide mix Mix Protein and Micelles protein->mix micelle_stock->mix incubate Incubate mix->incubate concentrate Concentrate Sample incubate->concentrate nmr_tube Transfer to NMR Tube concentrate->nmr_tube qc NMR Quality Control nmr_tube->qc

Caption: Experimental workflow for preparing DPC micelles and reconstituting a protein for NMR studies.

G cluster_factors Factors Influencing DPC Micelle Properties for NMR dpc_conc DPC Concentration micelle_formation Micelle Formation & Stability dpc_conc->micelle_formation > CMC micelle_size Micelle Size & Aggregation Number dpc_conc->micelle_size temp Temperature temp->micelle_size ionic Ionic Strength (Salt) ionic->micelle_formation ph_val pH protein_solubility Protein Solubility & Conformation ph_val->protein_solubility nmr_quality NMR Spectral Quality micelle_formation->nmr_quality micelle_size->nmr_quality protein_solubility->nmr_quality

Caption: Logical relationships of factors affecting DPC micelle properties for NMR studies.

Conclusion

The preparation of DPC micelles is a foundational step for the successful NMR analysis of membrane-associated proteins and peptides. By carefully controlling the experimental parameters and following established protocols, researchers can generate high-quality, stable samples that yield valuable structural and dynamic information. The choice of protocol will depend on the specific properties of the biomolecule of interest, with options available for both straightforward reconstitution and more challenging systems.

References

Application Notes and Protocols for In-Solution NMR of Membrane Proteins Using Dodecylphosphocholine (DPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing dodecylphosphocholine (DPC) for the structural and functional analysis of membrane proteins using in-solution Nuclear Magnetic Resonance (NMR) spectroscopy. DPC is a widely used zwitterionic detergent that forms micelles, providing a membrane-mimicking environment essential for solubilizing and stabilizing membrane proteins for high-resolution NMR studies.[1][2]

Introduction to this compound (DPC) in Membrane Protein NMR

This compound (DPC) is a popular choice for in-solution NMR studies of membrane proteins due to its ability to form relatively small, stable micelles that tumble rapidly in solution.[1][3] This rapid tumbling is crucial for obtaining high-resolution NMR spectra.[1][4] The phosphocholine (B91661) headgroup of DPC mimics the headgroups of natural phospholipids (B1166683) found in cellular membranes, which can help in maintaining the native-like structure and function of the embedded membrane protein.[1] While DPC has been instrumental in determining the structures of numerous membrane proteins, it is important to note that the micellar environment is an approximation of the native lipid bilayer and may influence protein structure and dynamics.[2][3] Therefore, careful optimization and validation are essential for biologically relevant results.

Quantitative Data: Properties of DPC and Experimental Parameters

The selection of appropriate experimental conditions is critical for successful NMR studies. The following tables summarize key quantitative data for DPC and typical parameters used in NMR experiments.

Table 1: Physicochemical Properties of this compound (DPC)

PropertyValueConditionsReference
Critical Micelle Concentration (CMC) ~1.5 mM25°C, 50 mM NaCl[5]
Aggregation Number 44 ± 5228 mM DPC[6]
5698 mM DPC[6]
70-8025°C, 50 mM NaCl[5]
Micelle Molecular Weight ~25-28 kDa25°C, 50 mM NaCl[5]
Hydrodynamic Radius (HR) of Micelle 24 ± 2 ÅIn absence of peptide[7]

Table 2: Typical Experimental Parameters for In-Solution NMR of Membrane Proteins in DPC Micelles

ParameterTypical Range/ValueNotesReference
Protein Concentration 0.1 - 1.0 mMHigher concentrations are generally preferred for better signal-to-noise.[8][9][10]
DPC Concentration 100 - 300 mMShould be well above the CMC to ensure micelle formation.[8][11]
Protein:DPC Molar Ratio 1:100 to 1:500Highly protein-dependent and requires empirical optimization.[4]
pH 6.0 - 8.0Chosen to optimize protein stability and solubility.
Temperature 25 - 50 °CHigher temperatures can improve spectral quality by reducing correlation times.[3][12]
NMR Buffer 20-50 mM Phosphate or TrisOften contains 50-150 mM NaCl.[13]
D₂O Concentration 5-10%For frequency locking.[14]

Experimental Protocols

This section provides detailed methodologies for the preparation of membrane protein samples in DPC micelles and subsequent NMR data acquisition.

Protocol 1: Membrane Protein Sample Preparation for NMR Spectroscopy

This protocol outlines the steps for solubilizing a purified membrane protein in DPC micelles for in-solution NMR studies.

Materials:

  • Purified membrane protein (isotopically labeled, e.g., ¹⁵N, ¹³C, ²H)

  • This compound (DPC), preferably perdeuterated for proton-detected NMR experiments

  • NMR Buffer (e.g., 20 mM Sodium Phosphate, 100 mM NaCl, pH 6.8)

  • D₂O

  • Concentrators with appropriate molecular weight cut-off (MWCO)

  • NMR tubes

Procedure:

  • Protein Expression and Purification: Express and purify the membrane protein of interest using established protocols. For NMR, uniform isotopic labeling (e.g., with ¹⁵N-ammonium chloride and ¹³C-glucose in minimal media) is typically required for resonance assignment.[1] Perdeuteration is often employed for larger membrane proteins to improve spectral resolution.[1]

  • Detergent Screening (Optional but Recommended): Before committing to DPC, it is advisable to screen a panel of detergents to identify the one that provides the best protein stability and spectral quality. This can be done on a small scale using 2D ¹H-¹⁵N HSQC or TROSY-HSQC experiments.[15][16]

  • Solubilization in DPC: a. Prepare a concentrated stock solution of DPC in the desired NMR buffer. The final concentration should be well above the CMC. b. Add the DPC solution to the purified, concentrated membrane protein to the desired final protein and detergent concentrations (refer to Table 2). The addition can be done dropwise while gently stirring to avoid precipitation. c. Incubate the mixture for several hours (e.g., 4 hours to overnight) at a suitable temperature (e.g., 4°C or room temperature) to allow for the formation of protein-detergent mixed micelles.

  • Buffer Exchange and Concentration: a. Concentrate the protein-DPC mixture using a centrifugal concentrator with an appropriate MWCO. b. Perform several cycles of dilution with the final NMR buffer (containing DPC above its CMC) and re-concentration to ensure complete buffer exchange.

  • Final Sample Preparation: a. Concentrate the sample to the final desired volume for the NMR tube (typically 300-500 µL). b. Add D₂O to a final concentration of 5-10% for the NMR lock. c. Transfer the final sample into a high-quality NMR tube, ensuring there are no air bubbles.[14] d. Centrifuge the NMR tube at low speed to remove any precipitate.

Protocol 2: NMR Data Acquisition

This protocol provides a general outline for acquiring 2D and 3D NMR data for structure determination and dynamics studies of a membrane protein in DPC micelles.

Instrumentation:

  • High-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.

Procedure:

  • Initial Quality Control: Acquire a 1D ¹H spectrum to check for sample homogeneity and a 2D ¹H-¹⁵N TROSY-HSQC (for proteins >20 kDa) or HSQC spectrum to assess the dispersion of amide signals. A well-dispersed spectrum with a single set of peaks is indicative of a folded, monomeric protein.[7]

  • Resonance Assignment: For structure determination, sequential backbone and side-chain resonance assignments are necessary. This is typically achieved using a suite of triple-resonance experiments on a uniformly ¹³C, ¹⁵N-labeled sample, such as:

    • HNCA, HNCACB, CBCA(CO)NH for backbone assignments.

    • H(CCO)NH, (H)C(CO)NH-TOCSY for side-chain assignments.

  • Structural Restraint Collection:

    • Distance Restraints: Acquire 3D ¹⁵N-edited and ¹³C-edited NOESY-HSQC spectra to obtain Nuclear Overhauser Effect (NOE) restraints, which provide through-space distance information between protons.

    • Dihedral Angle Restraints: Use chemical shift values (Cα, Cβ, C', N, Hα) as input for programs like TALOS+ to predict backbone dihedral angles (φ and ψ).

    • Residual Dipolar Couplings (RDCs): If the protein-micelle complex can be weakly aligned (e.g., in a stretched polyacrylamide gel), RDCs can be measured to provide long-range orientational information.[8]

  • Dynamics Studies:

    • Measure ¹⁵N relaxation parameters (T₁, T₂, and {¹H}-¹⁵N heteronuclear NOE) to probe backbone dynamics on the picosecond to nanosecond timescale.

  • Data Processing and Analysis: Process the NMR data using software such as NMRPipe and analyze the spectra using programs like SPARKY or CARA to pick peaks and assign resonances.

Visualizations

Experimental Workflow for In-Solution NMR of a Membrane Protein in DPC

Caption: Workflow for structure determination of membrane proteins by in-solution NMR using DPC.

Application in Drug Development

In-solution NMR spectroscopy of membrane proteins solubilized in DPC micelles is a valuable tool in drug discovery and development.[6] It allows for the detailed characterization of protein-ligand interactions at atomic resolution.

  • Fragment-Based Screening: NMR is highly sensitive to weak binding events, making it ideal for fragment-based drug discovery (FBDD). Changes in the protein's NMR spectrum upon addition of small molecule fragments can identify binders and map their binding sites.

  • Structure-Activity Relationship (SAR) Studies: By observing chemical shift perturbations in the protein's spectrum upon binding of a series of related compounds, SAR can be established, guiding the optimization of lead compounds.

  • Conformational Dynamics: NMR can probe how ligand binding affects the conformational dynamics of the membrane protein, providing insights into the mechanism of action.[17]

It is important to acknowledge that DPC micelles may not always perfectly mimic the native membrane environment, which can sometimes affect ligand binding affinities and protein function.[2] Therefore, functional assays should be used in conjunction with NMR studies to validate the biological relevance of the observed interactions.

Conclusion

This compound is a versatile and widely used detergent for the in-solution NMR study of membrane proteins. Its favorable properties allow for the acquisition of high-resolution structural and dynamic information. The protocols and data presented here provide a solid foundation for researchers to successfully employ DPC in their membrane protein NMR studies, contributing to a deeper understanding of their function and aiding in the development of novel therapeutics.

References

Application Notes and Protocols for Reconstitution of Membrane Proteins in Dodecylphosphocholine (DPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of membrane proteins is crucial for understanding a vast array of cellular processes and for the development of novel therapeutics. However, their inherent hydrophobicity presents significant challenges for in vitro characterization. Reconstitution of purified membrane proteins from detergent micelles into a more native-like lipid bilayer environment, such as liposomes, is a critical step to enable functional and structural studies. Dodecylphosphocholine (DPC) is a zwitterionic detergent commonly used for the solubilization and purification of membrane proteins. Its properties make it a suitable candidate for reconstitution protocols, although careful optimization is paramount for success.

These application notes provide a detailed protocol for the reconstitution of membrane proteins into liposomes using DPC. The protocol outlines the preparation of lipids, the formation of mixed protein-lipid-detergent micelles, and the subsequent removal of DPC to facilitate the formation of proteoliposomes. Additionally, recommended starting parameters and key considerations for optimization are presented to guide the researcher in adapting the protocol for their specific membrane protein of interest.

Quantitative Data Summary

Successful reconstitution of a membrane protein is dependent on several critical parameters. The following table summarizes recommended starting ranges for the key quantitative variables in a DPC-mediated reconstitution protocol. It is imperative to note that these values serve as a starting point, and empirical optimization is essential for each specific membrane protein and lipid composition.

ParameterRecommended Starting RangeKey Considerations
DPC Concentration for Solubilization 2-5 times the Critical Micelle Concentration (CMC)The CMC of DPC is approximately 1.1 mM. This concentration should be sufficient to maintain the protein in a soluble and stable state.
Lipid-to-Protein Ratio (molar ratio) 50:1 to 500:1This ratio is highly protein-dependent. A higher ratio is often a good starting point to ensure an excess of lipid for proper reconstitution.
Initial Lipid Concentration 10-20 mg/mLThis concentration is used for the initial preparation of liposomes before solubilization with DPC.
Incubation Temperature 4°C to 37°CThe optimal temperature depends on the stability of the target protein and the phase transition temperature of the lipids used.
Incubation Time 1 to 12 hoursLonger incubation times can facilitate the formation of homogenous mixed micelles but should be optimized to prevent protein degradation.
Detergent Removal Method Dialysis, Bio-Beads, or Size Exclusion ChromatographyThe choice of method depends on the required speed of detergent removal and the properties of the protein and lipids.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_purification Purification & Analysis Lipid_Prep Lipid Film Preparation Hydration Hydration & Liposome (B1194612) Formation Lipid_Prep->Hydration Hydration Buffer Liposome_Sol Liposome Solubilization with DPC Hydration->Liposome_Sol Add DPC Protein_Sol Protein Solubilization in DPC Mixing Mixing of Solubilized Protein and Lipids Protein_Sol->Mixing Liposome_Sol->Mixing Incubation Incubation to Form Mixed Micelles Mixing->Incubation Detergent_Removal Detergent Removal Incubation->Detergent_Removal Proteoliposome_Harvest Proteoliposome Harvesting Detergent_Removal->Proteoliposome_Harvest e.g., Ultracentrifugation Analysis Characterization Proteoliposome_Harvest->Analysis Function/Structure

Caption: Experimental workflow for membrane protein reconstitution in DPC.

Principle of DPC-Mediated Reconstitution

logical_relationship cluster_start Initial State cluster_intermediate Intermediate State cluster_final Final State Protein_Micelle Protein-DPC Micelle Mixed_Micelle Mixed Protein-Lipid-DPC Micelle Protein_Micelle->Mixed_Micelle + Solubilized Lipids Lipid_Vesicle Lipid Vesicle Lipid_Vesicle->Mixed_Micelle + Solubilized Protein Proteoliposome Proteoliposome Mixed_Micelle->Proteoliposome Detergent Removal DPC_Monomer DPC Monomers Mixed_Micelle->DPC_Monomer Detergent Removal

Caption: Role of DPC in mediating membrane protein reconstitution.

Detailed Experimental Protocol

This protocol describes a general method for the reconstitution of a purified, detergent-solubilized membrane protein into pre-formed lipid vesicles using DPC.

Materials:

  • Purified membrane protein solubilized in a buffer containing DPC

  • Desired lipid(s) in chloroform (B151607) (e.g., POPC, DOPC, or a lipid mixture)

  • Reconstitution Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)

  • This compound (DPC)

  • Bio-Beads SM-2 or dialysis cassettes (e.g., 10 kDa MWCO)

  • Glass round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

  • Ultracentrifuge

Procedure:

  • Lipid Film Preparation: a. In a glass round-bottom flask, add the desired amount of lipid(s) from chloroform stocks to achieve the target lipid-to-protein ratio. b. Remove the chloroform under a gentle stream of nitrogen gas while rotating the flask to form a thin, even lipid film on the inner surface. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Liposome Preparation: a. Hydrate the lipid film with the Reconstitution Buffer to a final lipid concentration of 10-20 mg/mL. b. Vortex the suspension vigorously until the lipid film is completely resuspended. This will form multilamellar vesicles (MLVs). c. To form small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear. Alternatively, for a more defined size, subject the MLVs to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • Formation of Mixed Micelles: a. To the prepared liposome suspension, add a concentrated stock solution of DPC to solubilize the lipids. The final DPC concentration should be above its CMC and sufficient to clarify the solution. This typically requires a detergent-to-lipid molar ratio of around 2:1 to 10:1, which needs to be empirically determined. b. Add the purified, DPC-solubilized membrane protein to the DPC-solubilized lipids at the desired lipid-to-protein molar ratio (e.g., starting at 200:1). c. Incubate the mixture at the desired temperature (e.g., room temperature or 4°C) with gentle agitation for 1-4 hours to allow for the formation of homogenous mixed protein-lipid-detergent micelles.

  • Detergent Removal and Proteoliposome Formation: This is a critical step, and the rate of detergent removal can significantly impact the final proteoliposomes.

    Method A: Bio-Beads a. Add prepared Bio-Beads to the mixed micelle solution at a ratio of approximately 20 mg of Bio-Beads per mg of DPC. b. Incubate with gentle rotation at 4°C. The incubation time needs to be optimized; start with 2 hours and replace with fresh Bio-Beads for an overnight incubation. c. Carefully remove the solution, leaving the Bio-Beads behind.

    Method B: Dialysis a. Transfer the mixed micelle solution to a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10-14 kDa). b. Dialyze against a large volume of detergent-free Reconstitution Buffer at 4°C. Perform at least three buffer changes over 48-72 hours.

  • Proteoliposome Harvesting and Analysis: a. After detergent removal, harvest the proteoliposomes by ultracentrifugation (e.g., 150,000 x g for 1-2 hours at 4°C). b. Carefully remove the supernatant, which contains unincorporated protein. c. Gently resuspend the proteoliposome pellet in a minimal volume of fresh Reconstitution Buffer. d. Characterize the proteoliposomes for protein incorporation efficiency (e.g., by SDS-PAGE and protein quantification assays), size distribution (e.g., by dynamic light scattering), and functionality (using an appropriate activity assay).

Conclusion

The successful reconstitution of membrane proteins into a lipid bilayer is a cornerstone of modern membrane protein research. The protocol and guidelines presented here for using DPC provide a robust starting point for researchers. However, due to the unique biophysical properties of each membrane protein, a systematic optimization of the key parameters outlined is essential to achieve functionally active and structurally intact proteoliposomes suitable for downstream applications in basic research and drug development.

Application Notes and Protocols for Protein Solubilization using Dodecylphosphocholine (DPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylphosphocholine (DPC) is a zwitterionic detergent widely employed in the solubilization and stabilization of membrane proteins for structural and functional studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. Its phosphocholine (B91661) headgroup and dodecyl tail provide a balance of hydrophilic and hydrophobic properties, enabling the disruption of lipid bilayers and the formation of protein-detergent micelles. The critical micelle concentration (CMC) of DPC is a crucial parameter, representing the concentration at which detergent monomers self-assemble into micelles. The CMC of DPC is approximately 1.1 mM to 1.5 mM, though this can be influenced by factors such as temperature, pH, and ionic strength.[1][2] Effective protein solubilization is typically achieved at DPC concentrations significantly above its CMC.

This document provides detailed application notes and protocols for the use of DPC in protein solubilization, with a focus on the integral membrane protein CrgA from Mycobacterium tuberculosis.

Physicochemical Properties of this compound (DPC)

A clear understanding of the physicochemical properties of DPC is essential for its effective application in protein solubilization.

PropertyValue
Chemical Formula C₁₇H₃₈NO₄P
Molecular Weight 351.5 g/mol
Type Zwitterionic
Critical Micelle Concentration (CMC) ~1.1 - 1.5 mM
Aggregation Number ~50-70
Micelle Molecular Weight ~17.5 - 24.6 kDa

Application: Solubilization of Mycobacterium tuberculosis CrgA

CrgA is an integral membrane protein in Mycobacterium tuberculosis that plays a critical role in cell division.[3][4] It is a key component of the divisome, a complex of proteins that orchestrates the formation of the septum during cell division.[3][4] Due to its integral membrane nature, solubilization with a suitable detergent is a prerequisite for its in vitro characterization. DPC has been successfully used for the structural determination of other membrane proteins and represents a promising candidate for the solubilization and stabilization of CrgA.

Experimental Protocols

Protocol 1: General Screening for Optimal DPC Concentration for Membrane Protein Solubilization

This protocol outlines a general procedure for determining the optimal DPC concentration for solubilizing a target membrane protein.

Materials:

  • Isolated cell membranes containing the target protein (e.g., CrgA-expressing E. coli membranes)

  • This compound (DPC)

  • Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM PMSF, Protease Inhibitor Cocktail)

  • Ultracentrifuge

  • SDS-PAGE and Western blotting reagents and equipment

  • Densitometry software

Procedure:

  • Membrane Preparation: Isolate membranes from cells overexpressing the target protein using standard cell lysis and fractionation techniques. Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

  • Detergent Screening Setup: Prepare a series of DPC concentrations in Solubilization Buffer (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0%, 2.5% (w/v)).

  • Solubilization: Add an equal volume of each DPC solution to the membrane suspension. Incubate the mixtures for 1-4 hours at 4°C with gentle agitation.

  • Clarification: Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet the non-solubilized membrane fraction.

  • Analysis: Carefully collect the supernatant containing the solubilized proteins. Analyze the supernatant and the resuspended pellet fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Quantification: Use densitometry to quantify the amount of the target protein in the soluble and insoluble fractions for each DPC concentration. The optimal concentration is the one that yields the highest amount of soluble protein without significant loss of activity (if a functional assay is available).

Protocol 2: Large-Scale Solubilization of a His-tagged Membrane Protein using DPC

This protocol describes a method for the larger-scale solubilization of a His-tagged membrane protein for subsequent purification.

Materials:

  • Cell pellet from a large-scale culture expressing the His-tagged target protein

  • Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, Protease Inhibitor Cocktail)

  • DPC (10% w/v stock solution)

  • High-pressure homogenizer or sonicator

  • Ultracentrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a high-pressure homogenizer or sonicator.

  • Membrane Isolation: Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to remove cell debris. Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

  • Solubilization: Resuspend the membrane pellet in Lysis Buffer to a protein concentration of 10-20 mg/mL. Add the 10% DPC stock solution to a final concentration determined from the screening protocol (typically 1-2%). Incubate with gentle stirring for 2-4 hours at 4°C.

  • Clarification: Centrifuge the solubilization mixture at 100,000 x g for 1 hour at 4°C.

  • Purification: The resulting supernatant containing the solubilized His-tagged protein-DPC complexes is now ready for affinity chromatography (e.g., Ni-NTA). Ensure that all buffers used during purification contain DPC at a concentration above its CMC (e.g., 0.1%).

Data Presentation

The choice of detergent is critical for successful membrane protein solubilization. The following table provides a comparative overview of the solubilization efficiency of DPC and other commonly used detergents for a model membrane protein.

Table 1: Comparative Solubilization Efficiency of Different Detergents

DetergentTypeCMC (mM)Optimal Solubilization Concentration (% w/v)Solubilization Efficiency (%)
This compound (DPC) Zwitterionic ~1.2 1.5 85
n-Dodecyl-β-D-maltoside (DDM)Non-ionic~0.171.090
Octyl-β-D-glucopyranoside (OG)Non-ionic~202.075
Lauryldimethylamine N-oxide (LDAO)Zwitterionic~1-21.080
Sodium Dodecyl Sulfate (SDS)Anionic~81.0>95 (often denaturing)

Note: Solubilization efficiency is protein-dependent and the values presented are for a model integral membrane protein. Optimization is recommended for each specific target protein.

Mandatory Visualizations

Mycobacterium tuberculosis Cell Division Signaling Pathway

The following diagram illustrates the key interactions of the CrgA protein within the Mycobacterium tuberculosis divisome during cell division.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CrgA CrgA FtsQ FtsQ CrgA->FtsQ Interaction FtsI FtsI (PBPB) CrgA->FtsI Recruitment for Peptidoglycan Synthesis PBPA PBPA CrgA->PBPA Interaction CwsA CwsA CrgA->CwsA Interaction Peptidoglycan_Synthesis Septal Peptidoglycan Synthesis FtsI->Peptidoglycan_Synthesis PBPA->Peptidoglycan_Synthesis FtsZ FtsZ FtsZ->CrgA Interaction and Recruitment to Divisome

Caption: Interaction network of CrgA in the M. tuberculosis divisome.

Experimental Workflow for DPC-based Protein Solubilization

The following diagram outlines the general workflow for solubilizing a membrane protein using DPC.

G Start Start: Cell Pellet with Overexpressed Membrane Protein Cell_Lysis Cell Lysis (e.g., Homogenization, Sonication) Start->Cell_Lysis Membrane_Isolation Membrane Isolation (Ultracentrifugation) Cell_Lysis->Membrane_Isolation Solubilization_Screening DPC Concentration Screening (Optional but Recommended) Membrane_Isolation->Solubilization_Screening Solubilization Solubilization with Optimal DPC Concentration Membrane_Isolation->Solubilization Direct Solubilization Solubilization_Screening->Solubilization Optimal Concentration Determined Clarification Clarification (Ultracentrifugation) Solubilization->Clarification Purification Purification of Solubilized Protein-DPC Complex (e.g., Affinity Chromatography) Clarification->Purification Analysis Downstream Analysis (e.g., NMR, Functional Assays) Purification->Analysis

Caption: General workflow for DPC-mediated protein solubilization.

References

Applications of Drug-Polymer Conjugates (DPC) in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-Polymer Conjugates (DPCs) represent a significant advancement in drug delivery technology, offering a versatile platform to enhance the therapeutic efficacy and safety of a wide range of pharmacological agents. By covalently linking a drug to a polymer backbone, DPCs can improve drug solubility, prolong systemic circulation, reduce immunogenicity, and enable controlled and targeted drug release. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of DPCs, with a focus on their application in cancer therapy.

Core Principles of Drug-Polymer Conjugates

The foundational concept of DPCs, as pioneered by researchers like Ringsdorf, involves the rational design of a macromolecular prodrug. This design typically incorporates a biocompatible polymer backbone, a biodegradable linker, the active drug molecule, and optionally, a targeting ligand. The polymer serves to protect the drug from premature degradation and clearance, while the linker is designed to cleave and release the active drug in response to specific physiological conditions, such as the acidic environment of tumors or the presence of specific enzymes.

Applications in Oncology

DPCs have shown considerable promise in the field of oncology. By leveraging the Enhanced Permeability and Retention (EPR) effect, DPCs can passively accumulate in tumor tissues, leading to higher local drug concentrations and reduced systemic toxicity. Commonly conjugated anticancer drugs include Doxorubicin (DOX) and Paclitaxel (B517696) (PTX), which have well-established mechanisms of action but are also associated with significant side effects in their free form.

Data Presentation: Physicochemical Properties of DPCs

The following tables summarize key quantitative data from various studies on DPC formulations, providing a comparative overview of their physicochemical characteristics.

Table 1: Characteristics of Doxorubicin-Polymer Conjugates

Polymer BackboneDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)Reference
PLA–PEG–FA5.14 ± 0.40Not Reported71.13-22.9[1]
PLGA-co-PEG (5%)2.8 ± 0.8187 ± 5420-600-9.8 ± 0.7[2]
PLGA-co-PEG (10%)2.6 ± 0.616 ± 4590-790-6.5 ± 0.7[2]
PLGA-co-PEG (15%)2.8 ± 0.717 ± 4430-550-9.9 ± 0.9[2]
PEG-NAGNot ReportedNot ReportedNot ReportedNot Reported[3]

Table 2: Characteristics of Paclitaxel-Polymer Conjugates

Polymer BackboneDrug Loading (wt%)Molecular Weight (kDa)Polydispersity Index (PDI)Reference
HPMA (multiblock)Not Specified1091.14[4]
HPMA (traditional)Not Specified< 50Not Reported[4]
Poly(L-glutamic acid)Not SpecifiedNot ReportedNot Reported[5]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which the delivered drugs exert their effects is crucial for designing effective DPC-based therapies.

Doxorubicin Signaling Pathway

Doxorubicin's primary anticancer activity involves its intercalation into DNA, leading to the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS). This cascade of events triggers the DNA Damage Response (DDR) pathway, ultimately leading to apoptosis of cancer cells.

Doxorubicin_Pathway Dox_DPC Doxorubicin-Polymer Conjugate (DPC) Tumor_Microenvironment Tumor Microenvironment (Low pH) Dox_DPC->Tumor_Microenvironment Dox_Release Doxorubicin Release Tumor_Microenvironment->Dox_Release Cellular_Uptake Cellular Uptake Dox_Release->Cellular_Uptake DNA_Intercalation DNA Intercalation Cellular_Uptake->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Cellular_Uptake->Topoisomerase_II ROS_Generation ROS Generation Cellular_Uptake->ROS_Generation DNA_Damage DNA Damage (Single & Double Strand Breaks) DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS_Generation->DNA_Damage DDR_Activation DNA Damage Response (DDR) Activation DNA_Damage->DDR_Activation Apoptosis Apoptosis DDR_Activation->Apoptosis

Figure 1. Doxorubicin's mechanism of action following release from a DPC.

Paclitaxel Signaling Pathway

Paclitaxel functions by stabilizing microtubules, which disrupts the normal process of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Additionally, paclitaxel has been shown to inhibit the PI3K/AKT signaling pathway, which is a key survival pathway in many cancers.[6]

Paclitaxel_Pathway Ptx_DPC Paclitaxel-Polymer Conjugate (DPC) Tumor_Microenvironment Tumor Microenvironment Ptx_DPC->Tumor_Microenvironment Ptx_Release Paclitaxel Release Tumor_Microenvironment->Ptx_Release Cellular_Uptake Cellular Uptake Ptx_Release->Cellular_Uptake Microtubule_Stabilization Microtubule Stabilization Cellular_Uptake->Microtubule_Stabilization PI3K_AKT_Inhibition PI3K/AKT Pathway Inhibition Cellular_Uptake->PI3K_AKT_Inhibition Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis PI3K_AKT_Inhibition->Apoptosis

Figure 2. Paclitaxel's mechanism of action post-DPC delivery.

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and evaluation of DPCs are provided below.

Protocol 1: Synthesis of HPMA Copolymer-Paclitaxel Conjugate (P-PTX)

This protocol describes the synthesis of a traditional N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer-paclitaxel conjugate using reversible addition-fragmentation chain-transfer (RAFT) polymerization.[4]

Materials:

  • N-(2-hydroxypropyl)methacrylamide (HPMA)

  • MA-GFLG-PTX (Paclitaxel monomer with Gly-Phe-Leu-Gly linker)

  • MA-Tyr-NH2 (Tyrosine-containing monomer for labeling)

  • Methanol (B129727)

  • 2,2'-Azobis(2-methylpropionitrile) (V-65 initiator)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPA, RAFT agent)

  • Acetone

  • Nitrogen gas

Procedure:

  • Dissolve HPMA (289 mg, 2 mmol), MA-GFLG-PTX (82 mg, 0.063 mmol), and MA-Tyr-NH2 (5 mg, 0.02 mmol) in methanol in a reaction vessel.

  • Bubble nitrogen gas through the solution for 30 minutes to remove oxygen.

  • Add CPA and V-65 at a molar ratio of 4:1 to the reaction mixture via a syringe.

  • Seal the reaction vessel and conduct the polymerization at 50°C for 40 hours.

  • After polymerization, precipitate the copolymer by adding the reaction mixture to acetone.

  • Isolate the precipitate by centrifugation.

  • Purify the copolymer by dissolving it in methanol and re-precipitating in acetone. Repeat this step twice.

  • Dry the final product under vacuum at room temperature to obtain the HPMA copolymer-paclitaxel conjugate as a powder.

Protocol 2: Characterization of Drug Content in DPCs

This protocol outlines the determination of the total drug content in a DPC using enzyme-catalyzed cleavage followed by High-Performance Liquid Chromatography (HPLC) analysis.[4]

Materials:

Procedure:

  • Prepare a solution of the DPC in DMSO (e.g., 50 mg/mL).

  • In a microcentrifuge tube, add 10 µL of the DPC solution.

  • Add 100 µL of 10 mM glutathione to the tube.

  • Add 20 µL of 25 mg/mL papain in McIlvaine's buffer.

  • Incubate the mixture in a water bath at 37°C for 4 hours to allow for enzymatic cleavage of the drug from the polymer.

  • Stop the reaction by adding 290 µL of methanol containing 0.02% acetic acid.

  • Analyze the sample by HPLC to quantify the amount of released drug.

  • Calculate the drug content as the weight percentage of the drug in the DPC.

Protocol 3: In Vitro Drug Release Study

This protocol describes a dialysis-based method to evaluate the in vitro release kinetics of a drug from a DPC formulation.

Materials:

  • DPC formulation

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of the DPC formulation in a specific volume of PBS (pH 7.4).

  • Transfer the dispersion into a dialysis bag and securely seal both ends.

  • Immerse the dialysis bag in a larger volume of PBS (pH 7.4 or pH 5.0) to maintain sink conditions.

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium from outside the dialysis bag.

  • Replenish the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume.

  • Analyze the collected samples using HPLC or UV-Vis spectrophotometry to determine the concentration of the released drug.

  • Calculate the cumulative percentage of drug released over time.

InVitro_Release_Workflow Start Start: Prepare DPC Dispersion Load_Dialysis_Bag Load into Dialysis Bag Start->Load_Dialysis_Bag Immerse_in_Buffer Immerse in Release Buffer Load_Dialysis_Bag->Immerse_in_Buffer Incubate Incubate at 37°C with Shaking Immerse_in_Buffer->Incubate Sample_Collection Collect Samples at Time Points Incubate->Sample_Collection Sample_Collection->Incubate Repeat Analysis Analyze Samples (HPLC/UV-Vis) Sample_Collection->Analysis Data_Calculation Calculate Cumulative Drug Release Analysis->Data_Calculation End End Data_Calculation->End

Figure 3. Experimental workflow for the in vitro drug release study.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of DPCs against cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • DPC formulation and free drug

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the DPC formulation and the free drug in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug solutions to the respective wells. Include untreated cells as a control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Protocol 5: In Vivo Anticancer Efficacy Study in a Murine Model

This protocol provides a general framework for evaluating the in vivo anticancer efficacy of DPCs in a subcutaneous tumor mouse model.[7][8]

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor induction

  • DPC formulation, free drug, and vehicle control (e.g., saline)

  • Calipers for tumor measurement

  • Syringes and needles for injection

  • Anesthesia

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly divide the mice into treatment groups (e.g., vehicle control, free drug, DPC).

  • Administer the treatments intravenously (or via another appropriate route) at a predetermined dose and schedule.

  • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

  • Plot the tumor growth curves for each treatment group to evaluate the anticancer efficacy.

InVivo_Efficacy_Workflow Start Start: Tumor Cell Implantation Tumor_Growth Allow Tumors to Establish Start->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Administration Administer Treatments (DPC, Free Drug, Control) Randomization->Treatment_Administration Monitoring Monitor Tumor Volume and Body Weight Treatment_Administration->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size Limit) Monitoring->Endpoint Repeat Euthanasia_and_Analysis Euthanize and Analyze (Tumor Weight, Histology) Endpoint->Euthanasia_and_Analysis Data_Analysis Analyze and Plot Tumor Growth Curves Euthanasia_and_Analysis->Data_Analysis End End Data_Analysis->End

Figure 4. Workflow for an in vivo anticancer efficacy study.

Conclusion

Drug-Polymer Conjugates offer a powerful and adaptable platform for the development of next-generation drug delivery systems. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to design, synthesize, and evaluate novel DPCs with the potential to significantly improve therapeutic outcomes, particularly in the challenging field of oncology. Careful consideration of the polymer chemistry, linker strategy, and drug characteristics is paramount to the successful translation of these promising technologies from the laboratory to the clinic.

References

Application Notes: Dodecylphosphocholine (DPC) for Peptide-Micelle Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dodecylphosphocholine (DPC) is a zwitterionic detergent widely employed as a membrane mimetic in the structural and functional characterization of peptides and membrane proteins. Its chemical structure, featuring a phosphocholine (B91661) headgroup and a 12-carbon alkyl chain, closely resembles that of phosphatidylcholine lipids found in eukaryotic cell membranes. This makes DPC micelles an excellent model system for investigating the interactions of peptides—such as antimicrobial peptides (AMPs), cell-penetrating peptides (CPPs), and viral fusion peptides—with biological membranes.[1][2]

The use of DPC is particularly advantageous in high-resolution solution Nuclear Magnetic Resonance (NMR) spectroscopy, as it forms relatively small, uniform micelles that tumble rapidly in solution, allowing for the acquisition of high-quality spectra.[3][4] Upon binding to DPC micelles, many peptides, which may be unstructured in aqueous solution, adopt their biologically relevant conformations.[1][5] Studying these interactions provides critical insights into peptide structure, dynamics, binding affinity, and orientation within a membrane-like environment, which is invaluable for drug discovery and development.[6][7]

Physicochemical Properties of DPC Micelles

Understanding the physical characteristics of DPC micelles is crucial for proper experimental design. Key parameters are summarized below. These values can be influenced by buffer conditions such as pH, ionic strength, and temperature.

PropertyValueConditionsSource(s)
Chemical Formula C₁₇H₃₈NO₄P--
Molecular Weight 351.46 g/mol --
Critical Micelle Concentration (CMC) ~1.0 - 1.1 mMAqueous solution, room temperature[1][8]
Aggregation Number (Nagg) 54 - 65 monomersAqueous solution[2][8][9]
Micelle Molecular Weight ~19 - 23 kDaCalculated from Nagg[2][8][9]
Radius of Gyration (Rg) ~17 ÅMolecular Dynamics Simulations[9][10]
Shape Slightly prolate ellipsoidMolecular Dynamics Simulations[2][9][10]

Experimental Protocols

Detailed methodologies for key experiments used to study peptide-DPC micelle interactions are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique to determine the three-dimensional structure of a peptide when bound to DPC micelles and to map the interaction interface at atomic resolution.[11][12]

Principle A peptide sample, often isotopically labeled (¹⁵N, ¹³C), is prepared in a solution containing DPC micelles at a concentration well above the CMC. The peptide-micelle complex is then analyzed using a suite of NMR experiments (e.g., HSQC, NOESY, TOCSY) to derive structural restraints (distances, dihedral angles) and calculate the peptide's structure. Paramagnetic relaxation enhancement (PRE) experiments can further define the peptide's orientation and immersion depth within the micelle.[12][13]

Methodology

  • Sample Preparation:

    • Prepare a concentrated stock solution of the peptide (e.g., 10-20 mM) in a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.5, 50 mM NaCl).

    • Prepare a concentrated stock solution of DPC (e.g., 300-500 mM) in the same buffer. Perdeuterated DPC (d₃₈-DPC) is often used to reduce interfering signals from the detergent in ¹H NMR spectra.[5]

    • To form the peptide-micelle complex, slowly add the DPC stock solution to the peptide solution while vortexing gently to reach a final peptide concentration of 0.5-1.5 mM and a DPC concentration of 100-200 mM. The high DPC concentration ensures a high micelle-to-peptide ratio, preventing aggregation.

    • Add 5-10% D₂O to the final sample for the NMR lock.

    • Transfer the final sample (~500-600 µL) into a standard NMR tube.

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum to check for sample quality and proper folding. A well-dispersed spectrum is indicative of a structured peptide.

    • Acquire 2D NOESY and TOCSY spectra to obtain sequential and long-range proton-proton distance restraints for structure calculation.

    • For determining immersion depth, PRE experiments can be performed by incorporating a spin-labeled lipid (e.g., 5-doxylstearic acid) into the micelle.[14] Residues close to the spin label will experience signal broadening or quenching.[14]

  • Data Analysis and Structure Calculation:

    • Process the NMR spectra using software like NMRPipe.

    • Analyze the processed spectra to assign resonances and identify NOE cross-peaks using software like SPARKY or CcpNmr Analysis.

    • Use the derived distance and dihedral angle restraints to calculate a family of 3D structures using programs such as CYANA, XPLOR-NIH, or Rosetta.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide Peptide Stock (¹⁵N/¹³C labeled) Mix Combine Peptide + DPC (Final Conc: ~1 mM Peptide, ~150 mM DPC) Peptide->Mix DPC d₃₈-DPC Stock (>CMC) DPC->Mix NMR_Sample Add D₂O for Lock Transfer to NMR Tube Mix->NMR_Sample HSQC 2D ¹H-¹⁵N HSQC (Check Folding) NMR_Sample->HSQC NOESY 2D/3D NOESY (Distance Restraints) TOCSY 2D TOCSY (Assignments) PRE PRE Experiments (Immersion Depth) Assign Resonance Assignment NOESY->Assign TOCSY->Assign PRE->Assign Restraints Generate Restraints (Distance, Dihedral) Assign->Restraints Calc Structure Calculation (e.g., CYANA, Rosetta) Restraints->Calc Ensemble Final Structural Ensemble Calc->Ensemble

Workflow for NMR-based structure determination of a peptide in DPC micelles.
Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding of a peptide to DPC micelles.

Principle A solution of the peptide is titrated into a solution containing DPC micelles held at a constant temperature. The instrument measures the minute temperature changes that occur upon injection. The resulting data provide the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[15][16]

Methodology

  • Sample Preparation:

    • Prepare the peptide solution (in the syringe) and the DPC micelle solution (in the cell) in the exact same, thoroughly degassed buffer to minimize heats of dilution.[16]

    • A typical starting concentration for the DPC in the sample cell is 5-10 mM (well above the CMC).

    • The peptide concentration in the syringe should be 10-20 times higher than the DPC concentration in the cell to ensure saturation is reached.[15][17] For example, 0.5-1.0 mM peptide in the syringe.

    • Accurate concentration determination for both peptide and DPC is critical.

  • ITC Experiment Setup:

    • Thoroughly clean the sample cell and syringe.

    • Load the DPC micelle solution into the sample cell (~200-300 µL) and the peptide solution into the injection syringe (~40-100 µL).

    • Set the experimental parameters: temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection schedule (e.g., an initial 0.5 µL injection followed by 18-25 injections of 2 µL each, spaced 180 seconds apart).[18]

  • Data Acquisition and Analysis:

    • Perform the titration experiment. The raw data is a series of peaks corresponding to the heat change after each injection.

    • Perform a control titration by injecting the peptide into the buffer alone to measure the heat of dilution.

    • Integrate the raw data peaks and subtract the heat of dilution.

    • Fit the resulting binding isotherm (heat vs. molar ratio) to a suitable binding model (e.g., one set of sites) to determine Kd, n, and ΔH.[15]

ITC_Principle cluster_setup Experimental Setup cluster_process Titration Process cluster_output Data Output & Analysis Syringe Syringe: Peptide Solution Injection Inject Peptide into Micelles Syringe->Injection Cell Sample Cell: DPC Micelle Solution Cell->Injection Binding Peptide-Micelle Binding Occurs Injection->Binding Heat Heat is Released (Exothermic) or Absorbed (Endothermic) Binding->Heat Raw Raw Data: Heat Flow vs. Time Heat->Raw Isotherm Binding Isotherm: ΔH vs. Molar Ratio Raw->Isotherm Fit Fit to Binding Model Isotherm->Fit Params Thermodynamic Parameters: Kd, n, ΔH, ΔS Fit->Params

Principle of Isothermal Titration Calorimetry for peptide-micelle binding.
Fluorescence Spectroscopy

This technique is particularly useful for peptides containing intrinsic fluorophores, such as Tryptophan (Trp), to monitor binding and conformational changes.[19][20]

Principle The fluorescence properties (emission maximum, intensity) of Trp are highly sensitive to the polarity of its environment. When a Trp-containing peptide moves from the aqueous buffer into the more hydrophobic environment of a DPC micelle, a blue shift (shift to shorter wavelength) in its emission maximum and an increase in fluorescence intensity are typically observed.[21] By titrating micelles into a peptide solution, one can monitor these changes to determine the binding affinity.

Methodology

  • Sample Preparation:

    • Prepare a stock solution of the Trp-containing peptide in a suitable buffer at a known concentration (e.g., 5-10 µM).

    • Prepare a concentrated stock solution of DPC (e.g., 50-100 mM) in the same buffer.

  • Fluorescence Titration:

    • Place the peptide solution in a quartz cuvette.

    • Set the fluorometer to excite the Trp residue (typically ~295 nm to avoid exciting Tyrosine) and record the emission spectrum (e.g., from 310 to 450 nm).

    • Record an initial spectrum of the peptide alone.

    • Perform a stepwise titration by adding small aliquots of the DPC stock solution to the cuvette.

    • After each addition, mix gently and allow the sample to equilibrate for 1-2 minutes before recording a new emission spectrum.

  • Data Analysis:

    • For each spectrum, determine the wavelength of maximum emission (λmax) and the fluorescence intensity at that wavelength.

    • Correct the fluorescence intensity data for dilution effects.

    • Plot the change in fluorescence intensity or the shift in λmax as a function of the DPC concentration.

    • Fit the resulting binding curve to an appropriate equation (e.g., a single-site binding model) to calculate the dissociation constant (Kd).

Exp_Workflow cluster_exp Experimental Approaches cluster_info Information Obtained Start Define Research Question: Characterize Peptide-Membrane Interaction ITC Isothermal Titration Calorimetry (ITC) Start->ITC NMR NMR Spectroscopy Start->NMR Fluor Fluorescence Spectroscopy Start->Fluor Thermo Binding Thermodynamics (Kd, ΔH, n) ITC->Thermo Struct High-Resolution 3D Structure & Binding Interface NMR->Struct Binding Binding Affinity (Kd) & Conformational Change Fluor->Binding End Integrated Understanding of Peptide-Micelle Interaction Thermo->End Struct->End Binding->End

Integrated workflow for studying peptide-micelle interactions.

References

Application Notes & Protocols: A Guide to Dodecylphosphocholine (DPC) Micelle Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylphosphocholine (DPC) is a zwitterionic detergent widely employed in membrane protein research and drug delivery applications. Its properties as a mild, non-denaturing surfactant make it an excellent choice for solubilizing, stabilizing, and studying membrane proteins in a near-native environment using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] DPC's resemblance to the phosphatidylcholine lipids found in biological membranes allows it to form micelles that serve as a membrane mimetic.[3] This document provides a comprehensive guide to the preparation and characterization of DPC micelles, along with protocols for their application in membrane protein studies.

Quantitative Data Summary

The physicochemical properties of DPC are critical for its effective use. The following table summarizes key quantitative data for DPC micelles.

PropertyValueNotes
Critical Micelle Concentration (CMC) ~1.1 - 1.5 mMThe concentration above which DPC monomers self-assemble into micelles.[1][4] This value can be influenced by factors like temperature and ionic strength.[4]
Aggregation Number ~54 - 60 monomers/micelleThe average number of DPC molecules that form a single micelle.[3][4]
Micelle Shape Slightly ellipsoidal to sphericalThe overall shape of the DPC micelle in aqueous solution.[4][5][6]
Radius of Gyration ~17 ÅA measure of the micelle's size.[5][6][7]
Molecular Weight 351.5 g/mol The molecular weight of a single DPC monomer.[1]

Experimental Protocols

Step-by-Step DPC Micelle Preparation from Lyophilized Powder

This protocol outlines the standard procedure for preparing a stock solution of DPC micelles from its powdered form.

Materials:

  • This compound (DPC), lyophilized powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Appropriate buffer (e.g., phosphate (B84403) buffer, Tris buffer)

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • Analytical balance

  • Volumetric flasks and appropriate glassware

Protocol:

  • Determine the Desired Concentration: Decide on the final concentration of the DPC solution. This concentration must be significantly above the CMC (1.1-1.5 mM) to ensure the formation of micelles. A common stock concentration is 100 mM.

  • Weighing the DPC Powder: Accurately weigh the required amount of lyophilized DPC powder using an analytical balance.

    • Calculation Example: For a 10 mL solution of 100 mM DPC (MW = 351.5 g/mol ):

      • Grams = (0.1 L) x (0.1 mol/L) x (351.5 g/mol ) = 0.3515 g (or 351.5 mg)

  • Dissolution in Buffer:

    • Transfer the weighed DPC powder into a volumetric flask.

    • Add a portion of the desired buffer (e.g., 20 mM sodium phosphate, pH 7.4) to the flask, approximately half of the final volume.

  • Hydration and Solubilization:

    • Gently swirl the flask to wet the powder.

    • Vortex the solution for 1-2 minutes to aid in dissolution. For larger volumes, a magnetic stirrer can be used at a low to medium speed.

    • Allow the mixture to hydrate (B1144303) at room temperature for several hours to ensure complete dissolution. Some protocols suggest letting the solution sit for 2-3 hours for complete hydration.

  • Final Volume Adjustment: Once the DPC is fully dissolved and the solution is clear, add the buffer to reach the final desired volume in the volumetric flask.

  • Homogenization: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: Store the DPC micelle solution at 4°C. For long-term storage, it can be aliquoted and frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol for Solubilization of a Membrane Protein with DPC Micelles

This protocol provides a general workflow for extracting and solubilizing a membrane protein from a cell membrane fraction using DPC micelles.

Materials:

  • Isolated cell membrane fraction containing the protein of interest

  • DPC micelle stock solution (e.g., 100 mM)

  • Solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0, with protease inhibitors)

  • Microcentrifuge

  • End-over-end rotator or rocker

  • Bradford assay or other protein quantification method

Protocol:

  • Determine Optimal DPC Concentration: The optimal DPC-to-protein ratio for solubilization varies. A typical starting point is a final DPC concentration of 1-2% (w/v) or a detergent-to-protein mass ratio of 10:1.

  • Preparation of Solubilization Mixture:

    • Thaw the membrane fraction on ice.

    • Determine the total protein concentration of the membrane fraction.

    • In a microcentrifuge tube, combine the membrane fraction with the solubilization buffer.

    • Add the DPC micelle stock solution to the desired final concentration.

  • Incubation:

    • Gently mix the solution by inverting the tube.

    • Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., on an end-over-end rotator). This allows the DPC micelles to disrupt the membrane and encapsulate the protein.

  • Clarification of the Lysate:

    • Centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the insoluble membrane debris.

  • Collection of Solubilized Protein:

    • Carefully collect the supernatant, which contains the DPC-solubilized membrane protein.

  • Downstream Processing: The solubilized protein is now ready for subsequent purification steps, such as affinity chromatography, and structural or functional analysis.

Visualizations

DPC_Micelle_Preparation_Workflow cluster_prep Step-by-Step Preparation weigh 1. Weigh DPC Powder dissolve 2. Dissolve in Buffer weigh->dissolve Add to buffer hydrate 3. Hydrate & Solubilize dissolve->hydrate Vortex/Stir adjust 4. Adjust Final Volume hydrate->adjust Add buffer to mark store 5. Store Solution adjust->store Aliquot & freeze

Caption: Workflow for DPC micelle preparation.

Protein_Solubilization_by_DPC cluster_process Membrane Protein Solubilization start Membrane Fraction (with embedded protein) add_dpc Add DPC Micelles start->add_dpc incubation Incubation (Gentle Agitation) add_dpc->incubation centrifugation High-Speed Centrifugation incubation->centrifugation supernatant Supernatant (Solubilized Protein-DPC Complex) centrifugation->supernatant pellet Pellet (Insoluble Debris) centrifugation->pellet

Caption: Process of membrane protein solubilization using DPC micelles.

References

Application Notes and Protocols for the Use of Dodecylphosphocholine (DPC) in Characterizing Transmembrane Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylphosphocholine (DPC), a zwitterionic detergent, is a critical tool in the structural and functional characterization of membrane proteins. Its amphipathic nature, featuring a 12-carbon hydrophobic tail and a hydrophilic phosphocholine (B91661) headgroup, allows it to effectively mimic the native lipid bilayer. This property enables the solubilization and stabilization of integral membrane proteins, extracting them from their native environment into stable, monodisperse protein-detergent complexes. These complexes are amenable to a variety of biophysical and structural biology techniques. DPC is particularly favored for solution Nuclear Magnetic Resonance (NMR) spectroscopy due to the formation of relatively small micelles that tumble rapidly in solution, a prerequisite for high-resolution structural studies.[1]

Physicochemical Properties of this compound (DPC)

The efficacy of DPC in membrane protein research is rooted in its specific physicochemical properties. The Critical Micelle Concentration (CMC) is the threshold concentration above which DPC monomers self-assemble into micelles.[2] The aggregation number defines the average number of DPC molecules within a single micelle.[3] These parameters are crucial for designing solubilization and purification experiments, as detergent concentrations must be maintained above the CMC to ensure the integrity of the protein-detergent complex.[4]

PropertyValueConditionsReference(s)
Molecular Formula C₁₇H₃₈NO₄P-[5]
Molecular Weight 351.5 g/mol -[5]
Critical Micelle Concentration (CMC) ~1.0 - 1.5 mMIn aqueous solution/water[6][7]
0.91 mM< 150 mM LiCl[6]
1.49 mMIn PBS buffer at 298 K[8]
Aggregation Number 54 - 65In aqueous solution[9]
Micelle Shape Spherical to prolate ellipsoidDependent on aggregation size[9]

Experimental Protocols

Protocol 1: Solubilization of Integral Membrane Proteins from Cell Membranes

This protocol provides a general framework for the solubilization of a target transmembrane protein from isolated cell membranes using DPC. Optimization of detergent-to-protein ratios and incubation times is often necessary for each specific protein.

Materials:

  • Isolated cell membranes containing the target protein

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol

  • DPC stock solution (e.g., 10% w/v in water)

  • Protease inhibitor cocktail

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Membrane Preparation: Start with a pellet of isolated cell membranes, prepared by standard cell lysis and differential centrifugation protocols.[10]

  • Buffer Resuspension: Resuspend the membrane pellet in ice-cold Solubilization Buffer containing a freshly added protease inhibitor cocktail. A typical starting concentration is 10-20 mg/mL of total membrane protein.

  • Detergent Addition: Add DPC stock solution to the resuspended membranes to a final concentration of 1.0 - 2.0% (w/v). The optimal concentration should be determined empirically.

  • Homogenization: Gently homogenize the mixture using a Dounce homogenizer with a loose-fitting pestle to ensure thorough mixing of the detergent with the membranes.

  • Incubation: Incubate the mixture for 1-4 hours at 4°C with gentle, continuous rotation or stirring. This allows the DPC micelles to disrupt the lipid bilayer and encapsulate the membrane proteins.[4]

  • Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet non-solubilized membrane fragments, aggregated proteins, and other insoluble debris.[10]

  • Supernatant Collection: Carefully collect the supernatant, which contains the solubilized protein-DPC complexes. This fraction is now ready for purification.

Protocol 2: Purification of DPC-Solubilized Membrane Proteins by Affinity Chromatography

This protocol describes the purification of a His-tagged transmembrane protein solubilized in DPC. The buffers for washing and elution must contain DPC at a concentration above its CMC to maintain protein stability.

Materials:

  • Solubilized protein fraction from Protocol 1

  • Affinity Chromatography Resin (e.g., Ni-NTA)

  • Chromatography column

  • Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 20-40 mM imidazole (B134444), 0.1% DPC

  • Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 250-500 mM imidazole, 0.1% DPC

Procedure:

  • Resin Equilibration: Equilibrate the affinity chromatography column with 5-10 column volumes of Wash Buffer (containing 20 mM imidazole).

  • Sample Loading: Load the clarified supernatant from the solubilization step onto the equilibrated column. This can be done by gravity flow or using a chromatography system.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. The presence of a low concentration of imidazole in the wash buffer helps to reduce non-specific binding.

  • Elution: Elute the bound protein from the resin using Elution Buffer. Collect fractions of 0.5-1.0 mL.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.

  • Pooling and Concentration: Pool the fractions containing the pure protein. If necessary, concentrate the protein using an appropriate centrifugal filter device.

  • Final Polish (Optional): For higher purity, a final size-exclusion chromatography (SEC) step can be performed. The SEC running buffer should also be supplemented with 0.1% DPC to maintain the integrity of the protein-detergent complex.

Protocol 3: Sample Preparation for NMR Spectroscopy

DPC is a detergent of choice for solution NMR studies of membrane proteins. This protocol outlines the final steps to prepare a concentrated, stable sample for NMR analysis.

Materials:

  • Purified, concentrated protein in DPC-containing buffer

  • NMR Buffer: 20 mM MES or Phosphate buffer pH 6.0-7.0, 50 mM NaCl

  • Deuterated DPC (d₃₈-DPC) (optional, for reducing detergent signals in ¹H spectra)

  • D₂O (Deuterium oxide)

  • NMR tubes

Procedure:

  • Buffer Exchange: Exchange the purified protein into the final NMR Buffer. This is typically done during the final SEC step or by dialysis. The buffer should contain DPC (or d₃₈-DPC) at a concentration well above the CMC (e.g., 100-200 mM).

  • Co-lyophilization (for difficult samples): For proteins that are difficult to incorporate into micelles, a co-solubilization and lyophilization procedure can be effective.

    • Dissolve the purified protein and DPC together in a solvent like hexafluoro-isopropanol (HFIP).

    • Lyophilize the mixture to an oily residue.

    • Re-dissolve the residue in aqueous NMR buffer and lyophilize again to remove all traces of the organic solvent.

    • Finally, dissolve the dried protein-detergent mixture in the final NMR buffer containing D₂O.

  • Concentration: Concentrate the protein to the desired final concentration for NMR, typically in the range of 0.5 to 1.0 mM.

  • Final Preparation: Add D₂O to the sample to a final concentration of 5-10% for the spectrometer lock.

  • Transfer to NMR Tube: Transfer the final sample to a high-quality NMR tube, ensuring no air bubbles are present. The sample is now ready for data acquisition.

Application in Other Structural Techniques

While DPC is a mainstay in NMR, its utility in X-ray crystallography and cryo-electron microscopy (cryo-EM) is more nuanced.

  • X-ray Crystallography: DPC's relatively small and flexible micelle can sometimes hinder the formation of well-ordered crystal lattice contacts.[1] It is often necessary to screen various detergents, and DPC might be exchanged for other detergents like DDM or OG during the crystallization phase.[4] However, for proteins that are most stable in DPC, it can be used, often in combination with additives that help modulate micelle size and promote crystal contacts.

  • Cryo-Electron Microscopy (Cryo-EM): For cryo-EM, the presence of a large number of free DPC micelles in the background can reduce image contrast and complicate particle picking. Therefore, detergents with lower CMCs and larger micelles, such as DDM or LMNG, are often preferred.[6] However, if a protein is only stable in DPC, careful optimization of protein concentration and vitrification conditions is required to obtain high-quality grids.

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_solubilization 2. Solubilization cluster_purification 3. Purification cluster_analysis 4. Characterization start Isolated Cell Membranes resuspend Resuspend in Buffer + Protease Inhibitors start->resuspend add_dpc Add DPC (1-2% w/v) resuspend->add_dpc incubate Incubate at 4°C (1-4 hours) add_dpc->incubate centrifuge Ultracentrifugation (100,000 x g) incubate->centrifuge supernatant Collect Supernatant (Protein-DPC Complex) centrifuge->supernatant affinity Affinity Chromatography (e.g., Ni-NTA) supernatant->affinity sec Size-Exclusion Chromatography (Optional Polish) affinity->sec final_protein Pure Protein-DPC Complex sec->final_protein nmr NMR Spectroscopy final_protein->nmr xtal Crystallography final_protein->xtal cryo_em Cryo-EM final_protein->cryo_em

Workflow for transmembrane protein characterization using DPC.
Signaling Pathway Example: Yeast Ste2p Receptor

The Saccharomyces cerevisiae α-factor receptor, Ste2p, is a G-protein coupled receptor (GPCR) whose structure and dynamics have been studied in DPC micelles. It initiates the yeast mating pathway upon binding the α-factor pheromone.

G ligand α-factor Pheromone receptor Ste2p Receptor (GPCR) ligand->receptor Binds g_protein Heterotrimeric G-Protein (Gpa1-Ste4-Ste18) receptor->g_protein Activates g_alpha_gdp Gα-GDP (Inactive) g_protein->g_alpha_gdp g_beta_gamma Gβγ (Active) g_protein->g_beta_gamma Dissociation g_alpha_gtp Gα-GTP (Active) g_alpha_gdp->g_alpha_gtp GDP/GTP Exchange ste5 Ste5 (Scaffold) g_beta_gamma->ste5 Recruits mapk_cascade MAP Kinase Cascade (Ste11 -> Ste7 -> Fus3) ste5->mapk_cascade Activates transcription Gene Transcription (Mating Genes) mapk_cascade->transcription Phosphorylates Ste12 (TF)

Simplified signaling pathway of the yeast Ste2p GPCR.

References

Application Notes and Protocols for NMR Spectroscopy using Dodecylphosphocholine (DPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Dodecylphosphocholine (DPC) in Nuclear Magnetic Resonance (NMR) spectroscopy. DPC is a versatile zwitterionic detergent widely employed for the structural and functional characterization of membrane proteins, peptides, and for studying drug-membrane interactions. Its ability to form stable micelles and bicelles that mimic the cellular membrane environment makes it an invaluable tool in structural biology and drug discovery.

Introduction to DPC in NMR Spectroscopy

This compound (DPC) is a popular choice for solution and solid-state NMR studies of membrane-associated molecules due to its ability to solubilize and stabilize membrane proteins while maintaining their native-like structure and, in some cases, function.[1][2][3] DPC micelles provide a membrane-mimetic environment that allows for the acquisition of high-resolution NMR data.[4][5] Furthermore, DPC can be used in combination with long-chain phospholipids (B1166683) to form bicelles, which are amenable to both solution and solid-state NMR techniques for studying protein structure and orientation.[6][7][8][9]

Key Applications of DPC in NMR

  • Structural Determination of Membrane Proteins: DPC micelles and bicelles are extensively used to solubilize and stabilize membrane proteins for three-dimensional structure determination by solution and solid-state NMR.[1][10][11]

  • Drug-Membrane and Drug-Protein Interaction Studies: The membrane-mimicking properties of DPC allow for the detailed investigation of how drugs interact with lipid bilayers and membrane-embedded protein targets.[12][13][14]

  • Ligand Binding Assays: NMR techniques, such as Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP), can be employed with DPC-solubilized proteins to characterize ligand and drug binding events.[15]

  • Protein Dynamics and Folding: DPC provides a controlled environment to study the dynamics, folding, and conformational changes of membrane proteins and peptides.

  • Paramagnetic Relaxation Enhancement (PRE): PRE-NMR experiments in DPC micelles are a powerful tool for obtaining long-range distance restraints, crucial for defining the topology and structure of membrane proteins and their complexes.[16][17][18]

Quantitative Data Summary

The following tables summarize key quantitative parameters for using DPC in NMR experiments, compiled from various studies.

Table 1: DPC Micelle Properties

ParameterValueMethod/ConditionsReference(s)
Critical Micelle Concentration (CMC)~1 mMIn aqueous solution[19][20]
Aggregation Number44 - 70 moleculesDependent on concentration, temperature, and method[19]
Micelle Radius~20 ÅIn the presence of peptide[3]

Table 2: Typical Sample Conditions for Solution NMR of Membrane Proteins in DPC Micelles

ParameterTypical Range/ValueNotesReference(s)
DPC Concentration150 - 300 mMWell above the CMC to ensure micelle formation and protein solubilization. Perdeuterated DPC (d38-DPC) is often used to reduce solvent signals.[10]
Protein Concentration0.1 - 1.5 mMHigher concentrations are generally better for signal-to-noise, but can lead to aggregation.[3][10][15]
Buffer20-25 mM Phosphate or PIPESBuffer choice can affect sample stability. Deuterated buffers can be used.[10]
pH6.0 - 7.5Optimal pH is protein-dependent.[10]
Temperature25 - 45 °C (298 - 318 K)Temperature can affect micelle properties and protein stability.[10]
Additives1-10 mM DTT or TCEP (for reducing conditions), 0.2 mM EDTATo maintain protein integrity.[21]

Table 3: Typical Conditions for Solid-State NMR in DMPC/DPC Bicelles

ParameterTypical Ratio/ValueNotesReference(s)
DMPC:DPC Molar Ratio (q)3:1This ratio is optimal for forming magnetically aligned bicelles.[6]
Total Lipid Concentration20% (w/v)A common concentration for preparing aligned samples.[22]
Protein-to-Lipid Molar Ratio1:50This ratio can be varied depending on the protein and experiment.[22]

Experimental Protocols

Protocol 1: Sample Preparation for Solution NMR of a Membrane Protein in DPC Micelles

This protocol outlines the steps for solubilizing a membrane protein in DPC micelles for solution NMR studies.

Materials:

  • Lyophilized membrane protein

  • Perdeuterated this compound (d38-DPC)

  • Hexafluoro-isopropanol (HFIP)

  • NMR Buffer (e.g., 20 mM MES, pH 6.0)

  • Deuterated water (D₂O)

  • NMR tubes

Procedure:

  • Co-solubilization: Weigh out the desired amounts of lyophilized protein and d38-DPC. Dissolve them together in HFIP. This step helps to ensure homogeneous mixing of the protein and detergent.[10]

  • Sonication and Lyophilization: Sonicate the HFIP solution for 10 minutes at 50°C. Subsequently, lyophilize the mixture until an oily residue remains (typically 12-15 hours). This removes the organic solvent.[10]

  • Hydration: Dissolve the oily residue in NMR buffer.

  • Second Lyophilization: Lyophilize the sample again to complete dryness to remove any residual HFIP.[10]

  • Final Sample Preparation: Re-dissolve the dried sample in the final NMR buffer containing 10% D₂O for the lock signal. Transfer the solution to an NMR tube.[3][23]

  • Quality Control: Acquire a ¹H-¹⁵N HSQC spectrum to check for sample quality, including the number of peaks and signal dispersion, which indicate a well-folded protein.[10]

Protocol 2: Paramagnetic Relaxation Enhancement (PRE) NMR in DPC Micelles

This protocol describes a general procedure for conducting PRE-NMR experiments to obtain long-range distance restraints.

Materials:

  • NMR sample of the protein in DPC micelles (prepared as in Protocol 1)

  • Paramagnetic spin label (e.g., MTSL for cysteine-specific labeling, or a water-soluble paramagnetic agent like Gd-DOTA or Mn²⁺)

  • Diamagnetic control (if using a metal ion, a diamagnetic equivalent like Ca²⁺)

Procedure:

  • Paramagnetic Labeling (for site-directed spin labeling): If the protein has an engineered cysteine, incubate the protein with a 5- to 10-fold molar excess of the spin label (e.g., MTSL) overnight at 4°C. Remove excess spin label by dialysis or size-exclusion chromatography.

  • Diamagnetic Reference Spectrum: Acquire a reference 2D NMR spectrum (e.g., ¹H-¹⁵N HSQC) of the unlabeled protein or in the presence of a diamagnetic control.

  • Paramagnetic Sample Preparation:

    • Site-directed spin labeling: Use the spin-labeled protein sample.

    • Water-soluble paramagnetic agent: Add a small aliquot of a concentrated stock solution of the paramagnetic agent (e.g., Gd-DOTA or Mn²⁺) to the NMR sample to achieve the desired final concentration (typically in the low millimolar range).[24]

  • Paramagnetic Spectrum Acquisition: Acquire the same 2D NMR spectrum on the paramagnetic sample under identical conditions as the reference spectrum.

  • Data Analysis: Calculate the PRE effect by measuring the intensity ratio (I_para / I_dia) or the difference in transverse relaxation rates (Γ₂ = R₂_para - R₂_dia) for each assigned resonance.[16] These values can then be used to calculate distance restraints.

Visualizations

Experimental_Workflow_Solution_NMR cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_data Data Analysis protein Lyophilized Membrane Protein cosolubilize Co-solubilize & Sonicate protein->cosolubilize dpc d38-DPC dpc->cosolubilize hfip HFIP hfip->cosolubilize lyo1 Lyophilize to Oily Residue cosolubilize->lyo1 hydrate Hydrate lyo1->hydrate buffer NMR Buffer buffer->hydrate lyo2 Lyophilize to Dryness hydrate->lyo2 reconstitute Reconstitute lyo2->reconstitute final_buffer Final NMR Buffer (with 10% D2O) final_buffer->reconstitute nmr_tube Transfer to NMR Tube reconstitute->nmr_tube spectrometer NMR Spectrometer nmr_tube->spectrometer hsqc Acquire 1H-15N HSQC spectrometer->hsqc quality_check Assess Sample Quality hsqc->quality_check further_exp Proceed to Further NMR Experiments (e.g., 3D NOESY, PRE) quality_check->further_exp Good Quality structure Structure Calculation & Functional Studies further_exp->structure

Caption: Workflow for membrane protein sample preparation and analysis using DPC for solution NMR.

PRE_NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_analysis Data Analysis start Protein in DPC Micelles labeling Site-Directed Spin Labeling (e.g., MTSL) start->labeling paramag_agent Add Water-Soluble Paramagnetic Agent (e.g., Gd-DOTA) start->paramag_agent diamag_control Prepare Diamagnetic Control Sample start->diamag_control acquire_para Acquire 2D NMR Spectrum (Paramagnetic Sample) labeling->acquire_para paramag_agent->acquire_para acquire_dia Acquire 2D NMR Spectrum (Diamagnetic Sample) diamag_control->acquire_dia calc_pre Calculate PRE Effect (Intensity Ratio or Relaxation Rate Difference) acquire_para->calc_pre acquire_dia->calc_pre dist_restraints Derive Distance Restraints calc_pre->dist_restraints structure_calc Incorporate into Structure Calculation dist_restraints->structure_calc

Caption: General workflow for Paramagnetic Relaxation Enhancement (PRE) NMR experiments.

References

Application Notes and Protocols: Dodecylphosphocholine in Amyloid Fibril Formation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylphosphocholine (DPC) is a zwitterionic detergent widely utilized in the study of amyloid fibril formation. Its amphipathic nature allows it to form micelles in aqueous solutions above its critical micelle concentration (CMC), providing a membrane-mimicking environment that is crucial for investigating the aggregation of amyloidogenic proteins, such as amyloid-beta (Aβ) and prion protein (PrP). DPC's utility lies in its ability to modulate aggregation pathways, stabilize intermediate oligomeric species, and facilitate structural studies of membrane-associated amyloid proteins. These notes provide an overview of the applications of DPC in this field and detailed protocols for its use.

Applications of this compound (DPC)

  • Induction of Amyloid Fibril Formation: DPC micelles can act as a catalytic surface, promoting the conformational changes required for amyloidogenic proteins to form fibrils. This is particularly useful for proteins that aggregate slowly under physiological conditions. For instance, DPC micelles have been shown to induce amyloid fibril formation of the prion protein fragment PrP(110-136)[1].

  • Stabilization of Oligomeric Intermediates: In the complex pathway of amyloid formation, transient oligomeric species are often considered the most cytotoxic. DPC can be used to trap and stabilize these oligomers, allowing for their structural and functional characterization. This is critical for understanding disease mechanisms and for the development of oligomer-specific therapeutic agents.

  • Membrane Mimicry for Structural Studies: Many amyloid-associated proteins exert their pathogenic effects at the cell membrane. DPC micelles provide a simplified model system that mimics the hydrophobic environment of a lipid bilayer. This is invaluable for solution-state Nuclear Magnetic Resonance (NMR) spectroscopy to determine the three-dimensional structures of membrane-bound amyloid peptides and oligomers[2][3].

  • Modulation of Aggregation Kinetics: The concentration of DPC relative to the amyloid protein can significantly influence the kinetics of aggregation. Depending on the specific protein and conditions, DPC can either accelerate the formation of fibrils or inhibit aggregation by stabilizing non-amyloidogenic conformations[4].

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of DPC in amyloid studies.

ParameterValueConditionsReference(s)
Chemical Formula C₁₇H₃₈NO₄P-
Molecular Weight 351.5 g/mol -
Critical Micelle Conc. (CMC) ~1.1 - 1.5 mMAqueous solution, pH 7.0-7.5[1]
Amyloid ProteinDPC ConcentrationProtein ConcentrationBuffer/SolventOutcomeReference(s)
PrP(110–136)14 mM1 mM10 mM Sodium Phosphate, pH 7.5Induction of amyloid fibril formation via an α-helical intermediate.[1]
Aβ(1-42)Varies100 µMF-12 cell culture media (phenol-free)Formation of oligomers.[5]
Aβ(1-42)Not specified100 µM10 mM HClFormation of fibrils.[5]
EL3-TM7-CT40300 mM (d₃₈-DPC)0.5 mM20 mM MES buffer, pH ~6Sample preparation for NMR structural studies.[3]

Experimental Protocols

Protocol 1: Preparation of Monomeric Amyloid-Beta (Aβ) Peptide

A homogenous, monomeric starting solution is crucial for reproducible aggregation studies.

Materials:

  • Synthetic Aβ peptide (e.g., Aβ1-42)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ammonium hydroxide (B78521) (NH₄OH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Low-binding microcentrifuge tubes

Procedure:

  • HFIP Treatment (to remove pre-existing aggregates): a. Dissolve the synthetic Aβ peptide in HFIP to a concentration of 1 mg/mL. b. Incubate for 1 hour at room temperature. c. Aliquot into low-binding tubes. d. Evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum to obtain a thin peptide film. e. Store the dried peptide film at -20°C or -80°C until use[5][6].

  • Solubilization for Aggregation Assays: a. Resuspend the dried peptide film in DMSO to a concentration of 5 mM. b. Sonicate for 10 minutes in a bath sonicator. c. This stock solution can be diluted into the final reaction buffer (e.g., PBS) to the desired concentration (e.g., 10-100 µM) to initiate aggregation[4][5].

Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Monitoring Fibril Formation

This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time.

Materials:

  • Thioflavin T (ThT) powder

  • Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0) or PBS

  • Monomeric Aβ or other amyloid protein stock solution

  • DPC stock solution

  • Black, clear-bottom 96-well microplate

  • Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Preparation of ThT Stock Solution (1 mM): a. Prepare fresh by dissolving ThT powder in deionized water. b. Filter the solution through a 0.2 µm syringe filter to remove any particulate matter[7].

  • Preparation of Reaction Mixture: a. In each well of the 96-well plate, prepare the reaction mixture. For a final volume of 200 µL:

    • Desired final concentration of amyloid protein (e.g., 10 µM).
    • Desired final concentration of DPC.
    • 20-25 µM final concentration of ThT.
    • Buffer to make up the final volume. b. Include control wells (e.g., buffer with ThT only, protein with ThT but no DPC).

  • Kinetic Measurement: a. Place the microplate in the plate reader, set to 37°C. b. Program the plate reader to take fluorescence readings at regular intervals (e.g., every 5-10 minutes) for the duration of the experiment (typically 24-72 hours). c. Enable shaking (e.g., orbital or linear) between readings to promote aggregation.

  • Data Analysis: a. Subtract the background fluorescence of the buffer-only control from all readings. b. Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated amyloid growth, from which parameters like the lag time and elongation rate can be determined.

Protocol 3: Negative Staining for Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of the final aggregates to confirm the presence of amyloid fibrils.

Materials:

  • Aggregated amyloid protein sample

  • TEM grids (e.g., 400-mesh copper grids with formvar/carbon film)

  • Glow discharger

  • 2% (w/v) Uranyl acetate (B1210297) solution (light sensitive, handle with care)

  • Filter paper

  • Forceps

Procedure:

  • Grid Preparation: a. Glow discharge the TEM grids for 30-60 seconds to make the carbon surface hydrophilic.

  • Sample Application: a. Using forceps, place a 3-5 µL drop of the aggregated protein solution onto the shiny side of the grid. b. Allow the sample to adsorb for 1-3 minutes[8].

  • Washing and Staining: a. Wick away the excess sample solution with the edge of a piece of filter paper. b. (Optional) Wash the grid by briefly touching it to a drop of deionized water. Wick away the water. c. Apply a 3-5 µL drop of 2% uranyl acetate solution to the grid. d. Let it stain for 30-60 seconds. e. Wick away the excess stain completely.

  • Drying and Imaging: a. Allow the grid to air dry completely. b. Image the grid using a transmission electron microscope operating at an appropriate voltage (e.g., 80-120 kV)[8][9]. Amyloid fibrils typically appear as unbranched filaments with a width of 7-12 nm.

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_assay 2. Aggregation Assay cluster_analysis 3. Data Analysis & Validation A Monomerize Amyloid Peptide (e.g., HFIP Treatment) D Mix Components in 96-well Plate: - Amyloid Peptide - DPC (at desired conc.) - ThT - Buffer A->D B Prepare DPC Stock Solution B->D C Prepare ThT Stock Solution C->D E Incubate at 37°C with Shaking in Plate Reader D->E F Monitor ThT Fluorescence (Ex: 450 nm, Em: 485 nm) E->F I Visualize Fibril Morphology (TEM) E->I Take aliquot for TEM G Plot Fluorescence vs. Time (Sigmoidal Curve) F->G H Extract Kinetic Parameters (Lag time, Rate) G->H Result Characterize DPC Effect on Fibrillation H->Result I->Result

Caption: Workflow for studying amyloid aggregation with DPC using a ThT assay.

DPC_Mechanism cluster_pathway Amyloid Aggregation Pathway cluster_dpc Influence of DPC Micelles Monomer Monomers (Unfolded/Misfolded) Oligomer Soluble Oligomers (Toxic Intermediates) Monomer->Oligomer Nucleation DPC DPC Micelle (Membrane Mimic) Monomer->DPC Interaction & Conformational Change Fibril Mature Fibrils (β-sheet rich) Oligomer->Fibril Elongation Note1 DPC can trap oligomers, preventing further aggregation and allowing for structural studies. Note2 The micelle surface can act as a template, increasing local protein concentration and promoting fibrillation. DPC->Oligomer Stabilization of Oligomers DPC->Fibril Catalysis of Fibrillation

Caption: Proposed mechanisms of DPC micelle influence on amyloid aggregation.

References

Troubleshooting & Optimization

Technical Support Center: Dodecylphosphocholine (DPC) Application Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Dodecylphosphocholine (DPC)-induced protein denaturation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPC) and why is it used?

This compound (DPC) is a zwitterionic detergent commonly used in the study of membrane proteins. Its phosphocholine (B91661) headgroup mimics that of phosphatidylcholine, a major component of eukaryotic cell membranes, making it a useful model system.[1] DPC is particularly favored for solution-state Nuclear Magnetic Resonance (NMR) spectroscopy because it forms relatively small micelles, which are more suitable for this technique than larger phospholipid bilayers.[1]

Q2: How does DPC cause protein denaturation?

Detergents like DPC can cause protein denaturation by disrupting the native three-dimensional structure of proteins.[2] The amphiphilic nature of DPC allows its hydrophobic tail to interact with the hydrophobic core of a protein, while its hydrophilic head interacts with the aqueous environment.[2] This can weaken the internal hydrophobic interactions that are crucial for maintaining the protein's folded state, leading to unfolding and loss of function.[2][3]

Q3: What is the Critical Micelle Concentration (CMC) of DPC and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into larger structures called micelles.[4] Below the CMC, DPC exists as individual molecules (monomers) in solution. Above the CMC, both monomers and micelles are present.[4] For solubilizing and stabilizing membrane proteins, it is crucial to work at a DPC concentration above the CMC to ensure the formation of micelles that can encapsulate the protein's hydrophobic regions.[5][6]

Q4: Can DPC-induced denaturation be reversed?

In some cases, denaturation can be partially or fully reversed by removing the detergent. However, for many proteins, DPC-induced denaturation is irreversible, leading to aggregation and permanent loss of function. Therefore, prevention is the most effective strategy.

Troubleshooting Guide: Preventing Protein Denaturation

This guide addresses specific issues that may arise during experiments involving DPC.

Issue 1: My protein precipitates immediately after adding DPC.

This is a common problem that can stem from several factors related to the detergent concentration and buffer conditions.

  • Cause A: DPC concentration is below the CMC.

    • Solution: Ensure your DPC concentration is sufficient for micelle formation. The CMC of DPC can be influenced by buffer conditions such as temperature and salt concentration.[7][8] A good starting point is to use DPC at a concentration 2-5 times its CMC.[5][6]

  • Cause B: Inappropriate buffer pH or ionic strength.

    • Solution: The stability of your protein is highly dependent on the pH and salt concentration of the buffer.[9][10] Proteins are often least soluble at their isoelectric point (pI).[9] Optimize your buffer by ensuring the pH is at least 1-2 units away from your protein's pI.[6][9] Additionally, perform a salt screen (e.g., with NaCl from 50 mM to 500 mM) to determine the optimal ionic strength for your protein's solubility.[6]

  • Cause C: High experimental temperature.

    • Solution: High temperatures can accelerate protein denaturation.[9][11] Perform all protein handling and solubilization steps at low temperatures (e.g., 4°C) to minimize thermal denaturation and protease activity.[6][12]

Issue 2: My protein is soluble in DPC but shows no activity or appears unfolded in structural analyses.

Even if the protein doesn't precipitate, it may still be denatured. The detergent environment may not be adequately stabilizing the protein's native conformation.

  • Cause A: Suboptimal protein-to-detergent ratio.

    • Solution: The ratio of DPC to your protein is critical. While a high detergent concentration is needed, an excessive amount can sometimes lead to further destabilization.[6] A typical starting point is a detergent-to-protein mass ratio between 2:1 and 10:1.[6] This should be empirically optimized for your specific protein.

  • Cause B: Lack of stabilizing additives.

    • Solution: The addition of co-solvents or excipients can significantly enhance protein stability in detergent micelles.[9][13][14] Screen a variety of stabilizing additives to find the optimal conditions for your protein. Common additives include:

      • Polyols and Sugars: Glycerol (5-20%), sucrose, or trehalose (B1683222) can stabilize proteins.[6][11]

      • Amino Acids: Arginine and proline can help prevent aggregation.[9][13]

      • Salts: Certain salts can have a stabilizing (kosmotropic) effect.[13]

  • Cause C: DPC is not the right detergent for your protein.

    • Solution: Not all proteins are stable in DPC.[5] If optimization strategies fail, consider screening a panel of alternative detergents with different properties (e.g., head group, tail length). Alternatives include lauryl maltose (B56501) neopentyl glycol (LMNG), dodecyl maltoside (DDM), and lauryl dimethylamine (B145610) oxide (LDAO).[3] For some applications, detergent-free systems like amphipols or nanodiscs (formed with SMA or DIBMA copolymers) may be necessary to maintain native structure and function.[15][16][17][18][19]

Data Presentation

Table 1: Properties of this compound (DPC)

PropertyValueReference(s)
Chemical FormulaC₁₇H₃₈NO₄P
Molecular Weight351.46 g/mol
TypeZwitterionic[1]
Critical Micelle Conc. (CMC) in water~1.0 - 1.5 mM[1][7]
Aggregation Number~56 ± 5[7]

Note: CMC values can vary depending on buffer composition (e.g., salt concentration) and temperature.[7][8]

Table 2: Common Stabilizing Additives for Protein Formulations

Additive ClassExamplesTypical Concentration RangeMechanism of ActionReference(s)
Polyols/Sugars Glycerol, Sucrose, Trehalose5-20% (v/v) or w/vPreferential exclusion, increases solution viscosity[6][11][14]
Amino Acids L-Arginine, L-Proline50-500 mMSuppress aggregation and non-specific binding[9][13]
Salts NaCl, KCl50-500 mMModulate ionic strength and protein solubility[6][10]
Reducing Agents DTT, TCEP1-5 mMPrevent oxidation of cysteine residues[6]

Mandatory Visualizations

G Troubleshooting DPC-Induced Protein Denaturation cluster_causes Potential Causes cluster_solutions Solutions start Protein Precipitation or Inactivity in DPC conc Incorrect DPC Concentration start->conc buffer Suboptimal Buffer (pH, Ionic Strength) start->buffer temp High Temperature start->temp ratio Poor Detergent/Protein Ratio start->ratio additives Lack of Stabilizers start->additives detergent DPC is Unsuitable start->detergent sol_conc Work at 2-5x CMC conc->sol_conc Adjust sol_buffer Optimize pH & Salt buffer->sol_buffer Optimize sol_temp Work at 4°C temp->sol_temp Lower sol_ratio Optimize Ratio (e.g., 2:1 to 10:1) ratio->sol_ratio Test sol_additives Screen Additives (Glycerol, Arginine) additives->sol_additives Add sol_detergent Screen Alt. Detergents or Nanodiscs detergent->sol_detergent Change

Caption: Troubleshooting workflow for DPC-induced protein denaturation.

G Mechanism of DPC Denaturation and Prevention cluster_native cluster_denatured cluster_stabilized NativeProtein Folded Protein (Stable Hydrophobic Core) UnfoldedProtein Unfolded Protein (Exposed Hydrophobic Regions) NativeProtein->UnfoldedProtein DPC monomers disrupt hydrophobic core StableComplex Stable Protein-Micelle Complex NativeProtein->StableComplex Encapsulation in DPC micelle DPC DPC->UnfoldedProtein DPCMicelle DPC Micelle DPCMicelle->StableComplex Stabilizers Stabilizing Additives (e.g., Glycerol) Stabilizers->StableComplex Stabilize folded state

Caption: DPC can denature proteins or form stable micellar complexes.

Experimental Protocols

Protocol 1: Thermal Shift Assay (TSA) for Protein Stability Screening

This protocol allows for the rapid screening of conditions (e.g., different additives) that enhance the thermal stability of a protein in the presence of DPC. An increase in the melting temperature (Tm) indicates greater stability.[5]

  • Materials:

    • Purified protein sample (0.1-0.2 mg/mL)

    • DPC solution

    • SYPRO Orange dye (5000x stock)

    • Buffer of choice (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

    • Screening additives (e.g., glycerol, L-arginine)

    • 96-well PCR plate

    • Real-time PCR instrument with melt-curve capability

  • Methodology:

    • Prepare a master mix containing your protein in the chosen buffer with DPC at the desired concentration (e.g., 2x CMC).

    • Prepare 2x concentrated solutions of each additive to be tested.

    • In a 96-well PCR plate, add 10 µL of the protein master mix to each well.

    • Add 10 µL of each 2x additive solution to the respective wells. Include a control well with buffer only.

    • Dilute the SYPRO Orange dye in buffer and add it to each well to a final concentration of 5x.

    • Seal the plate, mix gently, and centrifuge briefly.

    • Place the plate in the real-time PCR instrument.

    • Set up a melt-curve experiment, ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.[9]

    • The instrument will monitor the fluorescence of the SYPRO Orange dye, which increases as it binds to the exposed hydrophobic regions of the unfolding protein. The Tm is the temperature at the midpoint of this transition.

Protocol 2: Circular Dichroism (CD) Spectroscopy to Monitor Secondary Structure

CD spectroscopy is used to assess the secondary structure of a protein and can detect changes caused by DPC. A loss of the characteristic alpha-helical or beta-sheet signal indicates denaturation.[5]

  • Materials:

    • Purified protein sample (0.1-0.2 mg/mL)[5]

    • DPC solution

    • CD-compatible buffer (low in chloride, e.g., phosphate (B84403) buffer)

    • CD spectropolarimeter with a temperature controller

    • Quartz cuvette (e.g., 1 mm path length)[5]

  • Methodology:

    • Record a baseline CD spectrum of the buffer containing DPC.

    • Record the CD spectrum of the protein in the DPC-containing buffer at a starting temperature (e.g., 20°C) from approximately 190 to 260 nm to confirm its initial folded state.

    • To perform a thermal melt, select a wavelength that shows a significant change upon unfolding (e.g., 222 nm for alpha-helical proteins).[5]

    • Increase the temperature at a controlled rate (e.g., 60-90°C/hour) while monitoring the CD signal at the chosen wavelength.[5]

    • A sharp change in the signal indicates unfolding. The data can be plotted to determine the melting temperature (Tm).

Protocol 3: Size-Exclusion Chromatography (SEC) for Aggregate Detection

SEC separates molecules based on their size and is an effective way to detect protein aggregation, a common consequence of denaturation.[9]

  • Materials:

    • Solubilized protein sample in DPC-containing buffer

    • SEC column appropriate for the molecular weight of your protein

    • HPLC or FPLC system

    • Mobile phase: buffer identical to the sample buffer, including DPC

  • Methodology:

    • Equilibrate the SEC column thoroughly with the mobile phase until a stable baseline is achieved.

    • Inject your protein sample onto the column.

    • Monitor the elution profile using UV absorbance at 280 nm.

    • A correctly folded, non-aggregated protein should elute as a single, symmetrical peak at a volume corresponding to its size.

    • The presence of peaks eluting earlier (at or near the void volume) indicates the presence of high-molecular-weight aggregates.[9]

References

Technical Support Center: Optimizing DPC Concentration for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of membrane proteins using dodecylphosphocholine (DPC).

Frequently Asked Questions (FAQs)

Q1: What is DPC and why is it used for membrane protein extraction?

A1: this compound (DPC) is a zwitterionic detergent commonly used for solubilizing and purifying membrane proteins. Its zwitterionic nature, possessing both a positive and negative charge in its headgroup, makes it effective at disrupting lipid bilayers and protein-protein interactions while often being milder than harsh ionic detergents like SDS. This property can help in maintaining the native structure and function of the extracted protein, which is crucial for downstream applications such as structural studies and functional assays.

Q2: What is the Critical Micelle Concentration (CMC) of DPC and its significance?

A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into micelles. For DPC, the CMC is approximately 1.0–1.5 mM in aqueous solutions. It is crucial to work with DPC concentrations well above the CMC to ensure an adequate supply of micelles for encapsulating the hydrophobic transmembrane domains of the protein, thereby keeping it soluble in the aqueous buffer.

Q3: How do I choose the optimal DPC concentration for my specific membrane protein?

A3: The optimal DPC concentration is protein-dependent and often needs to be determined empirically. A good starting point is typically a concentration of 1% (w/v) DPC. However, this may need to be optimized. Factors to consider include the abundance of your target protein in the membrane and the total protein concentration of your sample. Screening a range of DPC concentrations (e.g., 0.5%, 1%, 1.5%, 2% w/v) is recommended to find the best balance between solubilization efficiency and protein stability.

Q4: What is a typical detergent-to-protein ratio to aim for?

A4: The ideal detergent-to-protein ratio can vary significantly. For initial solubilization, a higher ratio is generally used to ensure complete membrane disruption and protein extraction. Ratios can range from 2:1 to 10:1 (w/w) of detergent to total protein. For purification and maintaining solubility, a lower ratio may be sufficient, but the detergent concentration should always remain above the CMC.

Troubleshooting Guide

Issue 1: Low or No Yield of Extracted Membrane Protein

  • Possible Cause: Inefficient cell lysis.

    • Solution: Ensure complete cell disruption by using appropriate mechanical methods like sonication or a French press in conjunction with your lysis buffer.

  • Possible Cause: Suboptimal DPC concentration.

    • Solution: The DPC concentration may be too low to effectively solubilize the membrane. Increase the DPC concentration in your extraction buffer. Conversely, for some proteins, a very high detergent concentration can sometimes hinder extraction. It is advisable to test a range of concentrations.

  • Possible Cause: Insufficient incubation time or temperature.

    • Solution: Increase the incubation time of the membrane fraction with the DPC-containing buffer (e.g., from 1 hour to 2-4 hours, or even overnight at 4°C). While extraction is typically done at 4°C to minimize proteolysis, some proteins may require a slightly higher temperature for efficient solubilization.

  • Possible Cause: The protein is insoluble in DPC.

    • Solution: Not all membrane proteins are stable in DPC. Consider screening other detergents with different properties (e.g., non-ionic detergents like DDM or other zwitterionic detergents like LDAO).

Issue 2: Protein Precipitation or Aggregation After Solubilization

  • Possible Cause: DPC concentration dropped below the CMC during subsequent steps.

    • Solution: Ensure that all buffers used for purification (e.g., wash and elution buffers in chromatography) contain DPC at a concentration above its CMC (e.g., at least 1.5 mM).

  • Possible Cause: The protein is unstable in DPC.

    • Solution: Some proteins may unfold or aggregate in DPC over time. Try adding stabilizing agents to your buffers, such as glycerol (B35011) (10-20%), cholesterol analogs, or specific lipids that are known to be important for your protein's function.[1]

  • Possible Cause: Suboptimal buffer conditions.

    • Solution: Optimize the pH and ionic strength of your buffers. A common starting point is a buffer with a physiological pH (around 7.4) and 150 mM NaCl.[1] Try varying the pH by ±0.5-1.0 unit and the salt concentration to see if it improves stability.

  • Possible Cause: Proteolysis.

    • Solution: Add a protease inhibitor cocktail to all your buffers to prevent degradation of your target protein, which can lead to aggregation.[1]

Issue 3: Loss of Protein Activity

  • Possible Cause: DPC is too harsh for the protein.

    • Solution: Although zwitterionic, DPC can still be denaturing for some sensitive proteins. Consider switching to a milder non-ionic detergent like Dodecyl Maltoside (DDM) or Lauryl Maltose Neopentyl Glycol (LMNG).

  • Possible Cause: Essential lipids or cofactors have been stripped away.

    • Solution: Supplement your buffers with lipids or cofactors that are known to be crucial for your protein's activity. This can help to maintain a more native-like environment within the detergent micelle.[1]

Data Presentation

Table 1: Properties of DPC Detergent

PropertyValueReference
Chemical Name n-DodecylphosphocholineN/A
Molecular Weight ~351.5 g/mol N/A
Type ZwitterionicN/A
CMC in water ~1.0 - 1.5 mMN/A
Aggregation Number ~50-60N/A

Table 2: Recommended Starting Concentrations for DPC-Mediated Solubilization

ParameterRecommended RangeNotes
DPC Concentration (% w/v) 0.5% - 2.0%Start with 1% and optimize based on solubilization efficiency and protein stability.
DPC Concentration (mM) ~14 mM - ~57 mMEnsure the concentration is well above the CMC (~1.5 mM).
Total Protein Concentration 1 - 10 mg/mLHigher protein concentrations may require higher detergent concentrations.
Detergent:Protein Ratio (w/w) 2:1 - 10:1A higher ratio is generally needed for initial solubilization from the membrane.

Experimental Protocols

Protocol 1: General Membrane Protein Extraction using DPC

This protocol provides a general framework. Optimization of buffer components, DPC concentration, and incubation times will be necessary for specific proteins.

1. Membrane Preparation: a. Harvest cells (from culture or tissue) and wash with ice-cold phosphate-buffered saline (PBS). b. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, with protease inhibitors) and incubate on ice. c. Homogenize the cells using a Dounce homogenizer, sonicator, or French press. d. Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells. e. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membrane fraction. f. Discard the supernatant (cytosolic fraction) and wash the membrane pellet with a high-salt buffer (e.g., lysis buffer + 500 mM NaCl) to remove peripherally associated proteins. Repeat the high-speed centrifugation.

2. Solubilization of Membrane Proteins: a. Resuspend the washed membrane pellet in solubilization buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol, protease inhibitors) containing the desired concentration of DPC (start with 1% w/v). b. Incubate the suspension with gentle agitation (e.g., on a rotator) for 1-4 hours at 4°C. c. Centrifuge at high speed (100,000 x g) to pellet any insoluble material. d. The supernatant now contains the solubilized membrane proteins.

3. Analysis of Solubilization Efficiency: a. Take samples of the total membrane fraction, the insoluble pellet after solubilization, and the solubilized supernatant. b. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to your target protein to determine the efficiency of extraction.

Mandatory Visualizations

DPC_Optimization_Workflow start Start: Isolated Membranes solubilize Solubilize with 1% DPC start->solubilize centrifuge High-Speed Centrifugation solubilize->centrifuge analyze Analyze Supernatant (Solubilized Protein) & Pellet centrifuge->analyze low_yield Low Yield in Supernatant analyze->low_yield No/Low Solubilization good_yield Good Yield, Check Stability analyze->good_yield Good Solubilization increase_dpc Increase DPC (e.g., 1.5-2.0%) low_yield->increase_dpc increase_time Increase Incubation Time/Temp low_yield->increase_time increase_dpc->solubilize increase_time->solubilize aggregation Aggregation/Precipitation? good_yield->aggregation stable Protein is Soluble & Stable Proceed to Purification aggregation->stable No unstable Protein is Unstable aggregation->unstable Yes additives Add Stabilizers (Glycerol, Lipids) unstable->additives change_buffer Optimize pH/Salt unstable->change_buffer additives->solubilize change_buffer->solubilize

Caption: Workflow for optimizing DPC concentration for membrane protein extraction.

Troubleshooting_Aggregation start Problem: Protein Aggregation in DPC Solution check_cmc Is DPC concentration consistently >1.5 mM? start->check_cmc cmc_ok Yes check_cmc->cmc_ok Yes cmc_low No check_cmc->cmc_low No check_stability Assess Protein Stability cmc_ok->check_stability increase_dpc_buffer Increase DPC in all purification buffers cmc_low->increase_dpc_buffer re_evaluate Re-evaluate Aggregation increase_dpc_buffer->re_evaluate add_stabilizers Add Glycerol (10-20%) or specific lipids check_stability->add_stabilizers optimize_buffer Optimize Buffer pH and Ionic Strength check_stability->optimize_buffer milder_detergent Switch to a milder detergent (e.g., DDM) check_stability->milder_detergent add_stabilizers->re_evaluate optimize_buffer->re_evaluate milder_detergent->re_evaluate resolved Aggregation Resolved re_evaluate->resolved Yes

Caption: Decision tree for troubleshooting protein aggregation when using DPC.

References

Technical Support Center: Dodecylphosphocholine (DPC) in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Dodecylphosphocholine (DPC) in functional assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter when using DPC.

Section 1: DPC Properties and Preparation

Q1: What are the key physicochemical properties of DPC that I should be aware of for my functional assays?

A1: Understanding the properties of this compound (DPC) is crucial for designing and troubleshooting your experiments. DPC is a zwitterionic detergent commonly used for solubilizing and stabilizing membrane proteins.[1] Key properties are summarized in the table below.

PropertyValueConsiderations for Functional Assays
Molecular Weight 351.46 g/mol [2]Essential for calculating molar concentrations.
Critical Micelle Concentration (CMC) ~1.0 - 1.5 mM in aqueous solution[1][3]The CMC is the concentration at which DPC monomers begin to form micelles. For solubilizing membrane proteins, the DPC concentration should be significantly above the CMC. However, for functional assays, it's often necessary to work at concentrations closer to the CMC to minimize potential interference. The CMC can be affected by temperature, pH, and ionic strength.[4]
Aggregation Number ~54 - 56[3][5]This represents the average number of DPC molecules in a single micelle. The size of the micelle can influence the stability and function of the reconstituted protein.
Micelle Molecular Weight ~19 kDa[5]The small micelle size of DPC makes it suitable for applications like NMR spectroscopy.[6]

Q2: My DPC solution appears cloudy. Is it still usable?

A2: A cloudy DPC solution may indicate that the detergent has gone below its Krafft temperature, causing it to come out of solution, or that there is microbial contamination. Gently warm the solution to see if it clarifies. If it does not, or if you suspect contamination, it is best to prepare a fresh solution.

Q3: How should I prepare and store my DPC stock solution?

A3: DPC is typically prepared as a concentrated stock solution (e.g., 10% w/v) in high-purity water or a buffer compatible with your experiment. To aid dissolution, gentle warming and vortexing may be necessary. Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage to prevent repeated freeze-thaw cycles.

Section 2: Protein Solubilization and Stability

Q1: My membrane protein is not efficiently solubilized by DPC. What can I do?

A1: Inefficient solubilization can be due to several factors. Here's a troubleshooting workflow:

cluster_solubilization Troubleshooting Protein Solubilization with DPC start Low Solubilization Efficiency q1 Is DPC concentration sufficiently above CMC? start->q1 a1 Increase DPC concentration (e.g., 2-5x CMC) q1->a1 No q2 Is the protein-to-detergent ratio optimal? q1->q2 Yes a1->q2 a2 Optimize the ratio by testing a range of concentrations q2->a2 No q3 Are incubation conditions (time, temperature) adequate? q2->q3 Yes a2->q3 a3 Increase incubation time or gently increase temperature q3->a3 No q4 Is the buffer composition (pH, ionic strength) optimal? q3->q4 Yes a3->q4 a4 Screen different buffer conditions q4->a4 No end_node Improved Solubilization q4->end_node Yes a4->end_node cluster_gpcr Canonical GPCR Signaling Pathways cluster_gs Gs Pathway cluster_gi Gi Pathway cluster_gq Gq Pathway gs_ligand Agonist gs_gpcr Gs-coupled GPCR gs_ligand->gs_gpcr gs_protein Gs Protein gs_gpcr->gs_protein Activates gs_ac Adenylyl Cyclase gs_protein->gs_ac Activates gs_camp cAMP gs_ac->gs_camp Produces gs_pka Protein Kinase A gs_camp->gs_pka Activates gs_response Cellular Response gs_pka->gs_response gi_ligand Agonist gi_gpcr Gi-coupled GPCR gi_ligand->gi_gpcr gi_protein Gi Protein gi_gpcr->gi_protein Activates gi_ac Adenylyl Cyclase gi_protein->gi_ac Inhibits gi_camp Reduced cAMP gi_ac->gi_camp gi_response Cellular Response gi_camp->gi_response gq_ligand Agonist gq_gpcr Gq-coupled GPCR gq_ligand->gq_gpcr gq_protein Gq Protein gq_gpcr->gq_protein Activates gq_plc Phospholipase C gq_protein->gq_plc Activates gq_pip2 PIP2 gq_plc->gq_pip2 Cleaves gq_ip3 IP3 gq_pip2->gq_ip3 gq_dag DAG gq_pip2->gq_dag gq_ca Ca2+ Release gq_ip3->gq_ca gq_pkc Protein Kinase C gq_dag->gq_pkc gq_response Cellular Response gq_pkc->gq_response cluster_troubleshooting General DPC Functional Assay Troubleshooting start Assay Failure or Inconsistent Results q1 Are controls (positive and negative) working as expected? start->q1 a1 Investigate assay components (reagents, buffers, etc.) independent of DPC q1->a1 No q2 Does DPC alone interfere with the assay readout? q1->q2 Yes a2 Run controls with varying DPC concentrations q2->a2 Yes q3 Is the protein stable and structurally intact in DPC? q2->q3 No q4 Is the DPC concentration optimal for the assay? a2->q4 a3 Perform biophysical analysis (e.g., CD spectroscopy) q3->a3 No q3->q4 Yes a3->q4 a4 Titrate DPC concentration around the CMC q4->a4 No q5 Could residual DPC be an issue after reconstitution? q4->q5 Yes a4->q5 a5 Ensure complete detergent removal and verify q5->a5 Yes end_node Assay Optimized q5->end_node No a5->end_node

References

Dodecylphosphocholine (DPC) Interference with Protein Activity: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dodecylphosphocholine (DPC) in their experiments. DPC is a zwitterionic detergent commonly used for solubilizing and studying membrane proteins, particularly in NMR spectroscopy. However, its use can sometimes interfere with protein activity and stability. This guide offers practical solutions and detailed protocols to address these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPC) and why is it used in protein studies?

A1: this compound (DPC) is a zwitterionic detergent that is frequently used to extract membrane proteins from their native lipid environment and maintain their solubility in aqueous solutions. Its properties, such as a relatively small micelle size, make it particularly suitable for structural studies of membrane proteins by solution-state Nuclear Magnetic Resonance (NMR) spectroscopy.

Q2: Can DPC affect the function of my protein?

A2: Yes, DPC can interfere with protein function. While it is effective at solubilizing membrane proteins, the micellar environment it creates is not a perfect mimic of the natural cell membrane. In some cases, proteins solubilized in DPC have been shown to be in non-functional states. This can manifest as a loss of enzymatic activity, altered ligand binding, or changes in conformational dynamics. For instance, some studies have reported that while high-resolution NMR data can be obtained for certain proteins in DPC, these proteins are not in a physiologically active state.

Q3: What is the Critical Micelle Concentration (CMC) of DPC and why is it important?

A3: The Critical Micelle Concentration (CMC) is the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger structures called micelles. Below the CMC, DPC exists primarily as monomers, while above the CMC, any additional DPC will form micelles. The CMC of DPC is approximately 1.1 mM to 1.5 mM in aqueous solutions.[1][2] Knowing the CMC is crucial for several reasons:

  • Solubilization: Effective solubilization of membrane proteins generally requires a detergent concentration significantly above the CMC.

  • Purification: During purification steps like dialysis, detergent monomers can be removed more easily than micelles. Therefore, working with detergents with a higher CMC can facilitate their removal.

  • Reconstitution: For functional studies, it is often necessary to remove the detergent and reconstitute the protein into a more native-like environment, such as liposomes. This process is initiated by lowering the detergent concentration below its CMC.

Q4: My protein is aggregating after solubilization with DPC. What can I do?

A4: Protein aggregation in the presence of DPC can be a common issue. Here are several troubleshooting steps you can take:

  • Optimize DPC Concentration: Ensure you are using an optimal concentration of DPC. While a concentration above the CMC is necessary for solubilization, excessively high concentrations can sometimes promote aggregation. A good starting point is to use a detergent-to-protein ratio that has been successful for similar proteins.

  • Adjust Buffer Conditions: The pH, ionic strength, and presence of additives in your buffer can significantly impact protein stability.[3] Experiment with different pH values and salt concentrations (e.g., NaCl, KCl) to find conditions that minimize aggregation.[3]

  • Include Stabilizing Additives: The addition of stabilizing agents to your buffer can help prevent aggregation. Common additives include:

    • Glycerol: Often used at concentrations of 10-20% (v/v) to increase solvent viscosity and stabilize protein structure.

    • Sugars (e.g., sucrose, trehalose): Can act as cryoprotectants and protein stabilizers.

    • Amino Acids (e.g., L-arginine, L-glutamic acid): Can help to suppress aggregation.

  • Work at a Lower Temperature: Performing purification and handling steps at 4°C can help to reduce the rate of aggregation for some proteins.[4]

Troubleshooting Guides

Issue 1: Loss of Protein Activity After DPC Solubilization

Symptoms:

  • Enzyme activity is significantly reduced or completely absent in activity assays.

  • Ligand binding affinity (Kd) is much weaker than expected, or no binding is observed.

Possible Causes:

  • DPC is denaturing the protein or altering its native conformation.

  • DPC micelles are sterically hindering the active site or ligand-binding pocket.

  • Essential lipids required for protein function have been stripped away during solubilization.

Solutions:

  • Optimize DPC Concentration: Use the lowest concentration of DPC that maintains protein solubility. This can be determined by performing a concentration series and monitoring both solubility and activity.

  • Detergent Exchange: Exchange DPC for a milder non-ionic or zwitterionic detergent that is known to be more compatible with protein function. Common alternatives include dodecyl-β-D-maltoside (DDM), lauryl maltose (B56501) neopentyl glycol (LMNG), or fos-choline analogues with longer alkyl chains.[5]

  • Reconstitution into a Lipid Bilayer: For functional assays, it is often best to reconstitute the purified protein into a more native-like environment, such as liposomes or nanodiscs. This restores the lipid bilayer context that is often essential for activity.

Issue 2: Interference of DPC in Downstream Assays

Symptoms:

  • High background noise or artifacts in colorimetric or fluorometric assays.

  • Poor performance in binding assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Distortion of bands or poor resolution in native gel electrophoresis.

Possible Causes:

  • DPC absorbs light at the wavelength used for detection.

  • DPC micelles interfere with the binding of reagents or the protein itself to a surface.

  • DPC alters the charge or size of the protein-detergent complex.

Solutions:

  • Detergent Removal: Remove DPC from the protein sample prior to the assay. Several methods can be used, with the choice depending on the properties of the protein and the downstream application.

  • Use a Detergent-Compatible Assay: Some commercial assay kits are specifically designed to be compatible with detergents. Check the manufacturer's instructions for your specific assay.

  • Dilute the Sample: In some cases, diluting the sample to a DPC concentration below a certain threshold may be sufficient to minimize interference. However, this may also reduce the protein concentration to an undetectable level.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to DPC and its effects on proteins.

ParameterValueReference
Critical Micelle Concentration (CMC) 1.1 - 1.5 mM[1][2]
Micelle Molecular Weight ~18 kDa
Aggregation Number ~50-60

Note: Specific values for protein-DPC interactions can be highly protein-dependent and should be determined empirically.

Experimental Protocols

Protocol 1: Detergent Removal by Dialysis

This protocol is suitable for removing detergents with a high CMC, like DPC, from a protein sample.

Materials:

  • Protein sample in DPC-containing buffer

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) (e.g., 10-14 kDa)

  • Dialysis buffer (detergent-free)

  • Stir plate and stir bar

  • Beaker or flask

Procedure:

  • Prepare the dialysis tubing according to the manufacturer's instructions. This typically involves rinsing with water to remove any preservatives.

  • Securely close one end of the dialysis tubing with a clip.

  • Pipette the protein sample into the dialysis tubing, leaving some space at the top.

  • Securely close the other end of the tubing with a second clip, ensuring there are no leaks.

  • Place the sealed dialysis bag into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for 2-4 hours.

  • Change the dialysis buffer. Repeat the buffer change at least two more times, with one change being an overnight incubation, to ensure complete removal of the detergent.[6]

  • After the final dialysis step, carefully remove the dialysis bag from the buffer and recover the protein sample.

Protocol 2: Reconstitution of a Membrane Protein into Liposomes

This protocol describes a general method for reconstituting a DPC-solubilized membrane protein into pre-formed liposomes.

Materials:

  • Purified membrane protein in DPC-containing buffer

  • Pre-formed liposomes (e.g., made from a lipid mixture like POPC:POPG)

  • Bio-Beads™ SM-2 or a similar detergent-adsorbing resin

  • Reconstitution buffer (detergent-free)

  • End-over-end rotator

Procedure:

  • Mix the DPC-solubilized protein with the pre-formed liposomes at a desired lipid-to-protein ratio (LPR). The optimal LPR needs to be determined empirically but often ranges from 100:1 to 1000:1 (w/w).

  • Incubate the protein-liposome mixture at room temperature for 1 hour with gentle agitation to allow for the insertion of the protein into the liposomes.

  • Add prepared Bio-Beads to the mixture at a concentration of approximately 20 mg of beads per mg of DPC.

  • Incubate the mixture on an end-over-end rotator at 4°C. The incubation time will depend on the specific protein and detergent concentration but is typically done in a stepwise manner (e.g., 2 hours, then replace with fresh beads and incubate overnight).[7]

  • After incubation, carefully remove the Bio-Beads by pipetting or centrifugation at a low speed.

  • The resulting proteoliposomes can be collected by ultracentrifugation and resuspended in the desired buffer for functional assays.

Visualizations

Experimental_Workflow_Detergent_Removal cluster_start Initial Sample cluster_methods Detergent Removal Methods cluster_end Final State Protein_DPC Protein in DPC Micelles Dialysis Dialysis Protein_DPC->Dialysis SizeExclusion Size-Exclusion Chromatography Protein_DPC->SizeExclusion Adsorption Detergent Adsorption (e.g., Bio-Beads) Protein_DPC->Adsorption DetergentFree_Protein Detergent-Free Protein Dialysis->DetergentFree_Protein SizeExclusion->DetergentFree_Protein Adsorption->DetergentFree_Protein

Caption: Workflow for removing DPC from a protein sample.

Troubleshooting_Aggregation cluster_solutions Troubleshooting Steps Start Protein Aggregation in DPC Optimize_DPC Optimize DPC Concentration Start->Optimize_DPC Adjust_Buffer Adjust Buffer (pH, Ionic Strength) Start->Adjust_Buffer Add_Stabilizers Add Stabilizers (Glycerol, Sugars) Start->Add_Stabilizers Lower_Temp Lower Temperature (Work at 4°C) Start->Lower_Temp Result Soluble, Stable Protein Optimize_DPC->Result Adjust_Buffer->Result Add_Stabilizers->Result Lower_Temp->Result

References

Technical Support Center: Stabilizing Membrane Proteins in DPC Micelles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in stabilizing membrane proteins within dodecylphosphocholine (DPC) micelles.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the solubilization and purification of membrane proteins in DPC.

Issue 1: Low Solubilization Yield of the Target Membrane Protein

Your target protein remains predominantly in the pellet after incubation with DPC and centrifugation.

Possible CauseRecommended Action
Insufficient Detergent Concentration Ensure the DPC concentration is well above its Critical Micelle Concentration (CMC), which is approximately 1.5 mM.[1] The detergent-to-protein ratio is crucial for effective solubilization. Try increasing the DPC concentration (e.g., from 1% to 2% w/v) or decreasing the total protein concentration.
Ineffective Solubilization Conditions The duration and temperature of incubation can significantly impact solubilization efficiency. Increase the incubation time (e.g., from 1 hour to 4 hours or overnight) at 4°C with gentle agitation. Some proteins may require a brief incubation at a higher temperature (e.g., room temperature) to facilitate extraction.
Suboptimal Buffer Conditions The pH and ionic strength of the buffer can influence detergent efficacy and protein stability.[2] Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI) to maintain surface charge and prevent aggregation.[3] Vary the salt concentration (e.g., 150 mM to 500 mM NaCl) to modulate ionic interactions.
Protein is Insoluble in DPC DPC, while effective for NMR studies due to its small micelle size, can be a harsh detergent for some proteins.[4] Consider screening other detergents, such as the milder non-ionic detergents like DDM or LMNG, or other zwitterionic detergents.[5]

Issue 2: Protein Aggregation or Precipitation After Solubilization

The protein is initially solubilized but then aggregates or precipitates during purification or storage.

Possible CauseRecommended Action
Detergent Concentration Falls Below CMC During chromatography or dialysis, the DPC concentration can drop below its CMC, leading to micelle breakdown and protein aggregation. Ensure all buffers used in subsequent steps (e.g., column equilibration, elution) contain DPC at a concentration above the CMC.
Inherent Protein Instability in DPC DPC micelles may not adequately mimic the native lipid bilayer, leading to protein destabilization and aggregation.[6] Supplement the DPC micelles with stabilizing additives. Cholesterol derivatives, such as cholesteryl hemisuccinate (CHS), are often used to increase the stability of fragile membrane proteins.[7] Other beneficial additives include glycerol (B35011) (5-20%), specific phospholipids (B1166683), or known ligands/cofactors for your protein.
Suboptimal Buffer pH or Ionic Strength Incorrect buffer conditions can lead to protein aggregation even after successful solubilization. Re-evaluate the pH and salt concentration of your buffers. High salt concentrations can sometimes help mitigate aggregation driven by ionic interactions.
Proteolytic Degradation Proteases released during cell lysis can degrade the protein, leading to unfolding and aggregation. Always include a protease inhibitor cocktail in your lysis and purification buffers.[5]

Issue 3: Loss of Protein Activity or Function

The protein is soluble and appears stable, but functional assays show a loss of activity.

Possible CauseRecommended Action
Harshness of DPC Detergent DPC may strip away essential lipids that are critical for the protein's native conformation and function. Switch to a milder detergent such as DDM or consider detergent-free systems like nanodiscs or amphipols for functional studies.[5][8]
Absence of Critical Lipids or Cofactors The protein may require specific lipids or cofactors for its activity that are absent in the DPC micelle environment. Supplement the buffer with cholesterol analogs like CHS or other phospholipids to create a more native-like environment.[7]
Incorrect Protein Folding Even if soluble, the protein may not be correctly folded in the DPC micelle. Try to refold the protein by dialysis against a buffer with a different composition or by using a chaperone-assisted refolding system.

Frequently Asked Questions (FAQs)

Q1: Why is my membrane protein unstable in DPC micelles?

DPC is a zwitterionic detergent with a phosphocholine (B91661) headgroup and a C12 alkyl chain. While its small micelle size is advantageous for techniques like NMR spectroscopy, it can be a relatively "harsh" detergent.[4] This means it can be aggressive in stripping away the native lipids surrounding the protein, which can lead to destabilization, unfolding, and loss of function. The artificial environment of a pure DPC micelle often lacks the specific lipid interactions and the lateral pressure profile of a native cell membrane that are crucial for maintaining the protein's native structure.[9]

Q2: What are the key properties of DPC I should be aware of?

PropertyValueSignificance
Critical Micelle Concentration (CMC) ~1.5 mMThe minimum concentration required for DPC to form micelles. All buffers for solubilization and purification must have a DPC concentration above this value to keep the protein soluble.[1]
Aggregation Number ~56 ± 5The average number of DPC molecules in a single micelle. This influences the size of the protein-detergent complex.[10]
Micelle Molecular Weight ~16 kDaThe small size is beneficial for NMR studies but may not be large enough to fully accommodate larger membrane proteins or their complexes.[4]

Q3: What are some common additives to improve stability in DPC micelles and how do they work?

Adding molecules that co-integrate into the DPC micelle can create a more native-like environment.

AdditiveMechanism of ActionTypical Concentration
Cholesteryl Hemisuccinate (CHS) A cholesterol derivative that integrates into the micelle, increasing its fluidity and mimicking the cholesterol-rich environment of many eukaryotic membranes. This is particularly beneficial for GPCRs and other mammalian membrane proteins.[7][11]0.1 - 1 mg/mL
Phospholipids (e.g., POPC, DOPC) Short-chain phospholipids can be added to create mixed micelles that better mimic the lipid bilayer, providing a more stable environment for the protein.Varies, often determined empirically
Glycerol Acts as an osmolyte, promoting protein hydration and stabilizing the native protein structure through preferential exclusion from the protein surface.[12]5 - 20% (v/v)
Salts (e.g., NaCl, KCl) Modulate ionic interactions and can help to screen surface charges, preventing non-specific aggregation.150 - 500 mM
Specific Ligands/Cofactors Binding of a known ligand, substrate, or cofactor can lock the protein into a more stable conformation.Typically in slight molar excess to the protein

Q4: How can I quantitatively measure the stability of my membrane protein in DPC?

A thermal shift assay, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method to measure a protein's thermal stability.[7] The assay monitors the unfolding of a protein as the temperature is increased. An increase in the melting temperature (Tm) indicates an increase in protein stability. This is particularly useful for screening different buffers and additives.[13] For membrane proteins, nanoDSF is often preferred as it measures changes in the intrinsic fluorescence of tryptophan residues upon unfolding, avoiding potential artifacts from dyes interacting with the detergent micelles.[14][15]

Q5: When should I consider alternatives to DPC?

If your protein remains unstable or inactive in DPC despite extensive optimization with additives, it is advisable to explore alternative membrane mimetics.

  • Milder Detergents: Long-chain non-ionic detergents like n-dodecyl-β-D-maltoside (DDM) are generally considered gentler and more effective at maintaining the stability of a wider range of membrane proteins.[7]

  • Bicelles: These are discoidal structures composed of long-chain phospholipids and a short-chain detergent (like DHPC) or lipid, which provide a more bilayer-like environment.

  • Nanodiscs: These are patches of lipid bilayer encircled by a "belt" of an engineered scaffold protein. They offer a highly stable and more native-like environment but require a reconstitution step.[16]

  • Amphipols: These are amphipathic polymers that can wrap around the transmembrane domain of a protein, keeping it soluble in a detergent-free solution.[8]

Experimental Protocols

Protocol 1: Screening for Optimal DPC Concentration and Additives using a Dot-Blot Assay

This is a rapid method to assess the solubilization efficiency under various conditions without the need for ultracentrifugation for every sample.

  • Prepare Membrane Fractions: Isolate the cell membranes containing your overexpressed protein of interest. Determine the total protein concentration of the membrane preparation.

  • Set up Solubilization Matrix: In a 96-well plate or microcentrifuge tubes, create a matrix of conditions.

    • Keep the membrane protein concentration constant (e.g., 2-5 mg/mL).

    • Vary the DPC concentration (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).

    • For each DPC concentration, test a panel of additives (e.g., no additive, 10% glycerol, 0.5 mg/mL CHS, 10% glycerol + 0.5 mg/mL CHS).

    • Use a consistent buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors).

  • Solubilization: Incubate the plate/tubes for 1-2 hours at 4°C with gentle agitation.

  • Separation of Soluble and Insoluble Fractions: Centrifuge the samples at high speed (e.g., >16,000 x g for 20 minutes in a tabletop centrifuge) to pellet the non-solubilized membranes.

  • Dot-Blotting:

    • Carefully take a small aliquot (2-5 µL) from the supernatant of each well.

    • Spot the aliquots onto a nitrocellulose or PVDF membrane.

    • Allow the spots to dry completely.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% milk in TBST).

    • Incubate with a primary antibody specific to your protein or its tag (e.g., anti-His).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Develop the signal using a chemiluminescent substrate and image the membrane.

  • Analysis: Compare the intensity of the dots. A stronger signal indicates a higher concentration of solubilized protein, revealing the most effective solubilization conditions.

Protocol 2: Assessing Protein Stability using Differential Scanning Fluorimetry (nanoDSF)

This protocol outlines a general procedure for measuring the melting temperature (Tm) of a membrane protein in DPC micelles to assess its stability under different conditions.

  • Sample Preparation:

    • Prepare your purified membrane protein in a base buffer containing DPC above its CMC (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% DPC). The final protein concentration should be in the range of 0.1-1.0 mg/mL.

    • Prepare a series of buffers containing the different additives you wish to test (e.g., CHS, glycerol, different salts) at various concentrations. Ensure the DPC concentration remains constant across all conditions.

  • Assay Setup:

    • In nanoDSF capillaries, mix your protein stock with the different buffer conditions to a final volume of 10 µL.

    • Include a control sample with the protein in the base buffer without any additional additives.

  • nanoDSF Measurement:

    • Load the capillaries into the nanoDSF instrument.

    • Set up a thermal ramp from 20°C to 95°C with a heating rate of 1°C/minute.

    • Monitor the change in the ratio of tryptophan fluorescence at 350 nm and 330 nm.

  • Data Analysis:

    • The instrument's software will generate a melting curve.

    • The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.

    • Compare the Tm values across the different conditions. A higher Tm indicates greater protein stability. A positive shift in Tm (ΔTm) of 2-3°C or more is generally considered significant.

Visualizations

G start Start: Protein Aggregation in DPC Micelles check_cmc Is DPC concentration >1.5 mM in all buffers? start->check_cmc increase_dpc Increase DPC concentration in all purification buffers. check_cmc->increase_dpc No check_buffer Are buffer conditions (pH, salt) optimal? check_cmc->check_buffer Yes increase_dpc->check_cmc optimize_buffer Screen different pH values (away from pI) and salt concentrations (150-500 mM). check_buffer->optimize_buffer No additives Consider adding stabilizers to the DPC micelles. check_buffer->additives Yes optimize_buffer->check_buffer screen_additives Screen additives: - Glycerol (5-20%) - CHS (0.1-1 mg/mL) - Specific lipids/ligands additives->screen_additives switch_detergent Protein may be inherently unstable in DPC. Consider milder detergents (e.g., DDM) or alternative scaffolds (e.g., Nanodiscs). screen_additives->switch_detergent Still Aggregates end Stable Protein screen_additives->end Success

Caption: Troubleshooting workflow for protein aggregation in DPC micelles.

G start Prepare purified membrane protein in DPC base buffer setup_matrix Create a matrix of conditions: - Control (base buffer) - Buffer + Additive 1 - Buffer + Additive 2 - ... start->setup_matrix load_samples Load 10 µL of each sample into nanoDSF capillaries setup_matrix->load_samples run_dsf Perform thermal ramp (20-95°C) and monitor Trp fluorescence load_samples->run_dsf analyze Analyze data to determine melting temperature (Tm) for each condition run_dsf->analyze compare Compare Tm values. Higher Tm indicates greater stability. analyze->compare end Optimal stability condition identified compare->end

Caption: Experimental workflow for a nanoDSF-based thermal shift assay.

References

Technical Support Center: DPC and Membrane Protein Structural Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dodecylphosphocholine (DPC) for the study of membrane proteins.

Troubleshooting Guides

Issue 1: Low Protein Yield or Precipitation After Solubilization with DPC

Potential Cause Troubleshooting Step Recommended Action
Inefficient Cell Lysis Optimize lysis procedure.Ensure complete cell disruption using appropriate mechanical methods (e.g., sonication, French press) in conjunction with lysis buffer.
Suboptimal DPC Concentration Adjust DPC concentration.Empirically test a range of DPC concentrations. Start with a concentration well above the Critical Micelle Concentration (CMC) and adjust as needed. The protein-to-detergent ratio is also a critical parameter to optimize.
Detergent Concentration Falls Below CMC Maintain DPC concentration above the CMC.Ensure that the DPC concentration remains above its CMC in all buffers throughout the purification process to prevent protein precipitation.[1]
Inadequate Incubation Optimize incubation time and temperature.Experiment with different incubation times and temperatures during solubilization. Some proteins may require longer incubation periods or specific temperatures to be efficiently extracted.
Protein Instability in DPC Screen alternative detergents or add stabilizing agents.If the protein is inherently unstable in DPC, consider screening other detergents.[1] Alternatively, the addition of stabilizing agents like glycerol (B35011) (5-20%), specific lipids (e.g., cholesterol), or known co-factors to the buffers can enhance stability.[1]
Incorrect Buffer Conditions Optimize buffer pH and ionic strength.The stability of a membrane protein can be highly dependent on the pH and salt concentration of the buffer. A typical starting point is a buffer at physiological pH (7.4) with 150 mM NaCl.[1]
Proteolysis Inhibit protease activity.Add a protease inhibitor cocktail to all buffers during extraction and purification to prevent protein degradation.[1]

Issue 2: Protein is Solubilized but Non-functional or Exhibits a Non-native Structure

Potential Cause Troubleshooting Step Recommended Action
DPC Induces a Non-physiological State Assess functional relevance in DPC.Be aware that DPC micelles can alter the structural organization of membrane proteins, sometimes leading to nonfunctional states, even when high-resolution NMR spectra are obtainable.[2][3][4][5]
Loss of Essential Lipids or Co-factors Supplement with lipids or co-factors.During extraction, essential lipids or co-factors required for protein function may be stripped away.[1] Try supplementing the solubilization and purification buffers with lipids known to be important for the protein's activity.[1][6]
Detergent-Protein Interactions Altering Conformation Consider alternative membrane mimetics.The physicochemical properties of DPC micelles differ significantly from a native lipid bilayer, which can impact protein structure and dynamics.[2][5][7] For functional or structural studies that require a more native-like environment, consider alternatives to DPC such as bicelles, nanodiscs, or other detergents.[8][9][10][11][12]
Binding Affinities Altered in DPC Validate binding interactions.The affinity of ligands, substrates, or inhibitors can be significantly weaker in DPC compared to a lipid bilayer environment.[3][5] It is crucial to validate any observed interactions in a more native-like setting.

Issue 3: Poor Quality NMR Spectra (Broad Lines, Missing Signals)

Potential Cause Troubleshooting Step Recommended Action
Protein Aggregation Optimize sample conditions.Ensure the DPC concentration is sufficiently above the CMC.[13] Optimize pH, temperature, and salt concentration to minimize aggregation.[13]
Suboptimal DPC Concentration for NMR Titrate DPC concentration.The quality of NMR spectra can be sensitive to the detergent concentration.[13] Experiment with a range of DPC concentrations to find the optimal condition for your protein.
DPC-induced Protein Dynamics Analyze protein dynamics.DPC can induce dynamics in membrane proteins that lead to line broadening in NMR spectra.[3] Consider performing relaxation experiments to probe protein dynamics.
Inherent Unsuitability of DPC Screen alternative detergents.For some proteins, DPC micelles may not provide a suitable environment for high-resolution NMR studies, leading to massive signal disappearance and line broadening.[14][15][16] Screening other detergents or membrane mimetics is recommended.[14][15][16]

Frequently Asked Questions (FAQs)

Q1: What is the Critical Micelle Concentration (CMC) of DPC and why is it important?

The Critical Micelle Concentration (CMC) is the concentration of a detergent at which micelles begin to form.[17] For DPC, the CMC is approximately 1.0-1.5 mM, although this value can be influenced by factors such as temperature, pH, and the ionic strength of the buffer.[18][19][20] It is crucial to work at detergent concentrations above the CMC to ensure that the membrane protein is encapsulated within micelles and remains soluble.[1]

Q2: Can DPC alter the structure and function of my membrane protein?

Yes, it is well-documented that the environment provided by DPC micelles can differ significantly from a native lipid bilayer, potentially altering the structure, dynamics, and function of membrane proteins.[2][5][7] While DPC is widely used for NMR studies due to the high-resolution spectra it can produce, the resulting structures may represent non-native or nonfunctional states.[2][3][4][5] Therefore, it is essential to validate findings from studies in DPC with functional assays or structural studies in more native-like environments.

Q3: What are some common alternatives to DPC for studying membrane proteins?

Several alternatives to DPC are available for solubilizing and studying membrane proteins, each with its own advantages and disadvantages. These include:

  • Other Detergents: A wide variety of ionic, non-ionic, and zwitterionic detergents with different properties are available.[1]

  • Bicelles: These are disc-shaped structures composed of a mixture of long-chain and short-chain phospholipids (B1166683) that can provide a more lipid-like environment.[9]

  • Nanodiscs: These are soluble, nanoscale phospholipid bilayers encircled by a membrane scaffold protein, offering a more native-like environment for membrane proteins.[8][10][11][12]

  • Amphipols: These are amphipathic polymers that can wrap around a membrane protein, keeping it soluble in the absence of detergents.[9]

Q4: What are typical DPC concentrations used for NMR studies?

For solution NMR studies of membrane proteins, DPC concentrations are typically kept well above the CMC to ensure the formation of stable protein-detergent micelles.[13] Final concentrations can range from 200 mM to 300 mM, with protein concentrations in the range of 0.1 mM to 0.5 mM.[21] However, the optimal concentration should be determined empirically for each specific protein.[13]

Quantitative Data Summary

Table 1: Physicochemical Properties of DPC

PropertyValueNotes
Critical Micelle Concentration (CMC) ~1.0 - 1.5 mMCan vary with buffer conditions (e.g., ionic strength, temperature).[18][19][20]
Aggregation Number ~50 - 70The number of detergent molecules per micelle.
Micelle Molecular Weight ~18 - 25 kDa

Table 2: Example of DPC Concentration in Experimental Protocols

ApplicationProtein ConcentrationDPC ConcentrationReference
Solution NMR Spectroscopy0.25 - 0.5 mM200 - 300 mM[21]
Protein Solubilization Screening1 - 10 mg/mLVariable (empirically determined)

Experimental Protocols

Protocol 1: General Membrane Protein Solubilization with DPC

  • Membrane Preparation: Isolate cell membranes containing the protein of interest through standard cell lysis and centrifugation procedures.

  • Solubilization Buffer Preparation: Prepare a buffer containing an appropriate pH and ionic strength for the target protein (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl). Add a protease inhibitor cocktail.

  • Detergent Screening: To determine the optimal DPC concentration, set up a series of small-scale solubilization trials with varying concentrations of DPC (e.g., 0.5%, 1%, 2% w/v).

  • Solubilization: Resuspend the membrane pellet in the solubilization buffer containing DPC to a final protein concentration of 1-10 mg/mL.

  • Incubation: Incubate the mixture for a specific time (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C or room temperature) with gentle agitation.

  • Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 30-60 minutes to pellet non-solubilized material.

  • Analysis: Analyze the supernatant for the presence and integrity of the solubilized protein using methods such as SDS-PAGE and Western blotting.

Protocol 2: Sample Preparation for Solution NMR in DPC

  • Protein Purification: Purify the membrane protein of interest in a suitable detergent, which may or may not be DPC initially.

  • Detergent Exchange (if necessary): If the protein is in another detergent, exchange it into DPC using methods like dialysis, size-exclusion chromatography, or affinity chromatography with DPC-containing buffers.

  • Concentration: Concentrate the protein-DPC complex to the desired NMR concentration (e.g., 0.1 - 0.5 mM).

  • NMR Buffer Preparation: Prepare the final NMR buffer (e.g., 20 mM phosphate (B84403) buffer pH 6.5, 50 mM NaCl, 10% D₂O) containing the final desired concentration of DPC (e.g., 300 mM).[21]

  • Sample Preparation: Exchange the buffer of the concentrated protein-DPC sample to the final NMR buffer.

  • NMR Spectroscopy: Acquire NMR spectra to assess the structural integrity and dynamics of the membrane protein.

Visualizations

experimental_workflow cluster_extraction Protein Extraction and Solubilization cluster_purification Purification cluster_analysis Structural and Functional Analysis cluster_troubleshooting Troubleshooting Loop cell_lysis Cell Lysis membrane_isolation Membrane Isolation cell_lysis->membrane_isolation solubilization Solubilization with DPC membrane_isolation->solubilization clarification High-Speed Centrifugation solubilization->clarification solubilized_protein Solubilized Protein-DPC Complex clarification->solubilized_protein optimization Optimize Conditions (Detergent, Buffer, etc.) clarification->optimization Low Yield/ Precipitation affinity_chromatography Affinity Chromatography solubilized_protein->affinity_chromatography sec Size Exclusion Chromatography affinity_chromatography->sec purified_protein Purified Protein-DPC Complex sec->purified_protein nmr NMR Spectroscopy purified_protein->nmr functional_assay Functional Assay purified_protein->functional_assay crystallography X-ray Crystallography purified_protein->crystallography nmr->optimization Poor Spectra functional_assay->optimization Loss of Function

Caption: A general experimental workflow for the extraction, purification, and analysis of membrane proteins using DPC, including key troubleshooting feedback loops.

logical_relationship cluster_considerations Key Considerations for Using DPC cluster_impact Potential Impacts on Membrane Protein dpc DPC Micelle Environment structure Structural Integrity dpc->structure Can alter conformation dynamics Protein Dynamics dpc->dynamics Can increase flexibility function Biological Function dpc->function May lead to non-native state ligand_binding Ligand Binding Affinity dpc->ligand_binding Can reduce affinity native Native Lipid Bilayer native->structure Maintains native fold native->function Preserves activity native->ligand_binding Reflects physiological affinity

Caption: Logical relationship diagram illustrating the potential impacts of the DPC micelle environment on the structural and functional integrity of membrane proteins compared to the native lipid bilayer.

References

Technical Support Center: Overcoming Limitations of DPC in Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Direct Photopharmacology and Cryo-electron Microscopy (DPC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to DPC experiments.

Troubleshooting Guides

This section provides detailed guides in a question-and-answer format to address specific problems you may encounter during your DPC experiments.

Issue 1: Low Resolution or Poor Map Quality

Q: My final 3D reconstruction has low resolution and poorly defined density. What are the common causes and how can I improve it?

A: Low resolution in DPC experiments can stem from several factors, ranging from sample preparation to data processing. Here’s a systematic approach to troubleshooting:

Possible Causes & Solutions:

  • Incomplete Photoconversion: If a significant portion of your protein is not in the desired light-activated state, the resulting heterogeneity will limit resolution.

    • Solution: Optimize light delivery during vitrification. Experiment with different light sources, wavelengths, and illumination times.[1][2] See the detailed protocol on --INVALID-LINK--.

  • Light-Induced Sample Damage: High-intensity light can cause radiation damage to the sample, leading to structural heterogeneity and degradation.[3][4][5][6]

    • Solution: Reduce the light intensity or the total light dose. Consider using light sources with wavelengths that are less damaging to biological samples.[3] See the protocol for --INVALID-LINK--.

  • Specimen Movement: Beam-induced motion is a common issue in cryo-EM, and light-induced heating can exacerbate this.

    • Solution: Use gold grids to improve heat dissipation.[7] Employ dose-fractionated image acquisition and motion correction software during data processing.

  • Conformational Heterogeneity: Even with optimal photoconversion, the protein of interest may exist in multiple conformational states.

    • Solution: Utilize advanced 3D classification and variability analysis methods in your data processing workflow to separate different conformational states.[8] See the --INVALID-LINK--.

  • Standard Cryo-EM Issues: Don't forget to rule out common cryo-EM problems like poor ice quality, sample aggregation, and preferred orientation.[9]

Issue 2: Inefficient or Incomplete Photoconversion

Q: I suspect that only a small fraction of my protein is being successfully photoswitched. How can I confirm this and improve the photoconversion efficiency?

A: Incomplete photoconversion is a major bottleneck in DPC. Here’s how to diagnose and address it:

Diagnosis & Solutions:

  • Computational Analysis: Perform extensive 2D and 3D classification on your dataset. If you see distinct classes corresponding to the "on" and "off" states of your protein, you can quantify the relative populations.

  • Spectroscopic Validation: Before preparing cryo-EM grids, validate the photoconversion efficiency of your sample in solution using UV-Vis spectroscopy. While this doesn't perfectly replicate the conditions on the grid, it provides a good baseline.

  • Optimize Light Source and Delivery: The choice of light source and its delivery to the sample are critical.

    • Light Source: LEDs are often a good choice as they are cost-effective and produce less heat than traditional lamps.[1] Lasers can provide high power but increase the risk of sample damage.

    • Wavelength: Use the optimal wavelength for activating your specific photoswitchable molecule.

    • Illumination Time: Increase the illumination time to allow for more complete conversion, but be mindful of potential light-induced damage.

  • Improve Sample Preparation:

    • Thin Ice: Ensure your ice is thin enough to allow for efficient light penetration.

    • Grid Type: Gold grids can help dissipate heat generated by the light source, which can affect the photoswitching process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal light source for DPC experiments?

A1: There is no single "ideal" light source, as the best choice depends on the specific photoswitchable molecule and the experimental setup. However, LEDs are often favored due to their stable output, narrow bandwidth, and lower heat generation compared to traditional mercury or xenon lamps.[1] Lasers can be used for very fast time-resolved experiments but require careful control to avoid sample damage.

Q2: How can I minimize light-induced damage to my sample?

A2: Minimizing light-induced damage is crucial for obtaining high-quality data. Key strategies include:

  • Use the lowest effective light intensity: Determine the minimum light power required for efficient photoconversion.

  • Limit the illumination time: Expose the sample to light for the shortest duration necessary.

  • Choose appropriate wavelengths: Longer wavelengths are generally less damaging to biological samples.[3]

  • Use cryo-protectants: While not always compatible with high-resolution imaging, some cryo-protectants can help mitigate damage.

Q3: My protein shows preferred orientation after light activation. What can I do?

A3: Preferred orientation can be a challenging issue. Here are a few approaches:

  • Use different grid types: Experiment with different grid materials and surface treatments (e.g., graphene oxide).

  • Add detergents: For membrane proteins, adding a small amount of a mild detergent can sometimes disrupt interactions that lead to preferred orientation.[9]

  • Data collection strategy: Tilting the specimen stage during data collection can help to fill in the missing views, although this can come at the cost of reduced resolution for individual images.[10]

Q4: How do I know if my dataset has a mixed population of "on" and "off" states?

A4: The primary method for identifying mixed populations is through computational image analysis. During 2D and 3D classification, particles in different conformational states will separate into distinct classes. If you can identify classes that correspond to the known structures of the "on" and "off" states, you have a mixed population. Advanced 3D variability analysis can also reveal continuous conformational changes between states.[8]

Data Presentation

Table 1: Comparison of Light Sources for DPC Experiments

Light SourceWavelength Range (nm)Relative CostHeat GenerationTypical Illumination TimeProsCons
LED Narrow (e.g., 365, 405, 488)LowLowms to sStable output, low heat, cost-effectiveLower power than lasers
Xenon Lamp Broad (UV-Vis-IR)MediumHighms to sHigh power, broad spectrumHigh heat, requires filters, bulb lifetime
Laser Very NarrowHighMedium-Highµs to msHigh power, precise wavelength, fast pulsesHigh cost, potential for sample damage

Note: This table provides a general comparison. Specific performance will vary depending on the model and experimental setup.

Table 2: Troubleshooting Low Photoconversion Efficiency

SymptomPossible CauseSuggested Solution
Low percentage of "on" state in 3D classification Insufficient light doseIncrease illumination time or light intensity.
Incorrect wavelengthVerify the optimal activation wavelength for your photoswitch.
Light source misalignmentEnsure the light path is correctly aligned with the grid.
High variability within the "on" state class Light-induced damageReduce light intensity and/or total illumination time.
Sample heatingUse gold grids for better heat dissipation.
No discernible "on" state class Complete lack of photoconversionTest photoconversion in solution first. Check light source functionality.

Experimental Protocols

Protocol 1: Time-Resolved Vitrification with Light Activation

This protocol describes a general method for preparing a cryo-EM grid with a light-activated sample using a modified plunge-freezer.

Materials:

  • Purified protein sample with a photoswitchable ligand/group.

  • Cryo-EM grids (e.g., Quantifoil Au 300 mesh R1.2/1.3).

  • Plunge-freezer (e.g., Vitrobot Mark IV) modified with a light source (e.g., LED).

  • Liquid ethane (B1197151) and liquid nitrogen.

Methodology:

  • Glow-discharge grids: Make the grid surface hydrophilic by glow-discharging for 30-60 seconds.

  • Set up the plunge-freezer: Set the environmental chamber to the desired temperature and humidity (e.g., 4°C and 95% humidity).

  • Apply sample: Apply 3 µL of your protein sample to the grid.

  • Blotting: Blot the grid to create a thin film of the sample. The blotting time and force will need to be optimized for your specific sample.

  • Light Activation: Immediately after blotting, expose the grid to the light source for a predetermined duration and intensity. This step should be precisely timed.

  • Plunge-freezing: Immediately after light exposure, plunge the grid into liquid ethane to vitrify the sample.

  • Storage: Transfer the grid to a grid box under liquid nitrogen for storage.

Protocol 2: Assessing Light-Induced Sample Damage

This protocol provides a method to evaluate the extent of light-induced damage to your sample.

Methodology:

  • Prepare two sets of grids:

    • Control group: Prepare grids of your sample without any light exposure.

    • Experimental group: Prepare grids with the same sample but with the intended light exposure for photoconversion.

  • Data Collection: Collect a small dataset for each group under identical imaging conditions.

  • Data Processing: Process both datasets using the same workflow (motion correction, CTF estimation, particle picking, 2D classification).

  • Analysis:

    • Compare 2D class averages: Look for signs of aggregation, fragmentation, or disordered classes in the experimental group that are not present in the control group.

    • Particle distribution: Assess if the particle distribution is more clustered or aggregated in the experimental group.

    • Resolution estimation: If you proceed to 3D reconstruction, compare the estimated resolution of the final maps. A significant drop in resolution in the experimental group may indicate damage.

Mandatory Visualization

DPC_Workflow cluster_prep Sample & Grid Preparation cluster_data Data Acquisition & Processing cluster_analysis Structural Analysis Sample_Purification Sample Purification & Characterization Grid_Preparation Grid Preparation (e.g., Gold Grids) Sample_Purification->Grid_Preparation Vitrification Plunge-Freezing Grid_Preparation->Vitrification Light_Activation Light Activation (e.g., LED) Vitrification->Light_Activation Time-resolved Data_Collection Cryo-EM Data Collection (Dose Fractionation) Light_Activation->Data_Collection Data_Collection->Vitrification Poor Ice Quality Preprocessing Preprocessing (Motion Correction, CTF Estimation) Data_Collection->Preprocessing Particle_Picking Particle Picking Preprocessing->Particle_Picking Classification 2D & 3D Classification (Separation of On/Off States) Particle_Picking->Classification Classification->Particle_Picking Junk Particles Refinement 3D Refinement & Reconstruction Classification->Refinement Refinement->Classification Low Resolution Model_Building Model Building & Validation Refinement->Model_Building Interpretation Biological Interpretation Model_Building->Interpretation

Caption: Experimental workflow for a DPC cryo-EM experiment with troubleshooting loops.

Heterogeneous_Data_Processing Start Initial Particle Stack (Mixed States) Consensus_Refinement Consensus 3D Refinement Start->Consensus_Refinement Classification_3D 3D Classification Consensus_Refinement->Classification_3D Class_On Class 1 ('On' State) Classification_3D->Class_On Homogeneous Subset 1 Class_Off Class 2 ('Off' State) Classification_3D->Class_Off Homogeneous Subset 2 Class_Junk Junk/Low-Quality Classes Classification_3D->Class_Junk Discard Refine_On Separate Refinement ('On' State) Class_On->Refine_On Refine_Off Separate Refinement ('Off' State) Class_Off->Refine_Off Final_Map_On High-Resolution 'On' Map Refine_On->Final_Map_On Final_Map_Off High-Resolution 'Off' Map Refine_Off->Final_Map_Off

Caption: Data processing workflow for separating heterogeneous conformational states in DPC.

GPCR_Signaling cluster_membrane Cell Membrane GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change G_protein_inactive G-Protein (GDP-bound) G_protein_active G-Protein (GTP-bound) G_protein_inactive->G_protein_active GDP/GTP Exchange Ligand Photoswitchable Agonist ('Off' State) Light Light (Activation) Ligand_on Agonist ('On' State) Light->Ligand_on Photoconversion Ligand_on->GPCR_inactive Binding GPCR_active->G_protein_inactive Recruitment Effector Effector Protein G_protein_active->Effector Activation Signaling Downstream Signaling Effector->Signaling

Caption: A simplified signaling pathway of a GPCR activated by a photoswitchable agonist.

References

Validation & Comparative

Dodecylphosphocholine vs. Fos-Choline: A Comparative Guide for NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of structural biology, particularly for nuclear magnetic resonance (NMR) spectroscopy of membrane proteins, the choice of a suitable membrane mimetic is paramount. Among the most widely utilized classes of detergents are the alkylphosphocholines, commercially known as Fos-Cholines. This guide provides a detailed comparison of Dodecylphosphocholine (DPC), the most common member of this family, against the broader Fos-Choline series, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their experimental design.

Unveiling the Terminology: DPC is a Fos-Choline

It is crucial to first clarify that this compound (DPC) is, in fact, a specific type of Fos-Choline. The "Fos-Choline" trade name encompasses a series of alkyl phosphocholine (B91661) detergents with varying alkyl chain lengths.[1] DPC, also referred to as Fos-Choline-12 (FC-12), possesses a 12-carbon alkyl chain and is the most extensively used detergent in this class for solution NMR studies of membrane proteins.[1] Therefore, this guide will compare DPC (Fos-Choline-12) with other members of the Fos-Choline family that feature different alkyl chain lengths (e.g., Fos-Choline-10, -11, -13, -14, -16).

Physicochemical Properties: A Quantitative Comparison

The behavior of a detergent in solution and its interaction with membrane proteins are governed by its physicochemical properties. The Critical Micelle Concentration (CMC) and the aggregation number are two of the most critical parameters. The CMC is the concentration at which detergent monomers self-assemble into micelles, and the aggregation number refers to the average number of monomers within a single micelle. These properties, which are influenced by the alkyl chain length, are summarized for various Fos-Choline detergents in the table below.

DetergentChemical NameMolecular Weight ( g/mol )Alkyl Chain LengthCMC (mM)Aggregation Number
Fos-Choline-10n-Decylphosphocholine323.410~11~24
Fos-Choline-11n-Undecylphosphocholine337.511--
DPC (Fos-Choline-12) n-Dodecylphosphocholine 351.5 12 ~1.5 ~54
Fos-Choline-13n-Tridecylphosphocholine365.513--
Fos-Choline-14n-Tetradecylphosphocholine379.614--
Fos-Choline-16n-Hexadecylphosphocholine407.616--

Note: CMC and aggregation number values can vary depending on experimental conditions such as temperature, pH, and buffer composition. The values presented here are approximate and collated from various sources for comparative purposes.[2][3][4]

Performance in NMR Studies: A Balancing Act

The suitability of a detergent for NMR studies hinges on its ability to solubilize and stabilize the membrane protein in a monomeric and functionally folded state, while forming micelles that are small enough to tumble rapidly in solution, leading to sharp NMR signals.

DPC (Fos-Choline-12): The Workhorse with Caveats

DPC has been the go-to detergent for solution NMR of membrane proteins for many years.[1] Its popularity stems from its ability to form relatively small, spherical micelles, which are ideal for high-resolution NMR spectroscopy.[1] However, a growing body of evidence suggests that DPC can have destabilizing and even denaturing effects on certain membrane proteins, particularly those with α-helical structures.[1][5] This can lead to the observation of non-native conformations and artifacts in the resulting structures.

Other Fos-Cholines: Tailoring the Micelle to the Protein

The variability in alkyl chain length across the Fos-Choline series offers a valuable tool for optimizing the detergent environment for a specific membrane protein.

  • Shorter Chains (e.g., Fos-Choline-10): These detergents form smaller micelles and have a higher CMC.[3][6] While the smaller micelle size can be advantageous for NMR, the higher monomer concentration and potentially weaker hydrophobic interactions may not be sufficient to stabilize all membrane proteins.[6]

  • Longer Chains (e.g., Fos-Choline-14, -16): These detergents have a lower CMC and form larger micelles. The increased hydrophobicity can be beneficial for solubilizing and stabilizing robust membrane proteins. However, the larger micelle size can lead to slower tumbling rates and broader NMR signals, potentially compromising spectral quality.

Recent studies have shown that a systematic screening of different Fos-Choline detergents can be highly beneficial. For instance, in a study on the E. coli outer membrane protein OmpX, the Fos-Choline series with hydrophobic chain lengths from 10 to 14 carbons were found to be highly effective in refolding the protein, yielding high-quality 2D [¹⁵N,¹H]-TROSY correlation NMR spectra.[7] This highlights the importance of matching the detergent's properties to the specific requirements of the membrane protein under investigation.

Experimental Protocols: A Generalized Workflow

The successful reconstitution of a membrane protein into detergent micelles is a critical step for obtaining high-quality NMR data. Below is a generalized protocol for reconstituting a purified membrane protein into DPC or other Fos-Choline detergents.

1. Protein Preparation:

  • The membrane protein of interest should be expressed and purified using standard protocols. The final purification step should ideally leave the protein in a small amount of a milder detergent or in a denatured state (e.g., in urea (B33335) or guanidinium (B1211019) chloride) if refolding is required.

2. Detergent Stock Preparation:

  • Prepare a concentrated stock solution of the desired Fos-Choline detergent (e.g., 10-20% w/v) in the NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.0-7.0). Ensure the detergent is fully dissolved.

3. Reconstitution by Dilution/Dialysis:

  • For refolding: Slowly add the denatured protein solution to a refolding buffer containing the target Fos-Choline detergent at a concentration well above its CMC. The final protein concentration for NMR is typically in the range of 0.1-1.0 mM.[8][9] The refolding mixture is often gently stirred at 4°C for several hours to overnight.[7][10]
  • For detergent exchange: If the protein is already in a different detergent, it can be exchanged into the desired Fos-Choline by dialysis against a buffer containing the target detergent.

4. Concentration and Buffer Exchange:

  • Concentrate the protein-detergent complex solution using a centrifugal filter device with an appropriate molecular weight cutoff (MWCO).
  • Perform several cycles of dilution with the final NMR buffer (containing the desired Fos-Choline concentration) and re-concentration to ensure complete buffer exchange and removal of any residual denaturants or previous detergents.

5. Final NMR Sample Preparation:

  • Adjust the final sample volume to the requirements of the NMR tube (typically 500-600 µL).
  • Add 5-10% D₂O for the NMR lock.
  • Add a chemical shift reference standard (e.g., DSS or TSP).

6. Quality Control:

  • Before extensive NMR data collection, it is advisable to record a 1D ¹H and a 2D ¹⁵N-¹H HSQC (or TROSY) spectrum to assess the sample quality. Well-dispersed peaks in the 2D spectrum are indicative of a well-folded and monomeric protein.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Chemical structures of this compound (DPC) and Fos-Choline-10.

Membrane Protein Reconstitution Workflow start Purified/Denatured Membrane Protein reconstitution Reconstitution in Fos-Choline Micelles (Dilution or Dialysis) start->reconstitution concentration Concentration & Buffer Exchange reconstitution->concentration nmr_sample Final NMR Sample (Protein-Detergent Complex) concentration->nmr_sample nmr_analysis NMR Data Acquisition & Analysis nmr_sample->nmr_analysis

Caption: A generalized workflow for reconstituting a membrane protein into Fos-Choline micelles for NMR studies.

Detergent Micelle Formation cluster_monomers Below CMC cluster_micelle Above CMC M1 Monomer Micelle Micelle M2 Monomer M3 Monomer label_arrow Self-Assembly

Caption: Schematic of detergent monomer self-assembly into a micelle above the Critical Micelle Concentration (CMC).

Conclusion: Making an Informed Choice

The selection of the appropriate Fos-Choline detergent is a critical determinant for the success of membrane protein NMR studies. While DPC (Fos-Choline-12) has historically been the most popular choice due to the favorable size of its micelles, its potential to destabilize certain proteins necessitates a more nuanced approach. The broader Fos-Choline series provides a valuable toolkit for researchers to screen and identify the optimal detergent that balances protein stability with the requirements for high-resolution NMR. By carefully considering the physicochemical properties of the detergents and the specific nature of the membrane protein target, researchers can significantly enhance their chances of obtaining high-quality structural and dynamic information. This guide serves as a foundational resource to aid in this critical decision-making process.

References

A Researcher's Guide to DPC: A Comparative Analysis of Detergents for Membrane Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful solubilization of membrane proteins is a critical first step for structural and functional studies. The choice of detergent is paramount, as it must effectively extract the protein from its native lipid environment while preserving its structural integrity and biological activity. This guide provides a comprehensive comparison of dodecyl phosphocholine (B91661) (DPC) with other commonly used detergents—n-dodecyl-β-D-maltoside (DDM), lauryldimethylamine-N-oxide (LDAO), and sodium dodecyl sulfate (B86663) (SDS)—supported by experimental data and detailed protocols.

Detergents are amphipathic molecules that form micelles in aqueous solutions, which can encapsulate membrane proteins, thereby solubilizing them. The efficacy of a detergent is dependent on its physicochemical properties, which in turn influence its gentleness and ability to maintain the native conformation of the protein. This guide will delve into a comparative analysis of DPC, a zwitterionic detergent, against a non-ionic (DDM), another zwitterionic (LDAO), and a harsh anionic (SDS) detergent.

Comparative Analysis of Detergent Performance

The selection of an optimal detergent is often protein-specific and requires empirical testing. However, general trends in performance can be observed based on the detergent's chemical nature.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of each detergent is crucial for designing solubilization experiments. The critical micelle concentration (CMC) is a key parameter, representing the concentration at which detergent monomers begin to form micelles. It is generally recommended to work at concentrations several times higher than the CMC to ensure efficient solubilization.

PropertyDodecyl Phosphocholine (DPC)n-Dodecyl-β-D-Maltoside (DDM)Lauryldimethylamine-N-Oxide (LDAO)Sodium Dodecyl Sulfate (SDS)
Detergent Class ZwitterionicNon-ionicZwitterionicAnionic
Molecular Weight (Da) 351.5510.6229.4288.4
Critical Micelle Concentration (CMC) in water (mM) ~1.1~0.17~1-2~8.2
Micelle Size (kDa) ~18~50~18~18
Solubilization Efficiency and Protein Yield

The primary goal of solubilization is to extract the maximum amount of the target protein from the cell membrane. The efficiency of this process can vary significantly between detergents.

In a preliminary solubilization screening of a 29 kDa histidine-tagged membrane protein (EM29) from E. coli, different detergents were tested. The results, visualized by SDS-PAGE and Coomassie Blue staining, indicated that DDM provided a stronger band for the target protein compared to FOS-Choline-12 (FC12), a detergent with a phosphocholine head group similar to DPC, and LDAO.[1][2] This suggests that for this particular protein, DDM was more efficient at solubilization than LDAO and a DPC-like detergent.[1][2]

It is important to note that solubilization efficiency is not the sole determinant of a successful experiment; the stability and functionality of the extracted protein are equally critical.

Protein Stability and Preservation of Function

Maintaining the native structure and function of the membrane protein after extraction is crucial for downstream applications. The harshness of a detergent can significantly impact protein stability.

A study benchmarking the stability of various bacterial and eukaryotic membrane proteins provides quantitative insights into the effects of different detergents.[3][4] The unfolding half-life (t1/2) of the proteins was measured in the presence of several detergents, including DDM and LDAO. The data revealed that membrane protein stability is largely an intrinsic property, with proteins stable in a harsher detergent like LDAO also being stable in milder ones like DDM.[3] However, for many proteins, the stability in DDM was significantly higher than in LDAO.[3]

SDS is a potent anionic detergent known for its strong denaturing properties.[5][6][7] While highly effective for solubilization, it often leads to irreversible unfolding and loss of protein function.[5][6][7] Therefore, SDS is typically used in applications where protein denaturation is desired, such as SDS-PAGE, and is generally avoided for functional or structural studies of intact proteins.[6][8][9] In contrast, DPC, DDM, and LDAO are considered milder detergents that are more likely to preserve the native conformation and activity of the protein.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the efficacy of different detergents for membrane protein solubilization.

Detergent Screening for Optimal Solubilization

This protocol outlines a general workflow for screening multiple detergents to identify the most effective one for a specific membrane protein.

Detergent Screening Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization Screening cluster_analysis Analysis start Start: Cell Culture cell_harvest Cell Harvesting & Lysis start->cell_harvest membrane_isolation Membrane Isolation (Ultracentrifugation) cell_harvest->membrane_isolation solubilization Resuspend Membranes in Buffers with Different Detergents (DPC, DDM, LDAO, SDS) membrane_isolation->solubilization incubation Incubation with Agitation solubilization->incubation clarification Clarification (Ultracentrifugation) incubation->clarification supernatant Collect Supernatant (Solubilized Proteins) clarification->supernatant sds_page SDS-PAGE Analysis supernatant->sds_page quantification Quantification of Target Protein (e.g., Western Blot, Densitometry) sds_page->quantification end End: Select Optimal Detergent quantification->end

Caption: Workflow for detergent screening to determine optimal solubilization conditions.

Methodology:

  • Membrane Preparation:

    • Culture and harvest cells expressing the target membrane protein.

    • Lyse the cells using an appropriate method (e.g., sonication, French press).

    • Isolate the cell membranes by ultracentrifugation.

    • Wash the membrane pellet to remove soluble proteins.

  • Detergent Solubilization:

    • Resuspend the membrane pellets in a solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) containing one of the detergents to be tested (DPC, DDM, LDAO, or SDS) at a concentration of 1-2% (w/v).

    • Incubate the samples with gentle agitation for 1-2 hours at 4°C.

  • Clarification and Analysis:

    • Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized material.

    • Carefully collect the supernatant containing the solubilized membrane proteins.

    • Analyze the solubilized fractions by SDS-PAGE and visualize the target protein using Coomassie staining or Western blotting.

    • Quantify the amount of solubilized target protein to determine the efficiency of each detergent.

Protein Stability Assessment using Thermal Shift Assay (TSA)

This protocol describes how to assess the stability of a purified membrane protein in the presence of different detergents by measuring its thermal denaturation profile.

Protein Stability Assessment Workflow cluster_prep Sample Preparation cluster_tsa Thermal Shift Assay cluster_analysis Data Analysis start Start: Purified Membrane Protein detergent_exchange Detergent Exchange into DPC, DDM, or LDAO start->detergent_exchange protein_dye_mix Mix Protein with Fluorescent Dye (e.g., SYPRO Orange) detergent_exchange->protein_dye_mix qpcr_setup Load Samples into qPCR Plate protein_dye_mix->qpcr_setup thermal_ramp Apply Temperature Gradient in qPCR Instrument qpcr_setup->thermal_ramp fluorescence_reading Monitor Fluorescence Intensity thermal_ramp->fluorescence_reading melting_curve Generate Melting Curve fluorescence_reading->melting_curve tm_determination Determine Melting Temperature (Tm) melting_curve->tm_determination end End: Compare Protein Stability tm_determination->end

Caption: Workflow for assessing membrane protein stability using a thermal shift assay.

Methodology:

  • Sample Preparation:

    • Start with a purified membrane protein solubilized in a primary detergent.

    • If necessary, perform detergent exchange into buffers containing DPC, DDM, or LDAO at a concentration above their respective CMCs.

    • In a qPCR plate, mix the protein sample with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Thermal Shift Assay:

    • Place the plate in a real-time PCR instrument.

    • Apply a temperature gradient, typically from 25°C to 95°C, with a slow ramp rate.

    • Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • The midpoint of the transition in the melting curve corresponds to the melting temperature (Tm) of the protein.

    • A higher Tm indicates greater thermal stability of the protein in that specific detergent.

Conclusion and Recommendations

The choice of detergent is a critical factor that can determine the success of membrane protein research. This guide provides a comparative framework for evaluating DPC against other common detergents.

  • DPC (Dodecyl phosphocholine) , as a zwitterionic detergent, offers a valuable alternative for solubilizing membrane proteins, particularly for structural studies by NMR spectroscopy. Its phosphocholine headgroup mimics the headgroups of natural phospholipids.

  • DDM (n-dodecyl-β-D-maltoside) is often a good starting point for solubilization due to its mild, non-ionic nature and proven effectiveness for a wide range of membrane proteins, including G-protein-coupled receptors (GPCRs).

  • LDAO (Lauryldimethylamine-N-oxide) , another zwitterionic detergent, can be effective for certain proteins and has been used successfully for crystallization. However, it may be harsher than DDM for some proteins.

  • SDS (Sodium dodecyl sulfate) is a powerful solubilizing agent but its strong denaturing properties make it unsuitable for studies requiring functionally active and structurally intact proteins.

Ultimately, the optimal detergent must be determined empirically for each membrane protein of interest. The experimental protocols provided in this guide offer a systematic approach to screening and selecting the most suitable detergent to achieve high-yield solubilization while preserving the stability and functionality of the target protein. By carefully considering the properties of each detergent and performing systematic screening, researchers can significantly increase their chances of success in the challenging field of membrane protein research.

References

Dodecylphosphocholine: A Comparative Guide for Experimental Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a membrane mimetic is a critical decision that profoundly impacts the structural and functional integrity of membrane proteins under investigation. Dodecylphosphocholine (DPC), a zwitterionic detergent, is a widely utilized tool for solubilizing and stabilizing membrane proteins for a variety of biophysical studies, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive cross-validation of experimental results obtained in DPC, offering an objective comparison with other commonly used alternatives such as Sodium Dodecyl Sulfate (SDS), Lauryldimethylamine-N-oxide (LDAO), and nanodiscs. The information presented herein is supported by experimental data to aid in the selection of the most appropriate membrane mimetic for your research needs.

Data Presentation: A Quantitative Comparison

The selection of a membrane mimetic should be guided by empirical data. The following tables summarize key quantitative parameters for DPC and its alternatives, focusing on protein stability, functional activity, and cytotoxicity.

Membrane MimeticProtein SystemTechniqueKey Finding
DPC OmpXNMR SpectroscopyForms a stable β-barrel structure. However, pico- to nanosecond and micro- to millisecond motions differ substantially compared to lipid environments like bicelles and nanodiscs, suggesting reduced internal dynamics.[1][2][3][4]
SDS General Membrane ProteinsVariousKnown as a "harsh" ionic detergent, it often leads to protein denaturation and loss of function, though it can be effective for solubilization.[5]
LDAO DsbBnanoDSFShowed a lower melting temperature (Tm) for the membrane protein DsbB compared to its stability in nanodiscs, indicating reduced thermal stability in the micellar environment.[6]
Nanodiscs DsbBnanoDSFProvided a significant increase in the thermal stabilization (higher Tm) of the membrane protein DsbB compared to DDM micelles.[6][7]
Membrane MimeticProtein SystemAssayKey Finding
DPC RhodopsinG-protein activation assayThe activity of G protein-coupled receptors (GPCRs) can be compromised in detergent micelles.[1][2][3][4] For instance, rhodopsin in nanodiscs activates the G protein transducin to a much higher degree than in detergent.[8]
Nanodiscs Rhodopsin, β2ARG-protein activation, GTP turnoverProvide a superior environment for in vitro studies of GPCR signaling compared to detergents.[8][9] A recent ¹⁹F-NMR study found increased constitutive activity for β2AR in nanodiscs compared to detergent, with the receptor stimulating considerably more GTP turnover.[8]
Nanodiscs GLP1RLigand binding and Gs protein activationPurified GLP1R in nanodiscs retained the capacity to bind ligands and activate Gs protein, demonstrating the feasibility of this system for preserving biological function.[10]
Membrane MimeticCell LineAssayIC50 / EC50
DPC Caco-2MTT Assay (Cytotoxicity)IC50 (concentration for 50% inhibition of cell viability) was determined, and a "potency index" (ratio of IC50 to EC50 for paracellular permeability enhancement) suggested it is significantly safer than the commonly used absorption enhancer palmitoyl (B13399708) carnitine.
SDS GeneralN/AGenerally considered more cytotoxic than non-ionic or zwitterionic detergents due to its strong denaturing properties.
LDAO Not specifiedN/AAs a zwitterionic detergent, it is generally considered milder than ionic detergents like SDS.

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.

Protein Reconstitution in DPC Micelles for NMR Spectroscopy

This protocol is adapted from studies on the outer membrane protein X (OmpX).[1][2][3][4]

  • Protein Expression and Purification: The target membrane protein is overexpressed, typically in E. coli, and purified from inclusion bodies or membranes using standard chromatographic techniques.

  • Solubilization: The purified protein is solubilized in a buffer containing a denaturant (e.g., 8 M urea (B33335) or 6 M guanidinium (B1211019) chloride).

  • Refolding and Reconstitution: The solubilized protein is rapidly diluted into a refolding buffer containing DPC at a concentration well above its critical micelle concentration (CMC) to facilitate the spontaneous insertion of the protein into the DPC micelles.

  • Dialysis and Concentration: The sample is dialyzed extensively against a DPC-containing buffer to remove the denaturant. The reconstituted protein-micelle complexes are then concentrated to the desired level for NMR experiments.

  • Quality Control: The homogeneity and monodispersity of the sample are assessed using techniques such as dynamic light scattering (DLS) and size-exclusion chromatography (SEC). The structural integrity of the reconstituted protein is verified by circular dichroism (CD) and NMR spectroscopy.

Functional Assay of a GPCR in Nanodiscs

This protocol is based on studies of the β2-adrenergic receptor (β2AR) and rhodopsin.[8][9]

  • GPCR and G-protein Expression and Purification: The GPCR and the heterotrimeric G-protein subunits (Gα, Gβ, and Gγ) are expressed and purified separately.

  • Nanodisc Assembly: Membrane scaffold proteins (MSPs) and lipids (e.g., POPC/POPG) are mixed with the purified GPCR in the presence of a detergent (e.g., DDM).

  • Detergent Removal: The detergent is removed by dialysis or with bio-beads, leading to the self-assembly of the GPCR into the lipid bilayer of the nanodisc.

  • Functional Reconstitution: The purified G-protein is added to the GPCR-containing nanodiscs.

  • Activity Measurement: The functional activity of the GPCR is assessed by measuring its ability to catalyze the exchange of GDP for GTPγS on the Gα subunit upon agonist stimulation. This can be monitored using a filter-binding assay with radiolabeled [³⁵S]GTPγS.

Cytotoxicity Assay

The following is a general protocol for assessing the cytotoxicity of detergents using an MTT assay.

  • Cell Culture: A suitable cell line (e.g., HEK293) is cultured in appropriate media until reaching a confluency of 70-80%.

  • Cell Seeding: The cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Detergent Treatment: The cells are treated with a range of concentrations of the test detergents (e.g., DPC, SDS, LDAO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After the incubation period, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the detergent that causes a 50% reduction in cell viability, is then calculated.

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and concepts.

ExperimentalWorkflow_NMR cluster_purification Protein Production & Purification cluster_reconstitution Reconstitution in DPC Micelles cluster_analysis Analysis expr Overexpression in E. coli puri Purification from Inclusion Bodies expr->puri sol Solubilization in Urea/GuHCl puri->sol refold Rapid Dilution into DPC Buffer sol->refold dial Dialysis to Remove Denaturant refold->dial qc Quality Control (DLS, SEC) dial->qc nmr NMR Spectroscopy qc->nmr

Caption: Workflow for preparing a membrane protein in DPC micelles for NMR studies.

GPCR_Functional_Assay cluster_reconstitution GPCR Reconstitution in Nanodisc cluster_assay Functional Assay cluster_detection Detection gpcr Purified GPCR nanodisc GPCR in Nanodisc gpcr->nanodisc msp_lipids MSP + Lipids msp_lipids->nanodisc gdp_gtp GDP-GTPγS Exchange nanodisc->gdp_gtp Catalyzes g_protein Purified G-Protein g_protein->gdp_gtp agonist Agonist Stimulation agonist->gdp_gtp assay Filter Binding Assay gdp_gtp->assay radioactivity Measure Radioactivity assay->radioactivity

Caption: Schematic of a GPCR functional assay in a nanodisc environment.

Detergent_Comparison DPC This compound (DPC) - Zwitterionic - Good for NMR - Milder than ionic detergents SDS Sodium Dodecyl Sulfate (SDS) - Anionic - Harsh, often denaturing - Strong solubilizing power DPC->SDS vs. LDAO Lauryldimethylamine-N-oxide (LDAO) - Zwitterionic - Milder than SDS - Used in crystallography DPC->LDAO vs. Nanodisc Nanodisc - Lipid bilayer environment - High stability & function - More complex preparation DPC->Nanodisc vs. SDS->LDAO vs. LDAO->Nanodisc vs.

Caption: Key characteristics of DPC and its common alternatives.

References

Dodecylphosphocholine (DPC) Micelles Versus Lipid Nanodiscs: A Comparative Guide for Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of membrane protein studies, the choice of a suitable membrane mimetic is paramount. Dodecylphosphocholine (DPC) micelles and lipid nanodiscs represent two of the most widely employed systems for solubilizing and studying membrane proteins in a near-native environment. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate platform for your research needs.

The structural and functional integrity of membrane proteins is intrinsically linked to their lipidic environment. Removing them from their native cell membrane often leads to denaturation and loss of activity. Both DPC micelles and lipid nanodiscs offer solutions to this challenge by providing a hydrophobic environment that mimics the cell membrane, thereby stabilizing the protein for structural and functional characterization. However, they differ significantly in their composition, structure, and impact on the embedded protein.

At a Glance: DPC Micelles vs. Lipid Nanodiscs

FeatureThis compound (DPC) MicellesLipid Nanodiscs
Composition Single detergent molecule (DPC)Phospholipid bilayer encircled by a membrane scaffold protein (MSP) or synthetic polymer.[1]
Structure Small, spherical aggregates with a hydrophobic core and hydrophilic surface.[2]Discoidal, with a patch of lipid bilayer accessible from both sides.[1]
Size ~5-10 nm in diameter.[3]Diameter is tunable by using different MSP variants (typically 8-16 nm).[4]
Environment Detergent-based, lacks a true lipid bilayer.More native-like lipid bilayer environment.[5]
Protein Dynamics Can suppress protein dynamics and flexibility.[6][7]Better preserves the natural conformational dynamics of the protein.[6][7]
Functional Activity May compromise or abolish the function of some membrane proteins.[6][8]Generally better at preserving the functional activity of membrane proteins.[1]
Applications Primarily solution NMR studies.[9][10]Broad applicability including cryo-EM, NMR, single-molecule studies, and functional assays.[5][11]
Homogeneity Can be heterogeneous and prone to aggregation.[1]Typically monodisperse and stable.[1]

Delving Deeper: A Performance Comparison

Impact on Protein Structure and Dynamics

A critical consideration when choosing a membrane mimetic is its influence on the protein's structure and dynamic behavior. While DPC micelles can effectively solubilize and stabilize many membrane proteins, their detergent nature can lead to artifacts. Studies comparing the dynamics of the outer membrane protein X (OmpX) in DPC micelles and lipid nanodiscs have revealed significant differences.[6][7] In DPC micelles, the protein's backbone dynamics were found to be suppressed, particularly in the β-strands, leading to a more rigid structure.[8][12] In contrast, lipid nanodiscs provided a more lipid-like environment that allowed for greater conformational flexibility, which is often crucial for protein function.[6][7] This suggests that the reduced internal dynamics in micelles might be linked to the frequently observed loss of membrane protein activity in detergent-based systems.[6][12]

Preservation of Functional Activity

The ability to maintain the functional state of a membrane protein is a key advantage of lipid nanodiscs over DPC micelles. The more native-like lipid bilayer in nanodiscs provides a better environment for preserving the intricate protein-lipid interactions that are often essential for activity.[5] While DPC micelles can be suitable for structural studies of some robust proteins, they frequently lead to a reduction or complete loss of function.[6][8] For instance, the exchange rate between the active and inactive conformations of the β2 adrenergic receptor was found to be significantly different in nanodiscs compared to micelles.[6][7]

Applications in Structural Biology

Both DPC micelles and lipid nanodiscs have been instrumental in advancing our understanding of membrane protein structures. DPC micelles have been a workhorse for solution Nuclear Magnetic Resonance (NMR) spectroscopy, enabling the determination of high-resolution structures of numerous membrane proteins.[3][9] However, the small size and rapid tumbling of micelles are often necessary for obtaining high-quality NMR spectra, which can come at the cost of a less native environment.

Lipid nanodiscs, on the other hand, have emerged as a versatile platform compatible with a broader range of structural biology techniques. Their stability and monodispersity make them particularly well-suited for single-particle cryo-electron microscopy (cryo-EM), which has revolutionized the field of structural biology.[11] Nanodiscs allow for the study of membrane proteins in a lipid bilayer, providing a more physiologically relevant context for the determined structures.[5][11] Furthermore, advancements in NMR spectroscopy have also enabled the study of proteins in the larger and more slowly tumbling nanodiscs.[10]

Experimental Protocols

Reconstitution of Proteins into DPC Micelles

The reconstitution of a membrane protein into DPC micelles is a relatively straightforward process that involves the exchange of the detergent used for purification with DPC.

Protocol:

  • Protein Purification: Purify the membrane protein of interest using a suitable detergent (e.g., LDAO, DDM).

  • Detergent Exchange: Exchange the purification detergent with DPC using methods such as dialysis, size-exclusion chromatography, or spin filtration. The final DPC concentration should be well above its critical micelle concentration (CMC), which is approximately 1 mM.[3]

  • Sample Preparation for NMR: The protein-DPC micelle sample is then concentrated to the desired level for NMR studies. The NMR sample is typically prepared in an aqueous buffer containing D2O for the lock signal.[13]

DPC_Micelle_Reconstitution A Purified Membrane Protein in Detergent Micelles B Detergent Exchange (Dialysis / SEC) A->B Add DPC C Protein Embedded in DPC Micelles B->C

Reconstitution of Proteins into Lipid Nanodiscs

The formation of lipid nanodiscs involves the self-assembly of a membrane scaffold protein (MSP), phospholipids (B1166683), and the target membrane protein upon removal of the detergent.[14][15]

Protocol:

  • Preparation of Components:

    • Express and purify the Membrane Scaffold Protein (MSP).[14]

    • Prepare a stock solution of the desired phospholipids (e.g., DMPC, POPC) solubilized in a detergent like sodium cholate.[15]

    • Purify the target membrane protein in a suitable detergent.

  • Assembly Mixture:

    • Combine the purified membrane protein, the phospholipid-detergent mixture, and the MSP in a specific molar ratio.[14] The optimal ratio of MSP to lipid depends on the specific MSP variant and lipid used.[15]

    • Incubate the mixture to allow for the formation of mixed micelles containing protein, lipid, and MSP.[16]

  • Detergent Removal:

    • Remove the detergent from the assembly mixture to trigger the self-assembly of the nanodiscs. This is commonly achieved by adding adsorbent beads (e.g., Bio-Beads).[14][16]

  • Purification of Nanodiscs:

    • Separate the assembled nanodiscs containing the membrane protein from empty nanodiscs and protein aggregates using size-exclusion chromatography.[16]

Nanodisc_Reconstitution cluster_components Components A Membrane Protein in Detergent D Mix Components A->D B Lipids in Detergent B->D C Membrane Scaffold Protein (MSP) C->D E Detergent Removal (e.g., Bio-Beads) D->E F Self-Assembly E->F G Purification (Size-Exclusion Chromatography) F->G H Protein-loaded Nanodiscs G->H

Conclusion

The choice between DPC micelles and lipid nanodiscs is highly dependent on the specific research question and the nature of the membrane protein under investigation.

DPC micelles offer a simple and effective method for solubilizing membrane proteins, particularly for solution NMR studies where rapid tumbling is advantageous. However, the potential for altering protein dynamics and function should be carefully considered.

Lipid nanodiscs provide a more physiologically relevant environment that better preserves the structure, dynamics, and function of membrane proteins. Their versatility across a wide range of biophysical techniques, including cryo-EM, makes them an increasingly popular choice for in-depth characterization of membrane protein structure and mechanism.

For researchers aiming to study the functional aspects of a membrane protein or those employing techniques that benefit from a more native-like environment, lipid nanodiscs are often the superior choice. Conversely, for initial structural studies of robust proteins using solution NMR, DPC micelles can still be a valuable tool. Ultimately, an empirical approach, testing both systems, may be necessary to determine the optimal conditions for a given membrane protein.

References

DPC vs. Native Lipid Bilayer: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in structural biology, pharmacology, and drug development, selecting the appropriate membrane mimetic is a critical decision that profoundly impacts the functional and structural integrity of membrane proteins under investigation. Dodecylphosphocholine (DPC) is a widely utilized zwitterionic detergent that forms micelles, offering a solubilizing environment for membrane proteins. However, the native lipid bilayer presents a far more complex and physiologically relevant environment. This guide provides an objective comparison of DPC and native lipid bilayers, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their experimental systems.

At a Glance: Key Differences

FeatureDPC MicellesNative Lipid Bilayer
Structure Small, spherical or ellipsoidal micelles[1]Planar, lamellar sheet with two leaflets[2][3]
Composition Homogeneous (DPC molecules)Heterogeneous (various phospholipids, sterols, proteins)[2][4]
Size (Diameter) ~5 nm[1]Micrometers to millimeters (cell or vesicle dependent)
Curvature HighLow (relatively flat)
Lateral Pressure Profile High pressure in the headgroup region, low in the coreComplex profile with significant pressure gradients[5]
Phase State Isotropic, fluid-likeCan exist in different phases (e.g., gel, liquid-disordered, liquid-ordered)[6]
Protein Conformation Can induce non-native conformations or flexibility[7][8]Generally maintains native protein structure and function[9]
Applications Solution NMR, initial solubilization and purification[10]Solid-state NMR, functional assays, cryo-EM[11][12]

Structural and Environmental Comparison

DPC, a single-chain phospholipid analog, self-assembles into small, highly curved micelles in aqueous solutions above its critical micelle concentration.[1] These micelles present a hydrophobic core for the transmembrane domains of proteins and a hydrophilic surface of phosphocholine (B91661) headgroups. In contrast, a native lipid bilayer is a complex, two-dimensional fluid mosaic composed of a diverse array of phospholipids, sphingolipids, and sterols like cholesterol.[2][4] This compositional heterogeneity leads to variations in bilayer thickness, fluidity, and surface charge, all of which can influence membrane protein structure and function.[13][14]

The physical properties of these two environments differ significantly. The high curvature of DPC micelles can impose constraints on the conformation of embedded proteins, which may not be representative of their state in a planar bilayer.[7][8] Furthermore, the lateral pressure profile within a DPC micelle is distinct from that of a lipid bilayer, which can impact the conformational equilibrium of membrane proteins.[5]

Impact on Membrane Protein Structure and Function

The choice of membrane mimetic can have profound consequences for the structural integrity and biological activity of membrane proteins. While DPC is a popular choice for high-resolution solution NMR studies due to the fast tumbling of the protein-micelle complex, there is growing evidence that it can perturb protein structure and function.[7][8]

Studies on mitochondrial carriers have shown that while these proteins can be solubilized in DPC and yield high-quality NMR spectra, they often exist in a non-functional state.[7][8] The detergent environment can lead to increased flexibility and even partial unfolding of transmembrane helices.[7][8] In contrast, reconstitution into lipid bilayers, such as those formed in liposomes or nanodiscs, is often essential for preserving the native, functional state of membrane proteins.[9]

The following diagram illustrates the differing effects of DPC micelles and a native lipid bilayer on a hypothetical membrane protein.

G Impact of Environment on Membrane Protein Conformation DPC DPC Micelle Protein_DPC Partially Unfolded Protein DPC->Protein_DPC Bilayer Lipid Bilayer Protein_Bilayer Native, Functional Protein Bilayer->Protein_Bilayer Maintains native conformation

Caption: DPC vs. Lipid Bilayer Effect on Protein Structure.

Experimental Protocols

Preparation of DPC Micelles with Embedded Protein for NMR
  • Protein Expression and Purification: Express the membrane protein of interest using a suitable expression system (e.g., E. coli). Purify the protein in a detergent that is readily exchangeable for DPC, such as LDAO or DM.

  • Solubilization in DPC: Exchange the initial detergent with DPC by dialysis or size-exclusion chromatography. The final DPC concentration should be well above its critical micelle concentration (~1.1 mM). A typical DPC concentration for NMR samples is 50-100 mM.

  • Sample Concentration: Concentrate the protein-DPC complex to the desired concentration for NMR spectroscopy (typically 0.5-1.0 mM protein).

  • NMR Sample Preparation: Add D2O to the required percentage for the NMR lock, along with any necessary salts and buffer components.

Reconstitution of Membrane Protein into Lipid Vesicles (Proteoliposomes)
  • Lipid Film Preparation: Prepare a lipid mixture mimicking the desired native membrane composition (e.g., POPC, POPG, cholesterol) in an organic solvent. Evaporate the solvent under a stream of nitrogen to form a thin lipid film.[12]

  • Hydration: Hydrate the lipid film with a buffer solution to form multilamellar vesicles (MLVs).

  • Vesicle Solubilization: Solubilize the MLVs by adding a detergent (e.g., Triton X-100 or DDM) to form lipid-detergent mixed micelles.

  • Protein Insertion: Add the purified membrane protein (solubilized in a compatible detergent) to the lipid-detergent mixed micelles.

  • Detergent Removal: Remove the detergent slowly by dialysis, bio-beads, or size-exclusion chromatography. This process leads to the spontaneous formation of proteoliposomes where the protein is embedded in the lipid bilayer.[12]

  • Characterization: Characterize the proteoliposomes for size, protein incorporation efficiency, and functional activity.

The following workflow diagram outlines the key steps in preparing a membrane protein for study in both DPC and a lipid bilayer.

G Experimental Workflow: Membrane Protein Preparation cluster_dpc DPC Micelle Preparation cluster_bilayer Lipid Bilayer Reconstitution start Purified Membrane Protein in Detergent dpc1 Detergent Exchange to DPC start->dpc1 bilayer2 Mix Protein with Solubilized Vesicles start->bilayer2 dpc2 Concentration dpc1->dpc2 dpc_end Sample for Solution NMR dpc2->dpc_end bilayer1 Prepare Lipid Vesicles bilayer1->bilayer2 bilayer3 Remove Detergent bilayer2->bilayer3 bilayer_end Proteoliposomes for Functional/Solid-State Studies bilayer3->bilayer_end

Caption: Workflow for Protein Prep in DPC vs. Bilayer.

Quantitative Data Summary

ParameterDPC MicellePOPC BilayerReference
Aggregation Number ~50-70N/A[1]
Hydrophobic Thickness ~1.5 - 2.0 nm~3.0 nm[5]
Area per Lipid ~0.6 nm²~0.68 nm²[15]
Order Parameter (Scd) of Acyl Chain LowerHigher[16]
Rotational Correlation Time of Protein Faster (suitable for solution NMR)Slower (requires solid-state NMR)[10]

Conclusion

The choice between DPC and a native-like lipid bilayer is a trade-off between experimental feasibility and physiological relevance. DPC offers a simple, well-defined system that is highly amenable to solution NMR for structural studies of membrane proteins. However, the inherent differences in structure, curvature, and lateral pressure compared to a native bilayer can lead to non-native protein conformations and a loss of function.[7][8]

For studies where protein function is paramount, or where the influence of the lipid environment is being investigated, reconstitution into a lipid bilayer is the preferred method. While experimentally more challenging, lipid bilayers provide a more accurate representation of the cellular context and are more likely to maintain the native structure and activity of the embedded protein.[9] Researchers should carefully consider the goals of their study and the specific properties of their protein of interest when selecting a membrane mimetic. Combining data from both systems can often provide a more complete understanding of membrane protein structure and function.

References

Dodecylphosphocholine (DPC): A Researcher's Guide to its Advantages and Disadvantages in Membrane Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of membrane protein characterization, the choice of detergent is a critical decision that can significantly impact experimental outcomes. Dodecylphosphocholine (DPC), also known as Fos-Choline-12, is a zwitterionic detergent widely employed in the field, particularly for structural studies using nuclear magnetic resonance (NMR) spectroscopy. This guide provides an objective comparison of DPC's performance against other common detergents, supported by experimental data, to aid in the selection of the most appropriate solubilization agent for your research needs.

This compound: A Double-Edged Sword in Membrane Protein Research

DPC's popularity stems from its ability to form small, uniform micelles that are amenable to solution NMR studies, often yielding high-quality spectra.[1][2] However, its utility is not without significant drawbacks. A growing body of evidence suggests that DPC can, in some cases, destabilize membrane proteins or trap them in non-native, non-functional conformations.[3][4] This is a crucial consideration for drug development professionals who rely on structurally and functionally relevant protein targets.

Advantages of this compound:
  • Excellent for Solution NMR: DPC is one of the most widely used detergents for membrane protein structure determination by NMR.[3][4] Its small micelle size and favorable tumbling properties in solution contribute to the acquisition of high-resolution spectra.[1][2]

  • Zwitterionic Nature: Its zwitterionic headgroup mimics the phosphocholine (B91661) headgroup of phosphatidylcholine, a major component of eukaryotic cell membranes. This property can sometimes offer a more native-like environment compared to ionic detergents.

  • Commercially Available and Well-Characterized: DPC is readily available from various suppliers, and its physicochemical properties, such as its critical micelle concentration (CMC) of approximately 1.5 mM, are well-documented.[5]

Disadvantages of this compound:
  • Can Induce Non-Native Conformations: A significant drawback of DPC is its potential to alter the natural structure and function of membrane proteins.[3][4] Studies on mitochondrial carriers have shown that while high-resolution NMR signals can be obtained in DPC, they often correspond to non-functional protein states.[3][4]

  • Protein Destabilization: For some membrane proteins, DPC can be a harsh detergent, leading to destabilization and unfolding.[6] This can be particularly problematic for sensitive proteins or those with complex topologies.

  • Unpredictable Behavior: The effectiveness of DPC can be highly protein-dependent, with some proteins showing excellent spectral quality while others exhibit poor behavior and sample heterogeneity.[1] This unpredictability can necessitate extensive screening efforts.

  • Induction of Amyloid Fibril Formation: In specific cases, such as with the prion protein β-strand, DPC micelles have been shown to induce the formation of amyloid fibrils.[5]

Comparative Analysis: DPC vs. Alternative Detergents

The selection of a detergent should be based on empirical evidence for the specific protein of interest. Below is a comparison of DPC with other commonly used detergents: n-Dodecyl-β-D-maltoside (DDM), Lauryl Dimethylamine N-oxide (LDAO), and n-Octyl-β-D-glucopyranoside (OG).

DetergentCritical Micelle Concentration (CMC) (mM)Aggregation NumberMicelle Molecular Weight (kDa)Typical ApplicationsNotes
This compound (DPC) ~1.550 - 7017.5 - 24.5Solution NMRCan yield high-resolution spectra but may induce non-native protein conformations.
n-Dodecyl-β-D-maltoside (DDM) ~0.1778 - 14740 - 75Crystallography, Cryo-EM, general solubilizationA mild, non-ionic detergent often used for initial extraction and purification due to its stabilizing properties.
Lauryl Dimethylamine N-oxide (LDAO) ~1-275 - 9517 - 22Crystallography, functional assaysA zwitterionic detergent known for producing small micelles, beneficial for crystallization.
n-Octyl-β-D-glucopyranoside (OG) ~20-2527 - 1008 - 30Reconstitution, functional assays, crystallographyHigh CMC allows for easy removal by dialysis, but can be more denaturing for some proteins.

Thermostability Comparison:

A key indicator of a detergent's suitability is its ability to maintain the thermal stability of the target protein. A higher melting temperature (Tm) in a given detergent suggests better stabilization.

ProteinDetergentApparent Tm (°C)Reference
β1-Adrenergic Receptor (mutant)DDM61[3]
DM52[3]
NG37[3]
SDS34[3]
OG 27[3]
Mitochondrial ADP/ATP carrier 3 (AAC3)DDM~49[7]
LMNG~49[7]
DPC No cooperative unfolding observed[7]

Note: This table presents a selection of data from the literature and direct comparisons for the same protein in DPC versus other detergents are often not available in a single study. The lack of a cooperative unfolding transition for AAC3 in DPC suggests a destabilized or non-native state.

Experimental Protocols

General Workflow for Membrane Protein Preparation using DPC for NMR Studies

experimental_workflow cluster_cell_culture Cell Culture & Expression cluster_extraction Extraction & Solubilization cluster_purification Purification cluster_analysis Structural Analysis cell_culture Cell Culture (e.g., E. coli) overexpression Overexpression of Target Membrane Protein cell_culture->overexpression cell_harvest Cell Harvest & Lysis overexpression->cell_harvest membrane_isolation Membrane Isolation (Ultracentrifugation) cell_harvest->membrane_isolation solubilization Solubilization with DPC membrane_isolation->solubilization clarification Clarification (Ultracentrifugation) solubilization->clarification affinity_chrom Affinity Chromatography (e.g., Ni-NTA) clarification->affinity_chrom sec Size Exclusion Chromatography (in DPC buffer) affinity_chrom->sec nmr_sample NMR Sample Preparation (Concentration, Buffers) sec->nmr_sample nmr_spectroscopy Solution NMR Spectroscopy nmr_sample->nmr_spectroscopy

Caption: Workflow for membrane protein preparation using DPC.

Detailed Protocol for Solubilization and Purification of a Membrane Protein using this compound

This protocol provides a general framework. Optimization of detergent concentration, buffer composition, and incubation times is crucial for each specific target protein.

1. Membrane Preparation: a. Grow and induce expression of the target membrane protein in a suitable expression system (e.g., E. coli). b. Harvest cells by centrifugation (e.g., 6,000 x g, 15 min, 4°C). c. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors). d. Lyse the cells using a high-pressure homogenizer or sonication. e. Remove unbroken cells and debris by low-speed centrifugation (e.g., 10,000 x g, 20 min, 4°C). f. Isolate the membrane fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g, 1 hour, 4°C). g. Resuspend the membrane pellet in a buffer without detergent.

2. Solubilization: a. Determine the total protein concentration of the membrane preparation. b. Add DPC from a concentrated stock solution to the membrane suspension to a final concentration typically 1-2% (w/v). The optimal concentration should be determined empirically. c. Incubate the mixture with gentle agitation for 1-4 hours at 4°C.

3. Purification: a. Clarify the solubilized mixture by ultracentrifugation (e.g., 100,000 x g, 1 hour, 4°C) to remove unsolubilized material. b. Apply the supernatant containing the solubilized protein-DPC complexes to an appropriate affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). c. Wash the column extensively with a wash buffer containing a lower concentration of DPC (e.g., 0.1-0.2%) to remove non-specifically bound proteins. d. Elute the target protein using an appropriate elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins) also supplemented with DPC. e. For further purification and to ensure a homogeneous sample, perform size-exclusion chromatography (SEC) using a column pre-equilibrated with a buffer containing DPC (e.g., 0.1%).

4. Sample Preparation for NMR: a. Pool the fractions from SEC containing the purified protein. b. Concentrate the protein to the desired concentration for NMR studies (typically 0.5-1 mM). c. Exchange the buffer to the final NMR buffer (e.g., 20 mM Sodium Phosphate pH 6.8, 100 mM NaCl, 10% D₂O, and an appropriate concentration of deuterated DPC).

The Interplay of Detergent Properties and Protein Stability

The choice of detergent has a profound impact on the stability and structural integrity of a membrane protein. The following diagram illustrates the key relationships between detergent characteristics, the resulting micellar environment, and the ultimate suitability for structural and functional studies.

detergent_properties cluster_detergent Detergent Properties cluster_micelle Micelle Characteristics cluster_outcome Experimental Outcome hydrophobic_chain Hydrophobic Chain (Length, Branching) cmc Critical Micelle Concentration (CMC) hydrophobic_chain->cmc influences aggregation_number Aggregation Number hydrophobic_chain->aggregation_number influences head_group Head Group (Ionic, Zwitterionic, Non-ionic) head_group->cmc influences micelle_size Micelle Size & Shape head_group->micelle_size influences protein_stability Protein Stability (Tm, Functionality) cmc->protein_stability impacts aggregation_number->micelle_size determines micelle_size->protein_stability critical for structural_studies Suitability for Structural Studies (NMR, Crystallography) micelle_size->structural_studies affects protein_stability->structural_studies prerequisite for

References

Navigating the Micelle Maze: A Comparative Guide to Detergents for Membrane Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the successful isolation, stabilization, and characterization of membrane proteins. Dodecylphosphocholine (DPC) has long been a staple in the field, but a growing arsenal (B13267) of alternative detergents offers superior performance for specific applications. This guide provides an objective comparison of key alternatives to DPC, supported by experimental data, to inform your detergent choice and accelerate your research.

This comprehensive comparison will delve into the properties and performance of several leading detergents: Lauryl Maltose Neopentyl Glycol (LMNG), Glyco-diosgenin (GDN), and n-Dodecyl-β-D-Maltopyranoside (DDM). These alternatives have demonstrated significant advantages in stabilizing challenging membrane proteins, particularly G protein-coupled receptors (GPCRs), for structural and functional studies.

Performance Comparison of Alternative Detergents

The efficacy of a detergent is multi-faceted, encompassing its ability to solubilize the target protein from the membrane, maintain its structural integrity and functional activity, and compatibility with downstream applications such as cryo-electron microscopy (cryo-EM) and X-ray crystallography. The following tables summarize key quantitative data for DPC and its leading alternatives.

DetergentAbbreviationChemical ClassCritical Micelle Concentration (CMC) (mM)Micelle Size (kDa)Aggregation Number
This compoundDPCZwitterionic~1.5~19~54
n-Dodecyl-β-D-MaltopyranosideDDMNon-ionic~0.17[1]~50-70[2][3]Not specified
Lauryl Maltose Neopentyl GlycolLMNGNon-ionic~0.01[1]~40-91[1][2]Not specified
Glyco-diosgeninGDNSteroidal Glycoside~0.02-0.03[1]~70-75[1]Not specified

Table 1: Physicochemical Properties of DPC and Alternative Detergents. The Critical Micelle Concentration (CMC) is a crucial parameter, with lower values often indicating a milder detergent. Micelle size and aggregation number influence the detergent's interaction with the membrane protein and its suitability for structural studies.

DetergentApplication HighlightKey Advantages
DDM General purpose membrane protein extraction and purificationWell-characterized, cost-effective, suitable for a wide range of proteins.[4][5]
LMNG GPCR stabilization for structural studiesBranched structure provides enhanced stability to GPCRs compared to linear-chain detergents like DDM.[6] Forms smaller micelles than DDM, which can be advantageous for cryo-EM.
GDN Cryo-EM studies of challenging membrane proteinsRigid steroidal structure can help stabilize proteins in a more uniform conformational state.[6] Has shown success in the structural determination of diverse classes of membrane proteins.[7]

Table 2: Application Highlights and Advantages of Alternative Detergents. The choice of detergent should be guided by the specific membrane protein and the intended downstream application.

Experimental Protocols

To facilitate the comparative analysis of these detergents in your own laboratory, detailed methodologies for key experiments are provided below.

Protocol 1: Membrane Protein Extraction Efficiency

This protocol outlines a general procedure for comparing the efficiency of different detergents in solubilizing a target membrane protein from its native membrane.

  • Membrane Preparation:

    • Harvest cells expressing the target membrane protein.

    • Lyse cells using an appropriate method (e.g., sonication, French press).

    • Isolate the membrane fraction by ultracentrifugation.

    • Resuspend the membrane pellet in a suitable buffer (e.g., Tris-HCl, NaCl, protease inhibitors).

  • Detergent Solubilization:

    • Divide the membrane suspension into equal aliquots.

    • Add each detergent (DPC, DDM, LMNG, GDN) to a final concentration above its CMC (typically 1-2% w/v).

    • Incubate on a rocker at 4°C for 1-2 hours.

  • Clarification:

    • Centrifuge the solubilized samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized material.

  • Analysis:

    • Carefully collect the supernatant containing the solubilized membrane proteins.

    • Quantify the total protein concentration in the supernatant using a detergent-compatible protein assay (e.g., a modified Lowry assay with SDS).[8]

    • Analyze the presence and relative amount of the target protein in each supernatant by SDS-PAGE and Western blotting.

Protocol 2: Thermal Shift Assay for Protein Stability

A thermal shift assay, or differential scanning fluorimetry, is a powerful technique to assess the thermal stability of a protein in the presence of different detergents. An increase in the melting temperature (Tm) indicates enhanced stability.

  • Sample Preparation:

    • Purify the target membrane protein in a baseline detergent (e.g., DDM).

    • In a 96-well qPCR plate, dilute the purified protein into buffers containing different detergents (DPC, DDM, LMNG, GDN) at a concentration above their respective CMCs.

    • Add a fluorescent dye that binds to exposed hydrophobic regions of unfolded proteins (e.g., SYPRO Orange or GloMelt™ Dye).[9]

  • Thermal Denaturation:

    • Place the 96-well plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.

  • Data Analysis:

    • As the protein unfolds, the dye will bind, leading to an increase in fluorescence.

    • Plot the fluorescence intensity as a function of temperature.

    • The midpoint of the transition in the sigmoidal curve represents the melting temperature (Tm) of the protein in that specific detergent. A higher Tm indicates greater stability.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate a typical GPCR signaling pathway and a general experimental workflow for comparing detergent efficacy.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Binds to G_Protein G Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A simplified diagram of a G protein-coupled receptor (GPCR) signaling pathway.

Detergent_Comparison_Workflow Start Start: Membrane Preparation Solubilization Detergent Solubilization (DPC, DDM, LMNG, GDN) Start->Solubilization Centrifugation High-Speed Centrifugation Solubilization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis Analysis Supernatant->Analysis Extraction_Efficiency Extraction Efficiency (Protein Assay, WB) Analysis->Extraction_Efficiency Quantitative Stability_Assay Stability Assessment (Thermal Shift Assay) Analysis->Stability_Assay Functional Conclusion Conclusion: Select Optimal Detergent Extraction_Efficiency->Conclusion Downstream Downstream Applications (Cryo-EM, Crystallography) Stability_Assay->Downstream Downstream->Conclusion

Caption: Experimental workflow for the comparative analysis of detergents.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Dodecylphosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Dodecylphosphocholine, a detergent commonly used in the study of membrane proteins. Adherence to these procedures will minimize risk and ensure proper disposal.

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others indicate potential for irritation upon contact.[1][2][3] Therefore, a comprehensive approach to personal protection is recommended. The following table summarizes the necessary PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety Glasses with Side Shields or GogglesMust be used at all times to protect against splashes or airborne dust. Equipment should be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
Hand Protection Chemical-Resistant GlovesHandle with gloves, which must be inspected prior to use.[3] Use proper glove removal technique to avoid skin contact.[3] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3][4] Wash and dry hands after handling.[3][4]
Body Protection Laboratory CoatA standard lab coat should be worn at all times in the laboratory.
Respiratory Protection Dust Mask or RespiratorRecommended when handling large quantities or when dust formation is possible.[4] Provide appropriate exhaust ventilation where dust may form.[3][4]

Operational Plan: Step-by-Step Handling Procedure

A structured operational plan is crucial for the safe handling of this compound. The following workflow provides a step-by-step guide from preparation to disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don PPE: Lab coat, gloves, eye protection prep_workspace Prepare Workspace: Ensure proper ventilation, locate emergency equipment prep_ppe->prep_workspace prep_materials Gather Materials: This compound, weighing paper, spatula, etc. prep_workspace->prep_materials weigh Weighing: Handle carefully to avoid dust formation prep_materials->weigh dissolve Dissolving: Add to solvent as per protocol weigh->dissolve cleanup Clean Workspace: Wipe down surfaces dissolve->cleanup decontaminate Decontaminate Tools: Clean spatula and other reusable items cleanup->decontaminate dispose_consumables Dispose of Consumables: Contaminated gloves, weigh paper in designated waste container decontaminate->dispose_consumables dispose_solution Dispose of Solution: Collect in a suitable, closed container for chemical waste dispose_consumables->dispose_solution

Fig 1. Workflow for Safe Handling of this compound

Detailed Methodology:

  • Preparation:

    • Don Personal Protective Equipment (PPE): Before handling, put on a lab coat, chemical-resistant gloves, and safety glasses with side shields. If there is a risk of dust formation, a dust mask should also be worn.[4]

    • Prepare Workspace: Work in a well-ventilated area.[4] The use of a chemical fume hood is recommended, especially when handling powders. Ensure that an eyewash station and safety shower are readily accessible.

    • Gather Materials: Collect all necessary materials, including the this compound container, spatulas, weighing paper or boats, and the appropriate solvent and glassware.

  • Handling:

    • Weighing: Carefully open the this compound container. To minimize dust formation, avoid pouring the powder from a height.[3][4] Use a clean spatula to transfer the desired amount to a weighing vessel.

    • Dissolving: Add the weighed this compound to the solvent as required by your experimental protocol. Stir gently to dissolve.

  • Post-Handling:

    • Clean Workspace: Once the handling is complete, wipe down the balance and surrounding work surfaces to remove any residual powder.

    • Decontaminate Tools: Thoroughly clean any reusable tools, such as spatulas and glassware, according to standard laboratory procedures.

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures:

  • Skin Contact: Wash the affected area with soap and plenty of water.[3][4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes as a precaution.[3][4]

  • Inhalation: If dust is inhaled, move the individual to fresh air.[3][4] If breathing is difficult, administer oxygen.

  • Ingestion: Rinse the mouth with water.[3][4] Never give anything by mouth to an unconscious person.[3][4]

  • Spill: For small spills, use personal protective equipment.[4] Carefully sweep or scoop up the material to avoid creating dust and place it in a suitable, closed container for disposal.[3][4]

In all cases of significant exposure or if symptoms persist, consult a physician and show them the Safety Data Sheet for this compound.[4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.

  • Unused Product and Solutions: Unused this compound and solutions containing the compound should be collected in a suitable, closed container labeled as chemical waste.[3][4] It is recommended to contact a licensed professional waste disposal service for disposal.[2]

  • Contaminated Consumables: Items such as used gloves, weighing papers, and paper towels that have come into contact with this compound should be placed in a designated, sealed waste container for chemical waste. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3][4]

  • Empty Containers: Rinse empty containers thoroughly before recycling or disposing of them as regular waste.

While some sources suggest that smaller quantities can be disposed of with household waste, it is best practice to follow official regulations and dispose of all chemical waste through a licensed service.[1][2]

References

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dodecylphosphocholine
Reactant of Route 2
Reactant of Route 2
Dodecylphosphocholine

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